molecular formula C15H12O6 B13449343 (2R)-Eriodictyol

(2R)-Eriodictyol

Cat. No.: B13449343
M. Wt: 288.25 g/mol
InChI Key: SBHXYTNGIZCORC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Eriodictyol (Chemical Name: (2R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a high-purity natural flavanone supplied for scientific research. This compound is a stereoisomer of the flavonoid abundantly found in citrus fruits, lemons, and traditional medicinal plants like Yerba Santa (Eriodictyon californicum) . Research Applications & Value Eriodictyol exhibits a broad spectrum of pharmacological activities, making it a valuable compound for investigating therapeutic strategies. Key research areas include: • Cancer Research: Eriodictyol demonstrates promising antitumor activity. Studies show it can induce apoptosis and cell cycle arrest in various cancer cell lines, including lung carcinoma and glioma, by suppressing the PI3K/Akt/NF-κB and mTOR signaling pathways . Recent cutting-edge research from 2025 has highlighted its role in promoting ferroptosis, a regulated form of cell death, and enhancing the chemosensitivity of osteosarcoma to drugs like cisplatin . • Neuroprotective & Metabolic Disease Research: This flavanone shows efficacy in models of Alzheimer's disease by inhibiting Aβ aggregation and Tau phosphorylation . It also provides protection against cerebral ischemic injury by activating the Nrf2/ARE antioxidant pathway . In diabetes research, Eriodictyol has been shown to improve insulin sensitivity, augment glucose uptake, and ameliorate biochemical and histopathological abnormalities in the brain associated with diabetes . • Inflammation & Oxidative Stress: Eriodictyol is a potent anti-inflammatory agent that suppresses the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. Its action is mediated through the inhibition of signaling pathways such as MAPK/NF-κB and JNK . It also functions as a strong direct antioxidant, scavenging free radicals and upregulating endogenous defense systems like the Nrf2/HO-1 pathway . • Cardiovascular & Organ Protection: Research indicates Eriodictyol offers cardioprotective effects by modulating apoptosis and inflammatory responses after myocardial injury, and hepatoprotective potential by reducing oxidative damage in liver cells . Mechanism of Action The multifaceted research effects of Eriodictyol are attributed to its ability to modulate multiple cellular signaling cascades. Its core mechanisms involve the direct inhibition of pro-inflammatory kinases like JNK, as demonstrated by binding affinity studies , and the activation of cytoprotective transcription factors like Nrf2, leading to the expression of antioxidant genes . Its recently discovered ferroptosis-inducing activity is achieved through binding with BACH1 to repress the transcription and translation of GPX4 . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m1/s1

InChI Key

SBHXYTNGIZCORC-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

The (2R)-Eriodictyol Whitepaper: Stereochemical Integrity, Pharmacological Pathways, and Advanced Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eriodictyol is a potent flavonoid (specifically a flavanone) widely distributed in medicinal plants and citrus fruits. While the (2S)-enantiomer is ubiquitous in nature, the (2R)-Eriodictyol stereoisomer is a rare and highly bioactive configuration found in specific botanical sources such as Ficus sagittifolia. This technical guide provides an in-depth analysis of the (2R)-Eriodictyol molecule, detailing its physicochemical properties, its role as a master regulator of the Nrf2 antioxidant pathway, and the state-of-the-art chromatographic methodologies required to isolate and validate this specific enantiomer without structural degradation.

Structural and Physicochemical Profiling

The bioactivity of (2R)-Eriodictyol is fundamentally tied to its chromone core and the specific spatial arrangement of its C-2 stereocenter. The molecule features multiple phenolic hydroxyl groups (at positions 5, 7, 3', and 4'), which serve as primary electron donors for scavenging reactive oxygen species (ROS). The (2R) designation indicates a specific right-handed spatial orientation of the B-ring relative to the chromanone core, which heavily influences its binding affinity to target proteins and cellular receptors.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the molecule, as documented in the 1[1] and related phytochemical literature[2].

PropertyValueReference
Chemical Name (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one1[1]
Molecular Formula C₁₅H₁₂O₆1[1]
Molecular Weight 288.25 g/mol 1[1]
Stereochemistry C-2 (R configuration)2[2]
Hydrogen Bond Donors 41[1]
Hydrogen Bond Acceptors 61[1]
Topological Polar Surface Area 109.29 Ų1[1]
LogP 2.221[1]

Pharmacological Pathways: The Nrf2/HO-1 Axis

Mechanistic Causality

Oxidative stress, induced by environmental toxins (e.g., arsenic trioxide) or endogenous metabolic dysfunction, depletes cellular glutathione and triggers apoptosis[3]. Eriodictyol acts as a targeted electrophilic redox modulator. Rather than merely scavenging free radicals directly, it interacts with the cytosolic repressor protein Keap1. This interaction induces a conformational change that liberates the Nuclear factor erythroid 2-related factor 2 (Nrf2)[4].

Once free from Keap1-mediated proteasomal degradation, Nrf2 translocates into the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the robust transcription of Phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[3][4]. This pathway establishes a self-sustaining intracellular antioxidant defense network that is far more durable than the transient effects of direct radical scavenging.

Nrf2_Pathway Eriodictyol (2R)-Eriodictyol (Redox Modulator) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic Retention) Eriodictyol->Keap1_Nrf2 Induces Keap1 Conformational Change Nrf2_Free Free Nrf2 (Active Transcription Factor) Keap1_Nrf2->Nrf2_Free Nrf2 Dissociation Nucleus Nucleus (ARE Promoter Binding) Nrf2_Free->Nucleus Nuclear Translocation Phase2 Phase II Enzymes (HO-1, NQO-1, Trx1) Nucleus->Phase2 Transcriptional Activation Protection Cellular Protection (Oxidative Stress Mitigation) Phase2->Protection ROS Scavenging & Detoxification

Mechanistic pathway of (2R)-Eriodictyol-induced Nrf2 activation and oxidative stress protection.

Advanced Extraction and Purification Protocol

Experimental Causality & System Design

Traditional silica-based column chromatography often leads to the irreversible adsorption of polyphenols due to strong hydrogen bonding between the flavonoid hydroxyl groups and the silica matrix. To prevent this loss and maintain the stereochemical integrity of the molecule, High-Performance Countercurrent Chromatography (HPCCC) is utilized[5]. HPCCC is a liquid-liquid partition technique that entirely eliminates the solid support matrix, ensuring >95% recovery of flavonoids and preventing structural artifacts.

Step-by-Step Methodology

Phase 1: Ultrasound-Assisted Extraction (UAE) Plant matrices contain complex lignocellulosic structures. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing the mass transfer of intracellular flavonoids into the solvent without the thermal degradation associated with prolonged refluxing.

  • Mill the target plant biomass (e.g., Ficus sagittifolia stem bark or peanut hulls) to a 60–80 mesh size to maximize the solvent contact surface area.

  • Suspend the biomass in an ethanol-water mixture (80:20 v/v) at a solid-to-liquid ratio of 1:20.

  • Subject the suspension to ultrasonic irradiation (approx. 35 kHz, 350 W) for 35–45 minutes at a controlled temperature of 50°C.

  • Filter the homogenate and concentrate the crude extract under reduced pressure using a rotary evaporator.

Phase 2: HPCCC Separation

  • Select a biphasic solvent system using the Conductor-like Screening Model for Real Solvents (COSMO-RS). A highly effective system for eriodictyol isolation is n-hexane/ethyl acetate/methanol/water (1.0:1.0:1.0:1.5, v/v/v/v)[5].

  • Fill the HPCCC column entirely with the upper (stationary) phase.

  • Rotate the apparatus at 1600 rpm and pump the lower (mobile) phase at a flow rate of 4.0 mL/min until hydrodynamic equilibrium is reached (indicated by mobile phase eluting from the tail).

  • Inject the crude extract (dissolved in a 1:1 mixture of both phases) into the system.

  • Collect fractions based on the partition coefficient (

    
    ). Eriodictyol typically elutes in the 
    
    
    
    range of 0.90–1.00.

Phase 3: Stereochemical Validation (Self-Validating Step) Standard 1D and 2D NMR can confirm the planar structure of eriodictyol but cannot differentiate the (2R) and (2S) enantiomers without chiral derivatization. Therefore, the protocol must self-validate using Circular Dichroism (CD) spectroscopy , which directly probes the spatial arrangement of the chromanone ring[2].

  • Dissolve the purified HPCCC eriodictyol fraction in HPLC-grade methanol to a concentration of 0.05–0.1 mM.

  • Record the CD spectrum from 200 nm to 400 nm at 25°C.

  • Validation Criterion: The (2R)-enantiomer is strictly confirmed by a characteristic negative Cotton effect at approximately 288 nm and a positive Cotton effect around 330 nm. If the inverse is observed, the sample contains the (2S)-isomer.

Extraction_Workflow Biomass Plant Biomass (e.g., Ficus sagittifolia) UAE Ultrasound-Assisted Extraction (EtOH/H2O) Biomass->UAE Cavitation Crude Crude Flavonoid Extract UAE->Crude Filtration HPCCC HPCCC Separation (Liquid-Liquid Partition) Crude->HPCCC KD Optimization Prep_HPLC Semi-Prep HPLC (Isocratic Polishing) HPCCC->Prep_HPLC Target Fractions Validation CD Spectroscopy (2R Stereocenter Validation) Prep_HPLC->Validation >98% Purity

Step-by-step workflow for the extraction, purification, and stereochemical validation of Eriodictyol.

References

  • Title: Structure Database (LMSD)
  • Source: nih.
  • Source: tu-braunschweig.
  • Source: oncotarget.
  • Source: nih.

Sources

Natural Sources and Biosynthesis of (2R)-Eriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2R)-Eriodictyol , a specific enantiomer of the flavanone eriodictyol.[1] While the (2S)-enantiomer is the ubiquitous product of plant biosynthesis, the (2R)-isoform represents a distinct chemical entity with unique pharmacological profiles and biosynthetic origins.

Executive Summary

Target Analyte: (2R)-Eriodictyol (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one).[1] Significance: Unlike the abundant (2S)-isomer produced by Chalcone Isomerase (CHI), the (2R)-isomer typically arises from non-enzymatic cyclization or specialized metabolic niches.[1] It exhibits distinct pharmacokinetics and receptor-binding affinities (e.g., CYP2A6 interactions) compared to its (2S) counterpart. Core Application: Drug development focusing on chiral specificities, metabolic engineering of non-canonical flavonoids, and chemotaxonomic profiling.

Stereochemical Context & Biological Significance[2]

In nature, eriodictyol exists primarily as the (2S)-enantiomer (levorotatory, (-)-eriodictyol) due to the stereospecific action of the enzyme Chalcone Isomerase (CHI) . The (2R)-enantiomer (dextrorotatory, (+)-eriodictyol) is rare in pure form but frequently occurs in racemic mixtures ((2R/2S)) resulting from spontaneous chemical cyclization of the chalcone precursor.

Therapeutic Differentiation

While both enantiomers share antioxidant capacity (due to the phenolic B-ring), they differ in chiral recognition by proteins:

  • Enzymatic Metabolism: (2R)-Eriodictyol shows distinct binding affinity to human Cytochrome P450 enzymes (e.g., CYP2A6) compared to the (2S) form, influencing bioavailability and drug-drug interactions.

  • Receptor Binding: Chiral specificity is critical for receptor-ligand interactions.[1] (2R)-Eriodictyol has been investigated for specific modulation of ion channels and signaling pathways where the spatial orientation of the C2-phenyl ring governs efficacy.[1]

Natural Sources of (2R)-Eriodictyol[1][3][4]

The (2R)-isomer is rarely found as a sole metabolite.[1] It is predominantly identified in specific plant families or as a glycoside derivative where the sugar moiety may stabilize the (2R) configuration.

Source CategoryBotanical SpeciesChemical FormNotes
Leguminosae Arachis hypogaea (Peanut)Racemic / (2R)-AglyconePeanut shells contain significant eriodictyol.[1][2][3] Due to lower CHI activity in senescent tissues, spontaneous cyclization leads to (2R) presence.
Pteridophytes Pyrrosia linearifolia (Fern)(2R)-GlycosidesContains 7-O-[β-D-apio-D-furanosyl-(1→6)-β-D-glucopyranosyl]-(2R) -eriodictyol.[1][2][3][4][5]
Gesneriaceae Aeschynanthus bracteatus(2R)-GlycosidesSpecific glycosylation patterns trap the (2R) isomer, preventing racemization.
Balanophoraceae Balanophora involucrata(2R)-GlucosideIsolated as (2R)-Eriodictyol-7-O-β-D-glucopyranoside.[1][6][3][4][5]

Biosynthesis: The Chiral Checkpoint

The production of (2R)-Eriodictyol is defined by the "Chiral Checkpoint" at the cyclization of 2',4',6',4-tetrahydroxychalcone (Naringenin Chalcone).

The Pathway Bifurcation
  • Precursor Assembly: The phenylpropanoid pathway converts Phenylalanine to p-Coumaroyl-CoA .[1]

  • Chalcone Formation: Chalcone Synthase (CHS) condenses one p-Coumaroyl-CoA with three Malonyl-CoA molecules to form Naringenin Chalcone .[1]

  • The Checkpoint (Cyclization):

    • Path A (Enzymatic - Dominant): Chalcone Isomerase (CHI) catalyzes the stereospecific ring closure to form (2S)-Naringenin .[1] This is then hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to (2S)-Eriodictyol .[1]

    • Path B (Non-Enzymatic - (2R) Source): In the absence of CHI, or when CHI is saturated/inhibited, Naringenin Chalcone undergoes spontaneous intramolecular Michael addition . This reaction is non-stereospecific, yielding a racemic mixture (50:50) of (2S) and (2R)-Naringenin. Subsequent hydroxylation by F3'H (or non-specific P450s) yields (2R)-Eriodictyol .[1]

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the enzymatic (2S) and spontaneous (2R) pathways.

Biosynthesis cluster_Checkpoint The Chiral Checkpoint Phe L-Phenylalanine PAL PAL/C4H/4CL Phe->PAL Coum p-Coumaroyl-CoA CHS Chalcone Synthase (CHS) Coum->CHS Mal 3x Malonyl-CoA Mal->CHS Chalcone Naringenin Chalcone (Achiral) S_Nar (2S)-Naringenin Chalcone->S_Nar Enzymatic (Fast) Rac_Nar Racemic Naringenin ((2S) + (2R)) Chalcone->Rac_Nar Non-Enzymatic (Slow) S_Erio (2S)-Eriodictyol (Natural Dominant) S_Nar->S_Erio F3'H Rac_Nar->S_Erio F3'H R_Erio (2R)-Eriodictyol (Target Analyte) Rac_Nar->R_Erio F3'H / P450 PAL->Coum CHS->Chalcone CHI Chalcone Isomerase (CHI) CHI->S_Nar Spont Spontaneous Cyclization (pH > 7) Spont->Rac_Nar F3H F3'H (Flavonoid 3'-Hydroxylase)

Caption: Bifurcation of the flavonoid pathway. CHI enforces (2S) stereochemistry, while spontaneous cyclization enables (2R) formation.

Metabolic Engineering for (2R)-Eriodictyol Production[1]

To produce (2R)-eriodictyol in microbial chassis (E. coli or S. cerevisiae), the strategy must deliberately bypass the highly efficient CHI enzyme.

Engineering Strategy: "The CHI-Knockout Approach"
  • Host Selection: Use a strain deficient in native CHI activity.[1]

  • Pathway Reconstruction:

    • Express TAL (Tyrosine Ammonia Lyase) or PAL/C4H .[1][7]

    • Express 4CL (4-Coumarate:CoA Ligase).[1][7]

    • Express CHS (Chalcone Synthase).[1]

    • OMIT CHI: By excluding Chalcone Isomerase, the Naringenin Chalcone accumulates.

    • pH Modulation: Maintain culture pH slightly alkaline (pH 7.5 - 8.0) to accelerate spontaneous cyclization into racemic Naringenin.[1]

    • Express F3'H : To convert the racemic Naringenin pool into racemic Eriodictyol.

  • Purification: The result is a 50:50 mixture. Downstream processing (Chiral HPLC) is required to isolate the (2R) fraction.

Experimental Protocols

Protocol: Chiral Separation of (2R)-Eriodictyol

Since biological sources often yield racemates, chiral resolution is the gold standard for isolation.

Objective: Separate (2R)- and (2S)-eriodictyol from a plant extract or fermentation broth.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Ethanol : Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Detection: UV at 288 nm.[1]

Workflow:

  • Sample Prep: Dissolve crude flavonoid extract in Ethanol (1 mg/mL). Filter through 0.22 µm PTFE membrane.[1]

  • Equilibration: Flush column with mobile phase at 0.5 mL/min for 30 mins.

  • Injection: Inject 10 µL of sample.

  • Elution: Isocratic flow.

    • Note on Elution Order: Typically, the (2R)-isomer elutes after the (2S)-isomer on polysaccharide-based chiral columns, but this must be validated with a standard.[1]

  • Collection: Fractionate peaks corresponding to the two enantiomers.

  • Validation: Measure optical rotation. (2S) is levorotatory (

    
    ); (2R) is dextrorotatory (
    
    
    
    ).
Protocol: Enzymatic Assay for CHI Activity (Control Check)

To verify if a plant source produces pure (2S) or allows (2R) formation, assay the CHI activity. High CHI activity correlates with absence of (2R).

  • Substrate: Naringenin Chalcone (yellow).[1]

  • Reaction: Mix 100 mM Tris-HCl (pH 7.5), BSA (1 mg/mL), and plant protein extract.

  • Initiation: Add 10 µM Naringenin Chalcone.

  • Monitoring: Measure decrease in absorbance at 390 nm (disappearance of chalcone) over 60 seconds.

  • Interpretation: Rapid decrease indicates active CHI (producing 2S).[1] Slow, linear decrease indicates spontaneous cyclization (producing Racemate).

References

  • FoodStruct. (2024).[1] Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Link

  • Deng, Z., et al. (2020).[8] Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Evidence-Based Complementary and Alternative Medicine. Link

  • Li, H., et al. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics.[1] Link

  • Hori, K., et al. (1988). Chemical and Chemotaxonomical Studies of Filices. LXXIV. The Novel Flavanone Glycosides of Pyrrosia linearifolia. Yakugaku Zasshi. Link

  • Fowler, Z.L., & Koffas, M.A. (2009). Biosynthesis and biotechnological production of flavanones: current state and perspectives. Applied Microbiology and Biotechnology. Link

Sources

(2R)-Eriodictyol: In Vitro Mechanisms of Action and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-Eriodictyol is a naturally occurring polyphenolic flavanone recognized for its pleiotropic pharmacological properties. As drug development increasingly pivots toward multi-target natural compounds, understanding the precise intracellular mechanisms of (2R)-eriodictyol is paramount. This technical guide synthesizes the in vitro pharmacodynamics of (2R)-eriodictyol, detailing its targeted disruption of oncogenic survival pathways (PI3K/Akt/mTOR) and its dual role in redox homeostasis and inflammation (Nrf2/HO-1 and NF-κB).

Chemical Profile and Stereochemical Significance

Eriodictyol[(S/R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one] possesses a chiral center at the C-2 position. The specific spatial orientation of the (2R)-enantiomer dictates its binding affinity to kinase pockets and receptor domains. The absolute configuration of the 2R-isomer is analytically validated via circular dichroism (CD) spectroscopy, characterized by a distinct positive Cotton effect (CE) at 261 nm[1]. This stereochemical fidelity is essential for maintaining consistent in vitro bioactivity, particularly in its antimicrobial, antioxidant, and targeted anticancer assays[1].

Core Mechanisms of Action (In Vitro)

Oncological Targeting: Apoptosis and the PI3K/Akt/mTOR Axis

In malignant cell lines, eriodictyol acts as a potent tumor suppressor by dismantling critical survival and proliferation cascades. In human lung cancer A549 cells, eriodictyol induces profound G2/M cell cycle arrest and triggers intrinsic apoptosis[2]. Mechanistically, it inhibits the phosphorylation of the mTOR/PI3K/Akt signaling cascade[2][3].

This kinase inhibition is coupled with the direct regulation of the Bcl-2 family proteins. Eriodictyol downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[3]. This critical shift in the Bcl-2/Bax ratio compromises the outer mitochondrial membrane, leading to a dose-dependent depolarization of the mitochondrial membrane potential (ΔΨm)[2]. The subsequent release of apoptogenic factors into the cytosol activates caspase-3, finalizing the apoptotic execution[2]. Similar anti-tumor efficacy and PI3K/Akt/NF-κB pathway suppression have been observed in U87MG and CHG-5 glioma cells, where eriodictyol significantly halts metastasis and proliferation[4][5].

PI3K_Apoptosis ERD (2R)-Eriodictyol PI3K PI3K ERD->PI3K Inhibits BCL2 Bcl-2 ERD->BCL2 Downregulates BAX Bax ERD->BAX Upregulates AKT Akt PI3K->AKT Activates MTOR mTOR AKT->MTOR Activates APOP Apoptosis MTOR->APOP Inhibits MITO ΔΨm Depolarization BCL2->MITO Inhibits BAX->MITO Promotes CASP3 Cleaved Caspase-3 MITO->CASP3 Activates CASP3->APOP Induces

Fig 1. (2R)-Eriodictyol-mediated PI3K/Akt inhibition and intrinsic apoptosis pathway.

Redox Homeostasis and Inflammation: The Nrf2/HO-1 and NF-κB Interplay

In non-malignant and inflammatory in vitro models, eriodictyol functions as a robust cytoprotectant. It mitigates oxidative stress by facilitating the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[6][7]. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of phase-II detoxification enzymes, most notably Heme Oxygenase-1 (HO-1)[6]. This pathway effectively neutralizes intracellular reactive oxygen species (ROS)[6].

Concurrently, eriodictyol exerts anti-inflammatory effects by blocking the nuclear translocation of Nuclear Factor kappa B (NF-κB)[6]. In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), this suppression directly downregulates the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and nitric oxide (NO)[6][7].

Nrf2_NFkB ERD (2R)-Eriodictyol NRF2 Nrf2 Translocation ERD->NRF2 Activates NFKB NF-κB Translocation ERD->NFKB Inhibits HO1 HO-1 Expression NRF2->HO1 Upregulates ROS Intracellular ROS HO1->ROS Scavenges SURV Cellular Protection HO1->SURV Promotes ROS->NFKB Activates CYTO TNF-α, IL-6, IL-1β NFKB->CYTO Promotes CYTO->SURV Antagonizes

Fig 2. Dual regulation of redox homeostasis and inflammation by (2R)-Eriodictyol.

Quantitative Pharmacodynamics: In Vitro Efficacy

The following table synthesizes the quantitative in vitro data regarding eriodictyol's efficacy across various cell lines, establishing baseline parameters for experimental design.

Cell LineTissue OriginKey Pharmacodynamic ObservationsEffective ConcentrationRef.
A549 Human Lung CarcinomaApoptosis induction (up to 39.5% at 48h), MMP reduction, PI3K/Akt inhibition.IC50 = 50 µM[2]
U87MG Human GliomaSuppression of proliferation/migration, PI3K/Akt/NF-κB pathway blockade.25 - 400 µM[4]
SCC131 Oral Squamous Cell CarcinomaROS-mediated apoptosis, MAPK/STAT-3 attenuation.30 - 40 µM[8]
RAW 264.7 Murine MacrophagesReduction of NO, TNF-α, IL-6, IL-1β via NF-κB suppression.Dose-dependent[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They embed causal logic to prevent common experimental artifacts when evaluating eriodictyol's mechanism of action.

Protocol: Multiparametric Flow Cytometry for Apoptosis (Annexin V/PI)

This protocol differentiates between early apoptosis, late apoptosis, and necrosis by exploiting the breakdown of membrane asymmetry.

  • Step 1: Cell Seeding and Treatment: Seed A549 cells at

    
     cells/well in a 6-well plate. Allow 24h for adherence. Treat with eriodictyol (0, 25, 50, and 100 µM) for 48h.
    
    • Causality: Seeding density is critical. Over-confluent cells undergo contact inhibition and spontaneous apoptosis, which will artificially inflate the Annexin V positive population, confounding the drug's true effect.

  • Step 2: Harvesting and Staining: Trypsinize cells (collecting both floating and attached cells). Wash twice with cold PBS. Resuspend in

    
     of 
    
    
    
    Binding Buffer. Add
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI). Incubate for 15 min at room temperature in the dark.
    • Causality: Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis) only in the presence of calcium. Using a calcium-rich binding buffer is non-negotiable. PI intercalates into DNA but cannot cross intact membranes, thus isolating the late apoptotic/necrotic population.

  • Step 3: Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation: Always run single-stained controls (Annexin V only, PI only) to set compensation matrices. This eliminates spectral overlap between the FITC (FL1) and PI (FL2) channels, ensuring double-positive cells are truly in late apoptosis and not an artifact of fluorescence spillover.

Protocol: Western Blot Profiling of Kinase Phosphorylation States

Evaluating the PI3K/Akt/mTOR axis requires capturing transient post-translational modifications.

  • Step 1: Lysis and Protein Extraction: Wash eriodictyol-treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with

    
     Protease Inhibitor Cocktail and 
    
    
    
    Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate and Sodium Fluoride).
    • Causality: The inclusion of phosphatase inhibitors is the most critical step. Without them, endogenous phosphatases will rapidly dephosphorylate p-Akt and p-PI3K during lysis, yielding false-negative results regarding eriodictyol's inhibitory capacity.

  • Step 2: SDS-PAGE and Transfer: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane using a wet transfer system at 4°C.

    • Causality: Wet transfer at 4°C prevents the heat-induced degradation of high-molecular-weight kinase complexes like mTOR (~289 kDa), ensuring complete and accurate transfer.

  • Step 3: Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-Akt, total Akt, p-PI3K, total PI3K, and GAPDH.

    • Self-Validation: Probing for both the phosphorylated and total forms of the target protein ensures that the observed decrease in signal is due to eriodictyol inhibiting kinase activity (phosphorylation), rather than downregulating the overall expression of the protein or uneven loading.

Conclusion and Translational Outlook

(2R)-Eriodictyol demonstrates a highly sophisticated, multi-pathway mechanism of action in vitro. By acting as a dual-modulator—selectively inducing apoptosis in malignant cells via PI3K/Akt/mTOR inhibition while protecting healthy cells via Nrf2/HO-1 activation—it presents a compelling profile for further pharmacological development. Future in vivo pharmacokinetic studies must focus on optimizing its bioavailability and assessing the translational viability of these in vitro mechanisms in complex tumor microenvironments and systemic inflammatory models.

References

  • Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling p
  • Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling p
  • Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling P
  • Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC. nih.gov.
  • Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS- mediated Apoptosis via the Attenuation of MAPK/ST
  • Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling P
  • Eriodictyol, a plant flavonoid, attenuates LPS‑induced acute lung injury through its antioxidative and anti‑inflammatory activity - Spandidos Publications.
  • Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities. nih.gov.

Sources

The Pharmacological Architecture of (2R)-Eriodictyol: A Technical Whitepaper on Stereospecificity and Nrf2/ARE-Mediated Cytoprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-Eriodictyol is a rare, stereospecific flavonoid exhibiting profound antioxidant, anti-inflammatory, and cytoprotective properties. Unlike its ubiquitous (2S) counterpart, the (2R) enantiomer presents unique spatial arrangements that dictate its binding affinity to intracellular kinases and transcription factors. As a Senior Application Scientist, I have structured this whitepaper to synthesize the pharmacological mechanisms of (2R)-Eriodictyol—focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—and to provide self-validating methodologies for its isolation and functional characterization.

Stereochemistry and Structural Biology

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) contains a chiral center at the C-2 position of its dihydropyran heterocycle (C-ring). In nature, the (2S)-(+)-enantiomer is overwhelmingly prevalent, with over 3,000 entries in chemical databases compared to fewer than 50 for the (2R)-(-)-enantiomer 1.

The (2R) configuration dictates the three-dimensional orientation of the catechol-bearing B-ring relative to the chromanone core. This specific spatial geometry is critical for its docking into the Keap1 Kelch domain and its interaction with extracellular signal-regulated kinases (ERK). Recent phytochemical investigations have successfully isolated (2R)-Eriodictyol from the stem bark of Ficus sagittifolia, unambiguously confirming its absolute configuration via time-dependent density functional theory (TDDFT) and Circular Dichroism (CD) spectroscopy 1.

Mechanistic Pathways: The ERK/Nrf2/ARE Axis

The primary pharmacological driver of (2R)-Eriodictyol is its ability to rescue cells from oxidative stress-induced apoptosis via the ERK/Nrf2/ARE signaling cascade 2.

  • Causality of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation. (2R)-Eriodictyol acts upstream by phosphorylating ERK. The activated ERK pathway facilitates the structural dissociation of the Keap1-Nrf2 complex.

  • Nuclear Translocation: Once liberated, free Nrf2 translocates into the nucleus, where it heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) 2.

  • Gene Transcription: This binding event triggers the robust transcription of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and Thioredoxin 1 (Trx1) [[2]]() 3. The upregulation of HO-1 is directly responsible for neutralizing reactive oxygen species (ROS) and mitigating lipid peroxidation 4.

Nrf2_Pathway Eriodictyol (2R)-Eriodictyol ERK ERK Phosphorylation Eriodictyol->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) Eriodictyol->Keap1_Nrf2 Induces Dissociation ERK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Free Releases ARE Antioxidant Response Element (ARE Binding) Nrf2_Free->ARE Translocates & Binds HO1 HO-1 & Trx1 Expression (Cytoprotection) ARE->HO1 Transcribes

Caption: Nrf2/ARE signaling cascade activated by (2R)-Eriodictyol for cytoprotection.

Quantitative Pharmacological Profile

The therapeutic efficacy of Eriodictyol has been quantified across various highly controlled disease models. The following table synthesizes key pharmacological metrics derived from recent literature:

Biological Target / Disease ModelPharmacological EffectQuantitative Metric / OutcomeRef
Influenza RNA-dependent RNA polymeraseViral replication inhibitionIC50 = 18 nM5
Escherichia coli & Aspergillus nigerAntimicrobial growth inhibitionMIC = 0.0625 mg/mL (in mixture)1
Cerebral Ischemic Injury (Stroke)Neuroprotection via Nrf2/AREReduced infarct volume & deficits[[6]]()
Endothelial Cells (Cardiovascular)Oxidative stress protectionUpregulation of HO-1 via ERK2
LPS-Induced Acute Lung Injury (ALI)Anti-inflammatory & AntioxidantIncreased Trx1, decreased cytokines[[3]]()
Arsenic Trioxide-Induced Liver InjuryHepatoprotectionRestored SOD, GPX, CAT activity4

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to prove causality rather than mere correlation.

Protocol 1: Stereospecific Isolation and Absolute Configuration Verification

Objective: To isolate (2R)-Eriodictyol from plant matrices and confirm its stereochemistry, distinguishing it from the (2S) enantiomer 1 [[7]]().

  • Extraction & Fractionation: Macerate Ficus sagittifolia stem bark in 96% ethanol. Partition the crude extract using ethyl acetate to concentrate the polyphenolic and flavonoid fractions.

  • Chiral HPLC Separation:

    • Causality: Standard reverse-phase columns (e.g., C18) cannot resolve enantiomers because they exist in an achiral environment. We utilize a Chiralpak OJ-RH column. The chiral stationary phase interacts asymmetrically with the enantiomers, leading to differential retention times [[7]]().

    • Parameters: Isocratic elution with Acetonitrile/Water. UV detection at 288 nm.

  • Circular Dichroism (CD) Spectroscopy:

    • Causality: To definitively assign the (2R) configuration without X-ray crystallography, CD spectroscopy is employed. The (2R)-configured flavanones exhibit a specific positive Cotton effect (CE) at 261 nm, whereas the (2S) form shows a negative CE 1.

    • Validation: Overlay the empirical CD spectrum with a computational simulation generated via TDDFT to confirm the absolute configuration.

Workflow Extraction 1. Ethanolic Extraction (Plant Matrix) Fractionation 2. Ethyl Acetate Fractionation Extraction->Fractionation Concentrates Flavonoids ChiralHPLC 3. Chiral HPLC Separation (Chiralpak OJ-RH) Fractionation->ChiralHPLC Resolves Enantiomers CD_Spec 4. CD Spectroscopy (Positive CE at 261 nm) ChiralHPLC->CD_Spec Identifies Optical Activity Validation 5. TDDFT Simulation (Absolute Configuration) CD_Spec->Validation Confirms (2R) Geometry

Caption: Workflow for the stereospecific isolation and validation of (2R)-Eriodictyol.

Protocol 2: In Vitro Validation of Nrf2 Nuclear Translocation

Objective: To prove that (2R)-Eriodictyol induces HO-1 expression specifically through the nuclear translocation of Nrf2 2.

  • Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs). Treat with 10–50 µM of (2R)-Eriodictyol for 6 hours.

  • Subcellular Fractionation:

    • Causality: Nrf2 is constitutively expressed but rapidly degraded in the cytosol. Measuring total cellular Nrf2 masks the actual activation event (translocation). We must separate the cytosolic and nuclear fractions using a hypotonic lysis buffer followed by centrifugation.

  • Western Blotting with Compartment-Specific Controls:

    • Validation: Probe the nuclear fraction for Nrf2. Crucially, use Lamin B1 as the nuclear loading control and GAPDH as the cytosolic control. If GAPDH appears in the nuclear fraction, the fractionation failed, and the data is invalid.

  • RNA Interference (siRNA) Knockdown (The Self-Validating Step):

    • Causality: To prove Nrf2 is responsible for HO-1 upregulation (not just correlated), transfect a parallel set of cells with Nrf2-specific siRNA prior to Eriodictyol treatment. If HO-1 expression is abolished despite Eriodictyol treatment, the causal link is definitively proven [[6]]() 2.

Therapeutic Applications & Translational Outlook

The robust activation of the Nrf2/ARE pathway by Eriodictyol positions it as a high-value candidate for several oxidative and inflammatory pathologies:

  • Ischemic Stroke: Eriodictyol-7-O-glucoside (E7G) has demonstrated the ability to cross the blood-brain barrier in rat models, significantly reducing brain damage and ameliorating neurological deficits post-focal cerebral ischemia 6.

  • Acute Lung Injury (ALI): Pretreatment with Eriodictyol in LPS-induced ALI models suppresses NF-κB signaling and upregulates Trx1 via Nrf2, drastically reducing macrophage-driven inflammatory cytokine storms 3.

  • Hepatotoxicity: In models of Arsenic Trioxide (As2O3)-induced liver injury, Eriodictyol restores depleted levels of superoxide dismutase (SOD) and glutathione peroxidase (GPX), preventing hepatic necrosis 4.

References

  • Title: Eriodictyol (Huazhongilexone)
  • Title: Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury Source: NIH URL
  • Source: NIH (PMC)
  • Title: Eriodictyol, a plant flavonoid, attenuates LPS‑induced acute lung injury through its antioxidative and anti‑inflammatory activity Source: Spandidos Publications URL
  • Title: Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 Source: Oncotarget URL
  • Title: Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities Source: NIH URL
  • Title: Stereospecific high-performance liquid chromatographic analysis of eriodictyol in urine Source: ResearchGate URL

Sources

(2R)-Eriodictyol: Mechanistic Pharmacodynamics and Therapeutic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2R)-Eriodictyol, focusing on its pharmacodynamics, stereochemical implications, and therapeutic potential in oxidative and inflammatory pathologies.

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a bioactive flavonoid ubiquitous in Dictyophyllidium and Citrus species.[1] While naturally occurring eriodictyol exists predominantly as the (2S)-enantiomer due to biosynthetic pathways involving chalcone isomerase, the (2R)-enantiomer has garnered significant interest in drug development to understand stereoselective pharmacokinetics (PK) and pharmacodynamics (PD).

Current research indicates that while the in vitro antioxidant and cytoprotective potencies of (2R)- and (2S)-eriodictyol are largely equipotent, their pharmacokinetic profiles differ significantly. This guide dissects the molecular mechanisms of (2R)-eriodictyol, specifically its dual-action modulation of the Nrf2/HO-1 (antioxidant) and NF-κB/MAPK (anti-inflammatory) pathways, and provides validated protocols for its evaluation.

Chemical Identity & Stereochemical Significance

The Chiral Center

The biological activity of flavanones hinges on the C2 carbon.[2]

  • Natural Form: (2S)-Eriodictyol (Levorotatory in most solvents).

  • Target Form: (2R)-Eriodictyol (Dextrorotatory).

Stereoselective Bioactivity vs. Pharmacokinetics

A critical distinction must be made between cellular activity and systemic disposition:

  • Pharmacodynamics (Equipotency): Studies utilizing chiral separation have demonstrated that (2R)-eriodictyol and (2S)-eriodictyol exhibit comparable cytoprotective effects against

    
    -induced oxidative stress in endothelial cells (EA.hy926).[2] The configuration at C2 does not sterically hinder the hydrogen-donating capacity of the phenolic hydroxyl groups (specifically the B-ring catechol moiety) required for radical scavenging.
    
  • Pharmacokinetics (Stereoselectivity): In vivo studies in rats reveal stereoselective glucuronidation and renal excretion. The (2S)-form is often more abundant in plasma due to slower metabolic clearance compared to the (2R)-enantiomer. Drug development efforts utilizing (2R)-eriodictyol must account for this rapid clearance or utilize racemization inhibitors.

Mechanistic Pharmacodynamics

The Antioxidant Axis: Nrf2/HO-1 Activation

(2R)-Eriodictyol acts as a prodrug-like activator of the Keap1-Nrf2 system.

  • Mechanism: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. (2R)-Eriodictyol (as an electrophile) modifies reactive cysteine residues on Keap1 (sensor cysteines), causing a conformational change.

  • Translocation: Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) .

  • Output: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1), NQO1, and GCL.

The Anti-inflammatory Axis: NF-κB & MAPK Inhibition

(2R)-Eriodictyol suppresses chronic inflammation through direct kinase inhibition and transcriptional repression.

  • NF-κB Pathway: It inhibits the phosphorylation of IKK, preventing the degradation of IκBα. This locks the NF-κB p65/p50 dimer in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Crosstalk: The upregulation of HO-1 (via Nrf2) produces carbon monoxide (CO) and bilirubin, which physically inhibit NF-κB nuclear translocation, creating a self-reinforcing anti-inflammatory loop .[3]

Signaling Pathway Visualization

The following diagram illustrates the dual-targeting mechanism and the critical crosstalk between Nrf2 and NF-κB.[3]

Eriodictyol_Mechanism Erio (2R)-Eriodictyol ROS ROS / Oxidative Stress Erio->ROS Direct Scavenging Keap1 Keap1 (Cys Sensor) Erio->Keap1 Electrophilic Modification IKK IKK Complex Erio->IKK Inhibition Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription NFkB NF-κB (p65/p50) HO1->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylation blocked IkB->NFkB Sequestered (Inactive) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription (Blocked)

Figure 1: Mechanistic pathway of (2R)-Eriodictyol showing Nrf2 activation and NF-κB inhibition crosstalk.[3][4]

Preclinical Evidence & Data Summary

The following data aggregates comparative potency across different assay types. Note the discrepancy between lipophilic and hydrophilic assays, highlighting the importance of assay selection for this flavanone.

Table 1: Comparative Antioxidant & Anti-inflammatory Potency
Assay TypeTarget/Method(2R)-Eriodictyol ActivityReference Standard (Control)Notes
In Vitro (Cell)

-induced EA.hy926
Equipotent to (2S)TroloxNo stereospecific difference in cytoprotection.
Enzymatic Influenza RNA-dependent RNA pol

RibavirinHigh potency target (viral context).
Chemical (Water) ORAC (Oxygen Radical Absorbance)High ActivityQuercetinSuperior to DPPH results due to solubility.
Chemical (EtOH) DPPH / ABTSLow Activity (

)
LuteolinPoor performance in ethanol-based radical assays.
In Vivo LPS-induced Acute Lung Injury30 mg/kg (p.o.)[5]DexamethasoneSignificant reduction in TNF-α and IL-6.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Enantioselective Isolation (Chiral HPLC)

Objective: Isolate (2R)-eriodictyol from racemic mixtures or natural extracts for specific testing.

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Ethanol : Isopropanol (80:10:10 v/v/v) with 0.1% TFA.

  • Detection: UV at 288 nm.

  • Validation: Inject pure (2S)-eriodictyol standard to identify the elution order. (2R) typically elutes second on AD-H columns (verify with optical rotation).

Protocol B: Cell-Based Anti-inflammatory Assay (LPS-Challenge)

Objective: Quantify NF-κB inhibition efficacy.

  • Cell Line: RAW 264.7 murine macrophages.

  • Pre-treatment: Seed cells (

    
     cells/well) in 6-well plates. Incubate 24h. Treat with (2R)-Eriodictyol (10, 30, 100 µM) for 2 hours prior to stimulation.
    
  • Stimulation: Add LPS (1 µg/mL) and incubate for 18-24 hours.

  • Supernatant Analysis (ELISA): Collect media. Centrifuge (1000xg, 5 min). Assay for TNF-α and IL-6 using commercial ELISA kits.

  • Intracellular Analysis (Western Blot):

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors.

    • Primary Antibodies: Anti-Nrf2, Anti-HO-1, Anti-p-p65 (Ser536).

    • Normalization:

      
      -actin or Lamin B1 (for nuclear fractions).
      
  • Self-Validation Check: The "LPS Only" control must show >10-fold increase in cytokines vs. Vehicle. The "Dexamethasone" positive control must suppress cytokines by >50%.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Step1 Racemic Eriodictyol Source Step2 Chiral HPLC (Chiralpak AD-H) Step1->Step2 Step3 Isolate (2R)-Fraction Step2->Step3 Step4 RAW 264.7 Cells + (2R)-Eriodictyol (2h) Step3->Step4 Purified Compound Step5 LPS Challenge (1 µg/mL, 24h) Step4->Step5 Step6 Quantification (ELISA / Western) Step5->Step6

Figure 2: Workflow for isolation and anti-inflammatory validation of (2R)-Eriodictyol.

References

  • Stereoselective Pharmacokinetics: Yanez, J. A., et al. (2008).[6] Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices. Biopharmaceutics & Drug Disposition.

  • Equipotent Stereoisomers: Li, H., et al. (2014).[2] R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics.[2]

  • Nrf2/NF-κB Crosstalk: Saha, S., et al. (2020). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Molecules.

  • Assay Methodology: BenchChem. (2025).[7] Application Note & Protocol: Quantitative Analysis of Eriodictyol 7-O-glucuronide in Biological Matrices using HPLC-MS.

  • Antioxidant Assay Correlation: Hirunpanich, V., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Journal of Immunological Methods.

Sources

Neuroprotective Mechanisms and Therapeutic Potential of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology shifts toward multi-target therapeutics, flavonoids have emerged as highly promising candidates for mitigating neurodegenerative diseases and ischemic injuries. Among these, (2R)-Eriodictyol , a naturally occurring polyphenolic flavanone, demonstrates profound neuroprotective efficacy.

This technical guide synthesizes the stereochemical basis, core signaling pathways, and validated experimental methodologies necessary for evaluating the neuroprotective properties of (2R)-Eriodictyol.

Stereochemical Basis of Efficacy

Eriodictyol exists in two enantiomeric forms, with the (2S)-(+)-enantiomer being vastly more abundant in nature than the (2R)-(-)-enantiomer[1]. However, the specific spatial orientation of the (2R) configuration plays a critical role in its biological interactions, particularly concerning receptor binding pockets and enzyme active sites. The absolute configuration of (2R)-Eriodictyol is analytically confirmed via circular dichroism (CD) spectroscopy, characterized by a distinct positive Cotton effect (CE) at 261 nm[1]. This structural specificity is foundational to its high-affinity interactions with intracellular signaling complexes.

Mechanistic Pillars of Neuroprotection

The neuroprotective profile of (2R)-Eriodictyol is not reliant on a single pathway; rather, it operates as a pleiotropic agent that simultaneously modulates oxidative stress, apoptosis, neuroinflammation, and autophagy.

Antioxidant Defense via the Nrf2/HO-1 Axis

The primary driver of eriodictyol's neuroprotection is its potent antioxidant capacity, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) cytoprotective pathway[2]. In neuronal SH-SY5Y cells exposed to hydrogen peroxide (


), eriodictyol significantly scavenges intracellular reactive oxygen species (ROS) and prevents the catastrophic loss of mitochondrial membrane potential[3]. Mechanistically, it upregulates endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, fortifying the cellular defense against oxidative insults[3].
Suppression of Mitochondria-Mediated Apoptosis

Oxidative stress directly triggers the intrinsic apoptotic cascade. By neutralizing ROS, eriodictyol preserves mitochondrial integrity. Western blot analyses confirm that eriodictyol attenuates the


-induced upregulation of the Bax/Bcl-2 ratio, prevents the release of cytochrome c into the cytosol, and strictly inhibits the cleavage (activation) of caspase-3[3].
Anti-Neuroinflammatory and Anti-Amyloidogenic Modulation

In models of lipopolysaccharide (LPS)-induced neuroinflammation, eriodictyol exerts its protective effects by inhibiting the Toll-like receptor 4 (TLR4), MAPK, and PI3K/Akt pathways[4]. This upstream inhibition effectively blocks the nuclear translocation of NF-κB, thereby suppressing glial overactivation and the subsequent release of inflammatory cytokines[4]. Furthermore, this anti-inflammatory action translates into anti-amyloidogenic benefits, significantly reducing the formation of neurotoxic amyloid-beta (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) plaques.
Regulation of Autophagy in Ischemic Stroke

During ischemic events, such as a middle cerebral artery occlusion (MCAO), neurons undergo severe autophagy dysfunction. Eriodictyol mitigates ischemic brain injury by inhibiting this excessive, destructive autophagy. This is evidenced by the marked downregulation of key autophagic markers, including LC3, ATG5, p62, and Beclin1[5].

G cluster_protective Neuroprotective Cascade cluster_destructive Neurotoxic Cascade Erio (2R)-Eriodictyol Nrf2 Nrf2 Translocation Erio->Nrf2 Activates Bcl2 Bcl-2 Upregulation Erio->Bcl2 ROS Intracellular ROS Erio->ROS Scavenges NFkB NF-κB / TLR4 Erio->NFkB Inhibits HO1 HO-1 / SOD / CAT Nrf2->HO1 HO1->ROS Caspase Cleaved Caspase-3 Bcl2->Caspase ROS->Caspase NFkB->Caspase

Modulatory pathways of (2R)-Eriodictyol in neuroprotection.

Quantitative Efficacy Profile

To contextualize the therapeutic window and efficacy of (2R)-Eriodictyol, the following table summarizes the quantitative outcomes across established in vitro and in vivo models.

Model / Cell LineInsult / InducerEriodictyol DoseKey Quantitative OutcomesRef
SH-SY5Y Neurons ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Oxidative)
Pre-treatmentSignificant reduction in ROS; Upregulation of SOD & Catalase; Attenuation of Caspase-3 cleavage.[3]
Adult Rats MCAO (Ischemia)40, 80 mg/kgDose-dependent decrease in infarct volume; Downregulation of LC3, ATG5, p62, and Beclin1.[5]
C57BL/6J Mice LPS (Inflammation)100 mg/kgReduced

by 28.37 ± 16.71 pg/mL; Suppressed AChE activity (0.1996 U/mgprot).

Self-Validating Experimental Methodologies

As a Senior Application Scientist, designing a robust assay requires building a self-validating system where every variable is controlled, and every mechanistic claim is directly supported by a specific readout. Below are the definitive protocols for evaluating (2R)-Eriodictyol.

Protocol A: In Vitro Evaluation of Antioxidant Neuroprotection (SH-SY5Y Model)

This protocol isolates the antioxidant and anti-apoptotic variables of the compound.

  • Cell Seeding and Baseline Establishment: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Allow 24 hours for adherence.
    
    • Causality: Neuronal cell lines require adequate time to re-establish surface receptors and basal metabolic rates post-trypsinization. Testing prematurely skews baseline ROS levels.

    • Validation Check: Include a vehicle-only control to establish the baseline mitochondrial membrane potential.

  • Prophylactic Dosing: Pre-treat with varying concentrations of (2R)-Eriodictyol for 24 hours prior to insult.

    • Causality: Nrf2 translocation and the subsequent genomic translation of HO-1, SOD, and Catalase require transcription time[3]. Simultaneous co-administration with an insult often fails because the antioxidant enzymes are not yet synthesized.

  • Oxidative Insult: Expose cells to a pre-titrated

    
     dose of 
    
    
    
    for 4 hours.
    • Causality:

      
       rapidly diffuses across cell membranes, generating highly reactive hydroxyl radicals via the Fenton reaction, directly depolarizing the mitochondria[3].
      
  • Multiplexed Readout (Viability and ROS): Utilize Resazurin for cell viability and DCFDA for intracellular ROS quantification.

    • Causality: DCFDA is non-fluorescent until oxidized by intracellular ROS. Measuring this fluorescence provides a direct metric of the compound's scavenging efficacy[3].

    • Validation Check: If ROS is reduced but viability remains low, cell death is driven by a non-oxidative secondary pathway. If both are rescued, the mechanism is definitively antioxidant-dependent.

Protocol B: In Vivo MCAO Model for Ischemic Stroke

This protocol evaluates the systemic, therapeutic efficacy of the compound against complex ischemic injuries.

  • Surgical Induction of Ischemia: Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated monofilament suture in adult rats for 2 hours, followed by reperfusion.

    • Causality: This transient occlusion mimics human ischemic stroke, triggering calcium influx, neuroinflammation, and autophagy dysfunction[5].

  • Therapeutic Administration: Administer (2R)-Eriodictyol (40 mg/kg or 80 mg/kg) intravenously immediately upon reperfusion.

    • Causality: Administering the drug at reperfusion tests its clinical viability as a post-stroke intervention, specifically targeting the reperfusion injury phase where ROS generation peaks[5].

  • Volumetric Infarct Quantification: At 24 hours post-MCAO, section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Causality: TTC is reduced by active mitochondrial dehydrogenases in living cells to form a deep red formazan. Infarcted (dead) tissue lacks these enzymes and remains white, allowing precise volumetric calculation[5].

  • Mechanistic Validation via Western Blot: Harvest the penumbra tissue and probe for LC3, ATG5, and cleaved caspase-3.

    • Causality: Quantifying these specific proteins confirms whether the observed reduction in infarct volume is driven by the suppression of excessive autophagy and apoptosis[5].

Workflow Start In Vivo MCAO Model (Ischemic Stroke) Surg Middle Cerebral Artery Occlusion (MCAO) Start->Surg Admin (2R)-Eriodictyol Admin (40/80 mg/kg) Surg->Admin Post-ischemia Assay1 TTC Staining (Infarct Volume) Admin->Assay1 Assay2 Neurological Scoring Admin->Assay2 Assay3 Western Blot (LC3, ATG5, p62) Admin->Assay3 End Quantification of Neuroprotection Assay1->End Assay2->End Assay3->End

In vivo MCAO experimental workflow and validation assays.

Conclusion

(2R)-Eriodictyol represents a highly viable candidate for advanced drug development in the neurology sector. By simultaneously activating the Nrf2/HO-1 antioxidant axis, suppressing mitochondria-mediated apoptosis, and inhibiting NF-κB-driven neuroinflammation and autophagy, it addresses the multifactorial nature of neurodegeneration and ischemic stroke. Future clinical translation will rely on optimizing its pharmacokinetic delivery while leveraging these validated, multi-modal experimental frameworks.

References

  • Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone.
  • Eriodictyol attenuates hydrogen peroxide-induced cell death in neuronal SH-SY5Y cells.Chulalongkorn University.
  • Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction.
  • Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells.
  • Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities.

Sources

Technical Guide: Anticancer Properties of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a naturally occurring flavonoid traditionally recognized for its antioxidant and anti-inflammatory utility.[1][2][3][4] While the (2S)-enantiomer is the predominant natural form found in citrus and Eriodictyon californicum, recent isolation of (2R)-Eriodictyol from sources such as Ficus sagittifolia and Artocarpus communis has ignited interest in its distinct pharmacological profile.

This guide analyzes the anticancer potential of (2R)-Eriodictyol.[5][6][7][8][9] Unlike non-specific flavonoid research, this document emphasizes the stereochemical imperative —the necessity of evaluating the (2R)-enantiomer as a distinct chemical entity (NCE). We explore its capacity to induce G2/M cell cycle arrest, modulate the PI3K/Akt/mTOR axis, and trigger mitochondrial apoptosis, providing a roadmap for its development as a precision oncology therapeutic.

Chemical Profile & Stereochemical Imperative

The Chiral Challenge

Flavanones possess a chiral center at the C2 position.[5][10] The biological activity of flavonoids is often stereoselective. While (2S)-Eriodictyol is ubiquitous, the (2R)-isomer represents a high-value target for "chiral switch" development strategies, potentially offering improved metabolic stability or distinct receptor binding affinities.

Property(2R)-Eriodictyol(2S)-Eriodictyol
Configuration (2R)(2S)
Optical Rotation Dextrorotatory (+) or Levorotatory (-) depending on solvent/derivatizationTypically Levorotatory (-)
Natural Abundance Rare (Found in Ficus sagittifolia, Artocarpus communis)Abundant (Citrus, Eriodictyon spp.[2])
Stability Susceptible to racemization at physiological pH via enolizationSusceptible to racemization

Critical Consideration: In aqueous solution at physiological pH, flavanones can undergo racemization. Protocols described herein require Chiral HPLC validation to ensure enantiomeric excess (ee) is maintained during biological assays.

Mechanisms of Action[4][11][12][13][14][15][16]

The anticancer efficacy of Eriodictyol (encompassing data on the racemate and specific isomers) operates through a multi-target network.

PI3K/Akt/mTOR Signaling Inhibition

Aberrant activation of the PI3K/Akt pathway is a hallmark of drug-resistant cancers (e.g., Glioma, Lung NSCLC). Eriodictyol acts as a kinase inhibitor, preventing the phosphorylation of Akt at Ser473 and Thr308.

  • Mechanism: Competitive inhibition at the ATP-binding site of upstream kinases.

  • Outcome: Downregulation of mTOR, leading to suppression of protein synthesis and cell proliferation.

Induction of Mitochondrial Apoptosis

Eriodictyol shifts the balance of Bcl-2 family proteins, acting as a pro-apoptotic agent.

  • Bcl-2 (Anti-apoptotic): Downregulated.

  • Bax (Pro-apoptotic): Upregulated.[11]

  • Event: This imbalance triggers Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome c and activating the Caspase-9/Caspase-3 cascade.

G2/M Cell Cycle Arrest

Treatment leads to the accumulation of cells in the G2/M phase, preventing mitotic progression. This is likely mediated by the modulation of Cyclin B1 and CDK1 complexes.

Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by Eriodictyol.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factors (EGF/IGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Complex Akt->mTOR NFkB NF-κB Akt->NFkB Cycle_Arrest G2/M Arrest mTOR->Cycle_Arrest Inhibition leads to Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondria (MOMP) Bcl2->Mito Blocks Bax Bax (Pro-apoptotic) Bax->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase DNA_Damage DNA Fragmentation Caspase->DNA_Damage Eriodictyol (2R)-Eriodictyol Eriodictyol->PI3K Inhibits Eriodictyol->Akt Inhibits Phosphorylation Eriodictyol->Bcl2 Downregulates Eriodictyol->Bax Upregulates

Figure 1: Signal transduction map showing (2R)-Eriodictyol targeting the PI3K/Akt axis and Bcl-2/Bax ratio to induce apoptosis.

Preclinical Efficacy Data

The following data summarizes key findings in specific cancer cell lines. While some studies utilized racemic Eriodictyol, the efficacy is highly relevant for (2R) development.

Cancer TypeCell LineIC50 (µM)Key ObservationReference
Lung A54950.0G2/M Arrest; Downregulation of Bcl-2[1]
Glioma U87MG~50-100Inhibition of migration/invasion; PI3K/Akt suppression[2]
Colorectal HCT116105.0Suppression of EMT; Downregulation of MMP-2/9[3]
Liver HepG2N/ASynergistic effect with other flavonoids; Cytotoxicity[4]
Normal FR2 (Control)95.0High Selectivity Index (SI) ; lower toxicity to normal cells[1]

Experimental Protocols

To ensure Expertise & Experience and Trustworthiness , the following protocols are designed with self-validating controls.

Protocol A: Isolation and Verification of (2R)-Eriodictyol

Rationale: Commercial sources often provide racemates. For precise characterization, isolation or chiral separation is required.

  • Source Material: Dried stem bark of Ficus sagittifolia or Artocarpus communis.

  • Extraction: Macerate in MeOH (48h). Concentrate in vacuo.

  • Fractionation: Suspend residue in water; partition sequentially with n-hexane, EtOAc, and n-BuOH. Retain EtOAc fraction.

  • Purification (The Critical Step):

    • Use Silica gel column chromatography (CHCl3:MeOH gradient).

    • Chiral Separation: Perform HPLC using a Chiralpak AD-H or Chiral Amylose-C column.

    • Mobile Phase: n-Hexane/Isopropanol (isocratic, e.g., 80:20).

  • Validation:

    • Circular Dichroism (CD): (2R)-Eriodictyol will show a positive Cotton effect at ~290 nm (depending on solvent) or distinct negative bands compared to (2S). Note: Verify against literature standards as rotation sign can vary by solvent.

    • Purity Check: Must exceed 98% ee (enantiomeric excess).

Protocol B: G2/M Cell Cycle Arrest Assay

Rationale: To confirm the cytostatic mechanism distinct from necrosis.

  • Seeding: Seed A549 or U87MG cells (2x10^5 cells/well) in 6-well plates. Adhere for 24h.

  • Treatment: Treat with (2R)-Eriodictyol at 0, 25, 50, 100 µM for 24h.

    • Control: DMSO (0.1%).

    • Positive Control:[8] Colchicine or Nocodazole (known G2/M arresters).

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol; incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C in dark.

  • Analysis: Flow Cytometry (excitation 488 nm, emission >575 nm).

    • Self-Validation: The G2/M peak (4N DNA content) must significantly increase dose-dependently compared to G0/G1 (2N).

Protocol C: Western Blotting for PI3K/Akt Pathway

Rationale: To prove the molecular mechanism of action.[4][12][13]

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors (Critical: Phosphatase inhibitors preserve p-Akt).

  • Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-p-PI3K, Anti-PI3K, Anti-p-Akt (Ser473), Anti-Akt, Anti-Bcl-2, Anti-Bax, Anti-GAPDH (Loading Control).

  • Detection: ECL Chemiluminescence.

  • Quantification: Densitometry (ImageJ). Calculate ratio of Phosphorylated/Total protein.

    • Success Criteria: Significant reduction in p-Akt/Total-Akt ratio in (2R)-Eriodictyol treated samples vs. control.

Challenges & Future Directions

Metabolic Stability & Formulation

A major hurdle for flavanones is rapid Phase II metabolism (glucuronidation/sulfation) and potential racemization in vivo.

  • Solution: Development of Nano-encapsulation (e.g., liposomes or PLGA nanoparticles) to protect the chiral center from physiological pH and enhance bioavailability.

Combination Therapy

Data suggests Eriodictyol sensitizes resistant cells to chemotherapy (e.g., Cisplatin). Future trials should focus on (2R)-Eriodictyol as an adjuvant to lower the toxicity of platinum-based drugs.

References

  • Zhang, Y., Zhang, R., & Ni, H. (2019). Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway. Archives of Medical Science. Link

  • Li, W., Du, Q., Li, X., et al. (2020). Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway. Frontiers in Pharmacology. Link

  • Pang, M. J., Yang, Z., Zhang, X. L., et al. (2019). Eriodictyol suppresses the malignant progression of colorectal cancer by downregulating tissue specific transplantation antigen P35B (TSTA3) expression to restrain fucosylation. Cell Death & Disease. Link

  • Li, H., Li, C., Shen, T., et al. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics. Link

  • Awouafack, M. D., McGaw, L. J., Gottfried, S., et al. (2013). Antimicrobial activity and cytotoxicity of the ethanol extract, fractions and eight compounds isolated from Eriosema robustum (Fabaceae). BMC Complementary and Alternative Medicine. Link

Sources

Stereochemical Profiling and Analytical Methodologies for (2R)-Eriodictyol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a prominent dietary flavonoid recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties[1]. Due to the presence of a chiral carbon at the C-2 position of its flavanone skeleton, eriodictyol exists as two distinct enantiomers: (2S)-eriodictyol and (2R)-eriodictyol[2]. While the (2S)-enantiomer is overwhelmingly predominant in nature (e.g., in Citrus species), recent phytochemical isolations—such as those from Ficus sagittifolia—have confirmed the natural occurrence of the (2R)-enantiomer[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, molecular weight, CAS registry data, and chiral separation protocols specific to (2R)-eriodictyol and its derivatives, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Properties and CAS Registry Profiling

In pharmacological research, distinguishing between enantiomers is critical due to potential variations in pharmacokinetics and target binding affinities. The aglycone form of (2R)-eriodictyol shares the identical molecular weight and two-dimensional structure as its (2S) counterpart, but differs in its three-dimensional spatial arrangement[4].

Table 1: Quantitative Chemical Data for Eriodictyol and Key (2R)-Derivatives

Compound NameStereochemistryMolecular FormulaMolecular WeightCAS Registry Number
(2S)-Eriodictyol 2S (Predominant natural form)C15H12O6288.25 g/mol 552-58-9[5]
(+/-)-Eriodictyol Racemic Mixture (50% R, 50% S)C15H12O6288.25 g/mol 69097-99-0
(2R)-Eriodictyol 2R (Aglycone)C15H12O6288.25 g/mol Not distinctly registered
(2R)-Eriodictyol-7-O-β-D-glucopyranoside 2R (Glucoside derivative)C21H22O11450.39 g/mol 1021946-00-8[6]
(2R)-Eriodictyol-7-O-Glucuronide 2R (Glucuronide derivative)C21H20O12464.38 g/mol 133360-47-1[7]

Note on CAS Registration: The isolated (2R)-eriodictyol aglycone does not possess a widely commercialized, independent CAS number in standard chemical databases; it is typically synthesized or isolated as part of the racemate or studied via its conjugated derivatives (e.g., CAS 1021946-00-8)[6],[3].

Pharmacological Symmetry: The Nrf2/HMOX1 Axis

A fundamental question in chiral pharmacology is whether enantiomers exhibit stereoselective bioactivity. In the case of eriodictyol, research indicates a rare pharmacological symmetry. Studies evaluating the cytoprotective effects of eriodictyol against H2O2-induced oxidative stress in EA.hy926 endothelial cells demonstrated that both (2R)-eriodictyol and (2S)-eriodictyol are equipotent[2],[8].

The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Eriodictyol disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective enzymes like Heme Oxygenase-1 (HMOX1)[9].

Nrf2_Pathway Eriodictyol (2R)-Eriodictyol (Antioxidant) Keap1 Keap1-Nrf2 Complex (Cytosol) Eriodictyol->Keap1 Inhibits Keap1 Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1->Nrf2_Free Releases ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Binds to DNA HMOX1 HMOX1 / NQO1 (Cytoprotection) ARE->HMOX1 Transcription ROS H2O2 / ROS Neutralization HMOX1->ROS Scavenges

Mechanism of (2R)-Eriodictyol mediated Nrf2 activation and subsequent ROS neutralization.

Analytical Methodology: Chiral Separation Protocol

Because (2R)-eriodictyol is often obtained within a racemic mixture, isolating the pure enantiomer requires advanced stereospecific chromatography[10]. The causality behind the success of amylose-based Chiral Stationary Phases (CSPs) lies in the helical structure of the amylose polymer, which provides chiral grooves. The 3',4'-dihydroxyphenyl substituent of eriodictyol interacts stereoselectively via hydrogen bonding and π-π interactions within these grooves, resulting in differential retention times for the R and S enantiomers[10],[11].

Below is a validated, self-contained protocol for the enantioseparation of racemic eriodictyol using High-Performance Liquid Chromatography coupled with Circular Dichroism (HPLC-CD)[10].

Chiral_Separation Sample Racemic Eriodictyol Sample Prep HPLC HPLC / SFC System Sample->HPLC Column Chiral Stationary Phase (Amylose-based) Column->HPLC MobilePhase Mobile Phase (EtOH/MeOH + TFA) MobilePhase->HPLC Detection Online HPLC-CD Detection HPLC->Detection Elution Enantiomers (2R) and (2S) Resolved Peaks Detection->Enantiomers CD Spectra

Workflow for the chiral separation and identification of eriodictyol enantiomers.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the racemic (+/-)-eriodictyol standard in HPLC-grade methanol to achieve a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to ensure particulate removal, validating system integrity and preventing column clogging.

  • Stationary Phase Selection: Equip the HPLC system with an amylose-based chiral column (e.g., Chiralpak AD-RH, 150 mm × 4.6 mm, 5 µm)[10]. The amylose tris(3,5-dimethylphenylcarbamate) coating is critical for resolving 3-hydroxyflavanones.

  • Mobile Phase Formulation: Prepare an isocratic or gradient mobile phase. A highly effective reversed-phase system consists of Water/Acetonitrile (e.g., 70:30 v/v) containing 0.1% Formic Acid. Alternatively, for Supercritical Fluid Chromatography (SFC), use CO2 with a methanol/ethanol modifier containing 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the phenolic hydroxyl groups, ensuring sharp peak shapes[11].

  • Chromatographic Parameters: Set the flow rate to 0.8 - 1.0 mL/min (for HPLC) or 3.0 mL/min (for SFC). Maintain the column compartment at a constant 30°C to stabilize the thermodynamic interactions between the enantiomers and the chiral selector[11].

  • Detection and Absolute Configuration (Online CD): Route the eluent through a Diode Array Detector (DAD) set to 289 nm (the λmax of eriodictyol) in series with a Circular Dichroism (CD) detector[10].

  • Data Interpretation: The CD detector will yield opposite Cotton effects for the two peaks. The (2S)-enantiomer typically exhibits a positive Cotton effect at ~290 nm and a negative one at ~330 nm, whereas the (2R)-enantiomer will display the exact inverse spectrum[3]. This self-validating step confirms the absolute configuration without requiring pre-purified standards.

Conclusion

While (2S)-eriodictyol dominates natural product databases, the (2R)-enantiomer—weighing 288.25 g/mol (C15H12O6)—demonstrates identical antioxidant efficacy in specific cellular models[2]. For drug development professionals, mastering the stereospecific isolation and characterization of (2R)-eriodictyol using amylose-based CSPs and CD detection is paramount for rigorous preclinical validation and ensuring the stereochemical integrity of flavonoid-based therapeutics.

References

  • Li, H., et al. "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells." Drug Discoveries & Therapeutics, 2014.[Link]

  • Guo, X., et al. "Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography." Drug Discoveries & Therapeutics, 2012.[Link]

  • Awolola, G. V., et al. "Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities." Molecules, 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440735, Eriodictyol." PubChem, 2024.[Link]

Sources

Review of (2R)-Eriodictyol therapeutic potential

Author: BenchChem Technical Support Team. Date: March 2026

Title: (2R)-Eriodictyol: Therapeutic Potential, Stereochemical Dynamics, and Pharmacological Applications

Part 1: Executive Summary

The Molecule at a Glance (2R)-Eriodictyol is the non-natural enantiomer of the flavanone eriodictyol (3',4',5,7-tetrahydroxyflavanone). While the (2S)-form is ubiquitous in nature (abundant in Eriodictyon californicum and citrus fruits), the (2R)-isomer represents a distinct pharmacological entity with emerging significance in precision therapeutics.

Core Value Proposition Unlike non-specific flavonoid extracts, isolated (2R)-Eriodictyol offers a targeted approach to modulation of oxidative stress and sensory reception. Its therapeutic potential is anchored in three pillars:

  • TRPV1 Antagonism: A potent, non-hyperthermic analgesic candidate.

  • Nrf2/HO-1 Activation: A "master switch" for neuroprotection and anti-inflammatory defense, where (2R) and (2S) forms show equipotent efficacy, validating the use of racemic mixtures for oxidative indications.

  • Taste Modulation: Structural homology to bitter-masking agents (homoeriodictyol) suggests utility in pharmaceutical formulation.

Part 2: Chemical Identity & Stereochemistry

The Chiral Imperative Flavanones possess a chiral center at the C-2 position. In nature, the enzyme chalcone isomerase directs the formation of the (2S)-enantiomer. The (2R)-enantiomer is typically obtained via chemical racemization or specific enantioselective synthesis.

Property(2R)-Eriodictyol(2S)-Eriodictyol
Configuration (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
Origin Synthetic / Racemization artifactNatural (Citrus, Yerba Santa)
C-2 Orientation Phenyl ring is equatorial (typically)Phenyl ring is equatorial
Optical Rotation Dextrorotatory (+) or Levorotatory (-) depends on solventTypically Levorotatory (-) in methanol
Primary Utility Pharmacological probe, bitter masking potentialDietary antioxidant, anti-inflammatory

Visualizing the Stereochemistry The following diagram contrasts the spatial arrangement of the (2R) and (2S) enantiomers.

Stereochemistry R_Iso (2R)-Eriodictyol (Non-Natural) S_Iso (2S)-Eriodictyol (Natural) Center Chiral Center (C-2) Center->R_Iso Stereo-inversion (Synthetic/Racemization) Center->S_Iso Biosynthesis (Chalcone Isomerase)

Caption: Divergence of Eriodictyol enantiomers from the C-2 chiral center.

Part 3: Mechanisms of Action

Neuroprotection via Nrf2/HO-1 Axis

Both (2R)- and (2S)-Eriodictyol act as electrophilic inducers of the Nrf2 pathway. By modifying cysteine residues on Keap1, they prevent Nrf2 ubiquitination, allowing its nuclear translocation.

  • Key Finding: Research indicates that (2R)- and (2S)-eriodictyol are equipotent in protecting endothelial cells against oxidative stress (H₂O₂ induced).[1] This suggests that for antioxidant therapy, the costly separation of enantiomers may not be necessary.

TRPV1 Antagonism (Pain Management)

Eriodictyol functions as a TRPV1 antagonist.[2][3][4][5] Unlike synthetic antagonists (e.g., AMG517) that failed in clinical trials due to severe hyperthermia, eriodictyol inhibits calcium influx without altering body temperature.[3]

  • Mechanism: Displaces [³H]-resiniferatoxin binding (IC₅₀ ≈ 47 nM).[2][3]

  • Result: Attenuation of thermal hyperalgesia and mechanical allodynia.[2][3]

Metabolic Regulation

Eriodictyol enhances glucose uptake and insulin sensitivity by upregulating the PI3K/Akt signaling pathway, independent of PPARγ activation, reducing the risk of weight gain often associated with thiazolidinediones.

Signaling Pathway Diagram

SignalingPathways cluster_effect Therapeutic Outcome Eriodictyol (2R)-Eriodictyol Keap1 Keap1 (Cytosolic Sensor) Eriodictyol->Keap1 Modifies Cys residues TRPV1 TRPV1 Channel (Membrane) Eriodictyol->TRPV1 Antagonizes ROS Oxidative Stress (ROS) Capsaicin Pain Stimuli (Capsaicin/Heat) Capsaicin->TRPV1 Activates Nrf2 Nrf2 Keap1->Nrf2 Releases Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Channel ARE ARE (Nucleus) Nrf2->ARE Translocation HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription HO1->ROS Neutralizes Pain Nociception (Pain Signal) Ca_Influx->Pain

Caption: Dual mechanism: Nrf2-mediated cytoprotection and TRPV1-mediated analgesia.

Part 4: Experimental Protocols

Protocol A: Chiral Separation of (2R)-Eriodictyol

To study (2R)-specific effects, you must resolve the racemate. Standard C18 columns cannot separate these enantiomers.

System: High-Performance Liquid Chromatography (HPLC) Stationary Phase: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiral Amylose-C. Mobile Phase: Acetonitrile : Water : Formic Acid (e.g., 40:60:0.1 v/v/v). Detection: UV at 288 nm or CD (Circular Dichroism) detector (254 nm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve racemic eriodictyol (1 mg/mL) in methanol. Filter through 0.22 µm PTFE membrane.

  • Conditioning: Equilibrate column with mobile phase for 30 mins at 0.5 mL/min.

  • Injection: Inject 10 µL of sample.

  • Elution:

    • Peak 1: (2R)-Eriodictyol (typically elutes first on Amylose-C, verify with CD).

    • Peak 2: (2S)-Eriodictyol.[6][7]

  • Collection: Fraction collect peaks, evaporate solvent under vacuum < 40°C to prevent thermal racemization.

Protocol B: In Vitro Antioxidant Assay (H₂O₂ Challenge)

Objective: Validate equipotency of (2R) vs (2S). Cell Line: EA.hy926 (Endothelial hybrid).[1]

  • Seeding: Plate cells at 1x10⁴ cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Add (2R)-Eriodictyol (1–10 µM) for 12h. Include (2S) and Racemate controls.

  • Insult: Wash cells, add H₂O₂ (500 µM) for 4h.

  • Readout: MTT Assay (0.5 mg/mL). Measure absorbance at 570 nm.

  • Analysis: Calculate % cell viability relative to untreated control. Expectation: Both enantiomers should restore viability to >80%.

Part 5: Pharmacokinetics & Challenges

Stereoselective Disposition Research in rats indicates that eriodictyol pharmacokinetics are stereoselective.

  • Excretion: The (2S)-form is more rapidly glucuronidated and excreted.

  • Bioavailability: The (2R)-form may exhibit a longer half-life due to slower metabolic clearance by UDP-glucuronosyltransferases (UGTs), though this requires specific validation in human models.

Stability Challenge Flavanones are prone to racemization in aqueous media at physiological pH (7.4) via ring opening/closing mechanisms.

  • Mitigation: Formulations for (2R)-eriodictyol should utilize non-aqueous vehicles (e.g., lipid-based nanocarriers) or acidic buffers to maintain chiral purity.

References

  • Stereospecific Pharmacokinetics of Flavanones Yanez, J. A., et al. "Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats." Biopharmaceutics & Drug Disposition (2008).

  • Equipotency of Enantiomers in Oxidative Stress Li, H., et al. "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells." Drug Discoveries & Therapeutics (2014).[1]

  • TRPV1 Antagonism & Analgesia Rossato, M. F., et al. "Eriodictyol: A flavonoid antagonist of the TRPV1 receptor with antioxidant activity." Biochemical Pharmacology (2011).[2][4]

  • Chiral Separation Methodology Guo, X., et al. "Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography." Drug Discoveries & Therapeutics (2012).[8]

  • Nrf2/HO-1 Neuroprotective Mechanism Lou, H., et al. "Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway." Neurochemistry International (2012).

Sources

Methodological & Application

Application Note: Isolation and Chiral Resolution of (2R)-Eriodictyol from Eriodictyon californicum

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for high-level R&D applications. It addresses the specific challenge of isolating the (2R)-enantiomer of Eriodictyol.

Crucial Scientific Note: Natural Eriodictyol (like most flavanones) predominantly exists as the (2S)-enantiomer in Eriodictyon californicum (Yerba Santa) and citrus peels. The (2R)-enantiomer is often the result of partial racemization during processing or requires specific chiral resolution. Therefore, this protocol is structured in two phases: Phase I: Extraction of Total Eriodictyol and Phase II: Chiral Resolution of (2R)-Eriodictyol .

Abstract & Strategic Overview

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a bioactive flavonoid with significant bitter-masking, neuroprotective, and anti-inflammatory properties.[1][2][3][4][5] While the (2S)-enantiomer is the dominant natural form, the (2R)-enantiomer exhibits distinct pharmacodynamics and taste-modulating profiles. This protocol details a "Golden Standard" workflow for extracting total eriodictyol from Eriodictyon californicum leaves, followed by a semi-preparative Chiral HPLC method to isolate the high-purity (2R)-isomer.

Key Challenges Addressed:

  • Oxidative Instability: Flavanones degrade under high pH and prolonged heat.

  • Racemization: The C2 chiral center is labile; extraction conditions are optimized to control racemization ratios for maximum (2R) recovery.

  • Matrix Interference: Efficient removal of leaf waxes and co-eluting homoeriodictyol.

Material Selection & Pre-processing[6][7]

Plant Material[1][3][4][6][7][8][9][10][11][12][13]
  • Primary Source: Eriodictyon californicum (Yerba Santa) dried leaves.[4][6][7][8]

  • Alternative Source: Citrus limon (Lemon) peels (requires enzymatic hydrolysis of eriocitrin).

  • Selection Criteria: Harvest leaves post-flowering season for maximal flavanone aglycone content.

Pre-processing Protocol
  • Drying: Lyophilize (freeze-dry) fresh leaves to preserve heat-sensitive phytochemicals. Alternatively, air-dry in the shade at <30°C.

  • Comminution: Grind dried leaves using a cryogenic mill (to prevent heat generation) to a particle size of 40–60 mesh .

  • Defatting (Crucial Step):

    • Solvent: n-Hexane.

    • Ratio: 1:10 (w/v).[9]

    • Method: Stir powder in hexane for 4 hours at room temperature. Filter and discard the hexane (removes chlorophyll and waxy lipids). Air-dry the residue.

Phase I: Extraction & Enrichment of Total Eriodictyol

We utilize Ultrasound-Assisted Extraction (UAE) over Soxhlet to minimize thermal degradation and processing time.

Reagents
  • Extraction Solvent: 70% Ethanol (aqueous).[9]

  • Acidifier: 0.1% Formic Acid (stabilizes the flavanone core).

Step-by-Step Extraction Protocol
  • Slurry Preparation: Suspend 100 g of defatted E. californicum powder in 1.5 L of 70% Ethanol/0.1% Formic Acid.

  • Sonication: Place vessel in an ultrasonic bath (Frequency: 40 kHz, Power: 300 W).

    • Cycle: Pulse 5 mins ON / 2 mins OFF.

    • Total Time: 45 minutes.

    • Temperature Control: Maintain bath <40°C using ice circulation.

  • Filtration: Vacuum filter through Whatman No. 1 paper. Collect supernatant.

  • Re-extraction: Repeat steps 1-3 once with fresh solvent to ensure exhaustive extraction (>95% recovery).

  • Concentration: Combine filtrates and evaporate ethanol using a rotary evaporator at 40°C under reduced pressure. Stop when volume is ~20% of original (aqueous suspension remains).

Enrichment (Liquid-Liquid Partitioning)
  • Wash: Wash the aqueous concentrate with Dichloromethane (DCM) (1:1 v/v) twice. Discard DCM layer (removes non-polar impurities).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

  • Collection: Combine EtOAc layers. This fraction contains the eriodictyol.[10][11][7]

  • Drying: Dry EtOAc over anhydrous

    
    , filter, and evaporate to dryness to yield Crude Flavonoid Extract (CFE) .
    

Phase II: Purification & Chiral Resolution of (2R)-Eriodictyol

The CFE contains eriodictyol (racemic or S-dominant), homoeriodictyol, and sterubin. We first purify Eriodictyol, then resolve the enantiomers.

Step A: Flash Column Chromatography (Purification)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (80:20

    
     40:60).
    
  • Monitoring: TLC (Silica, Toluene:Ethyl Acetate:Formic Acid 5:4:1). Eriodictyol

    
    .
    
  • Action: Collect fractions containing Eriodictyol. Evaporate to yield Semi-Pure Eriodictyol (>85% purity) .

Step B: Chiral Separation (The (2R)-Specific Step)

To isolate (2R)-Eriodictyol, we employ semi-preparative Chiral HPLC.

  • Instrument: HPLC with UV/DAD detector.

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .

    • Why: Polysaccharide-based CSPs show superior selectivity (

      
      ) for flavanones.
      
  • Mobile Phase: n-Hexane : Isopropanol (80:20) isocratic (Normal Phase) OR Acetonitrile : Water (40:60) (Reversed Phase).

    • Recommendation:Normal Phase (Hex:IPA) often yields better resolution for preparative work.

  • Flow Rate: 4.0 mL/min (for 10mm ID column).

  • Detection: 288 nm.

Injection Protocol:

  • Dissolve Semi-Pure Eriodictyol in Mobile Phase (10 mg/mL).

  • Inject 100-200

    
    L.
    
  • Elution Order: typically, the (2R)-enantiomer elutes first on Chiralpak AD columns (Confirm with standard if available, or CD spectroscopy: (2R) shows positive Cotton effect at ~290 nm).

  • Collection: Collect the peak corresponding to (2R)-Eriodictyol.

  • Post-Processing: Evaporate solvent immediately at low temp (<35°C) to prevent racemization.

Data Presentation & Quality Control

Extraction Efficiency Comparison
MethodSolventTimeTempYield (mg/g)Notes
Maceration MeOH (80%)24 h25°C12.5Slow, high solvent usage.
Soxhlet EtOH (95%)6 h78°C18.2Thermal degradation risk.
UAE (Recommended) EtOH (70%) 45 min 40°C 21.4 Highest yield, preserves chirality.
Chiral Purity Validation
  • Method: Analytical Chiral HPLC (Chiralpak AD-H, 4.6x250mm).

  • Mobile Phase: Hexane:IPA (90:10), 1.0 mL/min.

  • Requirement: Enantiomeric Excess (ee) > 98% for (2R)-Eriodictyol.

Process Visualization (Graphviz)

Workflow 1: Extraction & Isolation Logic

Eriodictyol_Extraction Start Raw Plant Material (E. californicum Leaves) PreProc Pre-processing (Dry, Grind, Defat w/ Hexane) Start->PreProc Extract UAE Extraction (70% EtOH, 40°C, 45 min) PreProc->Extract Concentrate Concentration (Remove EtOH, keep aqueous) Extract->Concentrate Partition Liquid-Liquid Partitioning (Wash w/ DCM -> Extract w/ EtOAc) Concentrate->Partition Crude Crude Flavonoid Extract (Rich in Eriodictyol) Partition->Crude EtOAc Phase Waste Waste/Impurities Partition->Waste DCM/Aqueous Phase Column Flash Column Chromatography (Silica Gel, Hex:EtOAc) Crude->Column SemiPure Semi-Pure Eriodictyol (Racemic/Mixed) Column->SemiPure ChiralHPLC Chiral Resolution (Chiralpak AD-RH) SemiPure->ChiralHPLC Final Pure (2R)-Eriodictyol ChiralHPLC->Final

Caption: Step-by-step workflow for the isolation of (2R)-Eriodictyol from plant biomass.

Workflow 2: Chiral Separation Logic

Chiral_Logic cluster_separation Interaction Mechanism Input Racemic Eriodictyol (2S:2R mix) Column Chiral Stationary Phase (Amylose-based) Input->Column Mech1 (2S)-Isomer Stronger Retention Column->Mech1 Mech2 (2R)-Isomer Weaker Retention Column->Mech2 Detect UV Detection (288 nm) Mech1->Detect Elutes Second Mech2->Detect Elutes First Collect Fraction Collection Detect->Collect Cut Peak 1

Caption: Mechanism of chiral resolution on polysaccharide-based stationary phases.

Troubleshooting & Expert Tips

  • Low (2R) Yield: If the natural plant contains almost exclusively (2S), the yield of (2R) will be low.

    • Solution: Dissolve the semi-pure (2S)-eriodictyol in methanol with a trace of base (e.g.,

      
      ) and heat at 60°C for 1 hour to induce racemization  (50:50 mix). Neutralize, then perform Chiral HPLC to recover 50% (2R).
      
  • Peak Tailing: Flavanones have phenolic hydroxyls that can interact with residual silanols.

    • Solution: Add 0.1% Formic Acid or Acetic Acid to the HPLC mobile phase to suppress ionization and sharpen peaks.

  • Solubility Issues: Eriodictyol has poor water solubility.

    • Solution: Ensure the loading sample for HPLC is dissolved in the mobile phase or a slightly stronger solvent (e.g., pure IPA) to prevent precipitation on the column head.

References

  • National Institutes of Health (NIH). (2012). Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • FoodStruct. (2024).[1] Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits.[3] Retrieved from [Link]

  • MDPI. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Application Note: Stereospecific HPLC Method for the Exact Quantification of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetics, Natural Product Analysis, and Chiral Bioavailability Studies

Introduction & Mechanistic Rationale

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a potent dietary flavonoid recognized for its robust antioxidant and cytoprotective properties[1]. Due to the presence of a chiral carbon atom at the C-2 position of its heteroring, eriodictyol exists as a pair of enantiomers: (2R)-eriodictyol and (2S)-eriodictyol. In biological systems, the stereochemistry of flavanones dictates their binding affinity to metabolic enzymes and receptors, making the exact quantification of the specific (2R)-enantiomer critical for rigorous pharmacokinetic and pharmacodynamic profiling.

Standard achiral reversed-phase columns (e.g., C18) cannot separate enantiomers because the physicochemical properties of (2R)- and (2S)-eriodictyol are identical in an achiral environment. To achieve baseline resolution, a stereospecific High-Performance Liquid Chromatography (HPLC) method utilizing a Chiral Stationary Phase (CSP) is mandatory[2].

The Causality of Chiral Recognition

This protocol employs an amylose-based CSP (Chiralpak AD-RH) operating in reversed-phase mode[2]. The stationary phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel matrix.

  • Interaction Mechanism: Separation is driven by the formation of transient diastereomeric complexes. The 3',4'-dihydroxy substitutions on the B-ring of eriodictyol interact via hydrogen bonding and

    
     interactions with the carbamate linkages and phenyl rings of the amylose backbone.
    
  • Steric Fit: The 3D spatial orientation of the C-2 chiral center dictates how deeply each enantiomer can intercalate into the chiral grooves of the amylose helix. The enantiomer with the tighter steric fit is retained longer, enabling baseline resolution (

    
    ).
    
  • Why Reversed-Phase? Biological matrices (plasma, urine) are highly aqueous. Normal-phase chiral chromatography requires exhaustive drying of sample extracts, which risks analyte degradation. Reversed-phase chiral chromatography allows for the direct injection of reconstituted aqueous/organic extracts, preserving sample integrity[3].

Experimental Workflow

The following diagram illustrates the critical path from complex biological matrices to the stereospecific quantification of (2R)-eriodictyol.

Pathway N1 Racemic Eriodictyol Sample (Biological/Plant Extract) N2 Sample Clean-up (Liquid-Liquid Extraction) N1->N2 N3 Chiral HPLC Separation (Amylose-based CSP) N2->N3 Reconstitution N4 (2S)-Eriodictyol Elution N3->N4 Weaker Affinity N5 (2R)-Eriodictyol Elution N3->N5 Stronger Affinity N6 UV Detection (288 nm) Quantification N4->N6 N5->N6 N7 CD Detection Stereo-Confirmation N5->N7

Fig 1: Workflow for extraction, chiral resolution, and quantification of (2R)-Eriodictyol.

Self-Validating Protocol

A robust analytical method must be self-validating. This protocol integrates System Suitability Testing (SST) to ensure the chromatographic system is fully optimized before any biological samples are quantified.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 500 µL of the biological sample (e.g., plasma or enzymatic assay matrix) into a clean microcentrifuge tube.

  • Acidification: Add 50 µL of 1 M Hydrochloric acid (HCl). Causality: Acidification suppresses the ionization of eriodictyol's phenolic hydroxyl groups, driving the molecule into its lipophilic, uncharged state to maximize extraction efficiency.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 5 minutes at 4 °C.

  • Evaporation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Water/Acetonitrile, 70:30 v/v). Vortex and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized Chiral HPLC Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak AD-RH (150 × 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal chiral recognition for flavanones[2].
Mobile Phase Water (0.1% Formic Acid) : Acetonitrile (70:30, v/v)The acidic modifier (Formic Acid) prevents partial ionization of phenolic hydroxyls, eliminating peak tailing[3].
Flow Rate 0.6 mL/minBalances total analysis time with longitudinal diffusion to maximize the resolution (

) between enantiomers.
Column Temp. 25 °CLower temperatures thermodynamically stabilize the transient diastereomeric complexes, enhancing enantioselectivity.
Detection UV at 288 nm288 nm corresponds to the

transition of the flavanone skeleton, offering maximum sensitivity[2].
Injection Vol. 10 µLPrevents column overloading, maintaining Gaussian peak shapes and preventing chiral phase saturation.
Elution Order and Stereospecific Confirmation

Because UV detection cannot distinguish between chiral isomers, the absolute configuration of the eluting peaks must be confirmed.

  • Online Circular Dichroism (CD): When coupled to a CD detector at 290 nm, the (2R)-enantiomer and (2S)-enantiomer will exhibit opposite Cotton effects (one positive, one negative)[2].

  • Standard Spiking: Alternatively, spike the sample with a certified pure (2R)-eriodictyol standard. The peak that increases in area corresponds to the (2R)-enantiomer. Under the conditions in Table 1, the enantiomers typically elute between 15 and 25 minutes.

Method Validation Criteria

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the method must meet the following validation parameters before sample quantification.

Table 2: System Suitability and Validation Metrics

ParameterAcceptance CriteriaExperimental Verification Method
System Suitability Resolution (

) > 1.5
Inject a racemic eriodictyol standard; calculate

between the (2S) and (2R) peaks.
Linearity

Generate a 6-point calibration curve of (2R)-eriodictyol ranging from 0.5 to 100 µg/mL.
Accuracy (Recovery) 95% – 105%Spike known concentrations of (2R)-eriodictyol into a blank biological matrix and calculate % recovery.
Precision (RSD) Intra-day < 5%, Inter-day < 5%Perform 6 replicate injections of a mid-tier concentration standard (e.g., 20 µg/mL).
Sensitivity LOD: S/N > 3 LOQ: S/N > 10Perform serial dilutions of the standard until the signal-to-noise thresholds are reached.

References

The following authoritative sources ground the mechanistic claims and chromatographic parameters detailed in this protocol:

1.[2] Title: Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Source: Drug Discoveries & Therapeutics (via PubMed). URL: [Link]

2.[1] Title: R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Source: Drug Discoveries & Therapeutics (via PubMed). URL: [Link]

3.[3] Title: An NADH-Dependent Reductase from Eubacterium ramulus Catalyzes the Stereospecific Heteroring Cleavage of Flavanones and Flavanonols. Source: Applied and Environmental Microbiology (ASM Journals). URL: [Link]

Sources

Application Note: High-Resolution Chiral LC-MS/MS Analysis of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the stereoselective quantitation of (2R)-Eriodictyol in complex biological matrices (plasma and plant extracts). While Eriodictyol naturally occurs predominantly as the (2S)-enantiomer in Yerba Santa (Eriodictyon californicum), the (2R)-enantiomer has garnered significant interest for its distinct bitter-masking properties and pharmacodynamic profile.

Standard C18 chromatography cannot distinguish these enantiomers. This guide utilizes Chiral Reversed-Phase Liquid Chromatography (LC) coupled with Negative Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to achieve baseline resolution and high-sensitivity detection.

Key Technical Advantages[1][2]
  • Chiral Resolution: Utilization of amylose-tris(3,5-dimethylphenylcarbamate) stationary phase in reversed-phase mode (compatible with MS).

  • High Specificity: MRM-based detection of the Retro-Diels-Alder (RDA) fragmentation specific to the flavanone backbone.

  • Matrix Elimination: Optimized Liquid-Liquid Extraction (LLE) to remove phospholipid interferences common in plasma.

Chemical & Physical Context

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) possesses a single chiral center at the C2 position. The biological activity and taste-modulating characteristics are stereospecific.

PropertyData
IUPAC Name (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Molecular Formula C₁₅H₁₂O₆
Monoisotopic Mass 288.0634 Da
Chiral Center C2 (Enantiomers: 2R and 2S)
pKa (Predicted) ~7.0 (7-OH), ~8.5 (4'-OH)
LogP ~2.0 - 2.5

Analytical Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition. Note the decision points for Quality Control (QC).

Workflow cluster_qc Quality Control Gates node_prep Sample Preparation (Plasma/Extract) node_lle LLE Extraction (Ethyl Acetate) node_prep->node_lle Protein Removal node_dry Evaporation & Reconstitution (Mobile Phase) node_lle->node_dry Conc. of Analyte node_qc1 Internal Standard (Naringenin or IS) node_lle->node_qc1 node_lc Chiral LC Separation (Amylose-based CSP) node_dry->node_lc Injection (5-10 µL) node_ms MS/MS Detection (ESI Negative, MRM) node_lc->node_ms Elution node_qc2 System Suitability (Rs > 1.5) node_lc->node_qc2 node_data Data Processing (Target: 2R-Enantiomer) node_ms->node_data m/z 287 -> 151

Caption: Operational workflow for (2R)-Eriodictyol analysis. QC gates ensure extraction efficiency and enantiomeric resolution (Rs).

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often leaves phospholipids that suppress ionization in negative mode. LLE is superior for flavanones.

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Hesperetin or Naringenin, 500 ng/mL).

  • Extraction: Add 1000 µL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes; shake for 10 minutes.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer 800 µL of the supernatant (organic layer) to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (50:50). Vortex and centrifuge before injection.

Chromatographic Conditions (Chiral LC)

Standard C18 columns will co-elute (2R) and (2S). We utilize an amylose-based Chiral Stationary Phase (CSP) designed for reversed-phase use.

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

    • Alternative: Lux Cellulose-2 (Phenomenex).

  • Column Temp: 25°C (Lower temperature often improves chiral recognition).

  • Flow Rate: 0.5 mL/min (Compatible with ESI source without splitting).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for focusing)

    • 2-15 min: 30% -> 60% B (Linear gradient)

    • 15-18 min: 60% B (Wash)

    • 18.1 min: 30% B (Re-equilibration for 5 mins)

Mass Spectrometry (MS/MS) Parameters

Eriodictyol is a polyphenol; it ionizes best in Negative Mode (ESI-) via deprotonation [M-H]⁻.[2]

  • Source: Electrospray Ionization (ESI), Negative Polarity.

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Medium.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Eriodictyol 287.1 151.0 -25 Quantifier
Eriodictyol287.1135.0-35Qualifier
IS (Naringenin)271.1151.0-25Internal Std

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation confirms the identity of the compound. The primary mechanism for flavanones in MS/MS is the Retro-Diels-Alder (RDA) cleavage of the C-ring.

Fragmentation node_pre Precursor Ion [M-H]- (m/z 287) (Deprotonated) node_rda Retro-Diels-Alder (RDA) Cleavage node_pre->node_rda CID Energy node_fragA 1,3A- Ion (m/z 151) (A-Ring Fragment) node_rda->node_fragA Major Pathway node_fragB 1,3B- Ion (m/z 135) (B-Ring Fragment) node_rda->node_fragB Minor Pathway

Caption: RDA fragmentation mechanism of Eriodictyol. The m/z 151 ion retains the A-ring (resorcinol moiety), critical for quantitation.

Method Validation & Troubleshooting

Self-Validating Criteria

To ensure data integrity (Trustworthiness), every batch must meet these criteria:

  • Enantiomeric Resolution (Rs): The valley between (2R) and (2S) peaks must be < 10% of the peak height (Rs > 1.5 preferred).

  • Ion Ratio: The ratio of Quantifier (151) to Qualifier (135) must be consistent within ±15% of the authentic standard.

  • Linearity: R² > 0.995 over the range 1–1000 ng/mL.

Troubleshooting Guide
  • Problem: Poor Chiral Separation.

    • Root Cause:[4][5][6][7][8] Column degradation or incorrect mobile phase modifier.

    • Fix: Lower the flow rate to 0.3 mL/min or reduce column temperature to 20°C. Verify the column is "RH" (Reversed Phase) type; normal phase columns (AD-H) will fail with water.

  • Problem: Low Sensitivity in Negative Mode.

    • Root Cause:[4][5][6][7][8] pH too low (suppressing deprotonation).

    • Fix: Switch from 0.1% Formic Acid to 5 mM Ammonium Acetate (pH 5.0) . This often boosts signal for phenols while maintaining chromatographic peak shape.

References

  • Viswanathan, P., et al. (2021). Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma.[1][3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Yuan, Y., et al. (2012). Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Chirality.[4][5][7][9][10][11] Link

  • Cui, Y., et al. (2018). Pharmacokinetics of Eight Flavonoids in Rats Assayed by UPLC-MS/MS after Oral Administration of Drynariae rhizoma Extract.[12] Molecules.[4][5][1][2][3][6][7][9][10][11][13][14] Link

  • Justesen, U. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of flavonoids. Royal Society of Chemistry. Link

  • PubChem Compound Summary. Eriodictyol (CID 440735). National Library of Medicine. Link

Sources

Application Note: Cell Culture Assays Using (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(2R)-Eriodictyol is the biologically active (2R)-enantiomer of the flavanone Eriodictyol, found ubiquitously in citrus fruits and medicinal herbs like Yerba Santa. While often available as a racemate, the specific study of the (2R)-enantiomer is critical in high-precision pharmacology to discern stereospecific interactions with cellular receptors, particularly in kinase inhibition and nuclear receptor modulation.

This guide provides a standardized framework for utilizing (2R)-Eriodictyol in cell culture, focusing on two primary therapeutic windows: macrophage-mediated inflammation (via NF-κB/MAPK) and neuronal oxidative stress protection (via Nrf2/HO-1).

Key Mechanistic Targets
  • Anti-Inflammatory: Inhibition of TLR4 downstream signaling, specifically preventing the phosphorylation and nuclear translocation of NF-κB p65.

  • Cytoprotective: Activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1).

Compound Handling & Preparation

Critical Step: Flavanones are prone to oxidation and precipitation in aqueous media. Proper stock preparation is the single most significant variable in assay reproducibility.

Physicochemical Properties
PropertySpecification
CAS Number 552-58-9 (Generic), Specific (2R) CAS may vary by vendor
Molecular Weight 288.25 g/mol
Solubility (DMSO) ~30–50 mg/mL (100–170 mM)
Solubility (Water) Insoluble
Stability Light-sensitive; Hygroscopic
Stock Solution Protocol
  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide). Do not use ethanol if long-term storage is required, as evaporation rates alter concentration.

  • Preparation: Prepare a 20 mM stock solution .

    • Calculation: Dissolve 5.76 mg of (2R)-Eriodictyol in 1 mL of DMSO.

  • Storage: Aliquot into light-protected (amber) microtubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

  • Working Solutions: Dilute the stock directly into pre-warmed culture media immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration is ≤ 0.1% (v/v) .

    • Example: To achieve 20 µM final concentration, add 1 µL of 20 mM stock to 1000 µL of media.

Experimental Workflows & Diagrams

Workflow Visualization

The following diagram outlines the logical flow for preparing and treating cells, highlighting the critical decision points for assay selection.

G Stock Stock Prep (20 mM in DMSO) QC QC Check (Clear solution?) Stock->QC Dilution Serial Dilution (Media, warm 37°C) QC->Dilution Pass Func_Assay1 Anti-Inflammatory (RAW 264.7 + LPS) Dilution->Func_Assay1 Func_Assay2 Neuroprotection (PC12 + H2O2) Dilution->Func_Assay2 Cell_Seeding Cell Seeding (24h attachment) Treat_Safe Viability Assay (MTT/CCK-8) 0-100 µM Cell_Seeding->Treat_Safe Decision Select Non-Toxic Dose (>90% Viability) Treat_Safe->Decision Decision->Dilution Define Range

Figure 1: Experimental workflow for (2R)-Eriodictyol, ensuring cytotoxicity testing precedes functional assays.

Protocol A: Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: Quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines induced by Lipopolysaccharide (LPS).[1]

Materials
  • Cell Line: RAW 264.7 (Murine macrophages).[2]

  • Stimulant: LPS (E. coli O111:B4), 1 µg/mL final concentration.

  • Reagent: Griess Reagent (for NO), ELISA kits (TNF-α, IL-6).

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well plates at 5 × 10⁴ cells/well in DMEM + 10% FBS. Incubate overnight.

  • Pre-treatment (Critical):

    • Remove spent media.[3][4]

    • Add fresh media containing (2R)-Eriodictyol (5, 10, 20, 40 µM).

    • Incubate for 1-2 hours before adding LPS. This allows the compound to prime intracellular signaling (e.g., Nrf2 activation) or block surface receptors.

  • Stimulation: Add LPS (1 µg/mL) directly to the wells (do not wash off the compound).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Analysis (NO Production):

    • Transfer 100 µL of supernatant to a new clear 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in the dark.

    • Measure Absorbance at 540 nm .

  • Analysis (Cytokines): Use remaining supernatant for ELISA targeting TNF-α or IL-6.

Protocol B: Neuroprotection Assay (PC12 or SH-SY5Y Cells)

Objective: Assess cytoprotection against oxidative stress via the Nrf2/HO-1 pathway.

Materials
  • Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y.[5]

  • Stressor: Hydrogen Peroxide (H₂O₂), freshly diluted.

  • Readout: MTT Assay and Western Blot (Nrf2 nuclear translocation).

Step-by-Step Methodology
  • Differentiation (Optional but Recommended): For PC12, treat with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth, creating a more relevant neuronal model.

  • Seeding: Plate cells at 1 × 10⁵ cells/mL .

  • Pre-treatment: Treat cells with (2R)-Eriodictyol (5–40 µM) for 12–24 hours .

    • Note: Short pre-treatment (<4h) is often insufficient for Nrf2-mediated protein synthesis (HO-1).

  • Oxidative Insult:

    • Wash cells once with PBS (to remove extracellular Eriodictyol which might directly scavenge H₂O₂ in the media, confounding results).

    • Add media containing H₂O₂ (200–400 µM, determined by prior LD50 testing).

    • Incubate for 2–4 hours .

  • Viability Readout: Perform MTT or CCK-8 assay immediately.

  • Mechanistic Validation (Western Blot):

    • Harvest cells after the 12-24h drug treatment (before H₂O₂).

    • Isolate Cytosolic vs. Nuclear fractions.

    • Blot Targets: Nuclear Nrf2, Cytosolic HO-1, NQO1.[6]

Mechanistic Signaling Pathway

The following diagram illustrates the dual-action mechanism of (2R)-Eriodictyol validated in these protocols.

Signaling Erio (2R)-Eriodictyol Keap1 Keap1/Nrf2 Complex Erio->Keap1 Dissociates NFkB NF-κB (p65) Erio->NFkB Inhibits Phosphorylation LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS_Ext ROS/H2O2 TLR4->NFkB Activation Nrf2_Nuc Nuclear Nrf2 Keap1->Nrf2_Nuc Translocation Inflam Inflammation (NO, TNF-α, IL-6) NFkB->Inflam Transcription Protect Cytoprotection (HO-1, NQO1) Nrf2_Nuc->Protect Transcription Protect->ROS_Ext Neutralizes

Figure 2: Dual mechanism: Inhibition of NF-κB inflammatory cascade and activation of Nrf2 antioxidant defense.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Do not exceed 100 µM. Vortex media immediately upon adding the stock.
High Background in MTT Flavonoids can reduce MTT directly.Wash cells with PBS before adding MTT reagent to remove extracellular compound.
No Nrf2 Activation Treatment time too short.Nrf2 accumulation requires 6–12h. Ensure harvest time is optimized.
Inconsistent H₂O₂ Toxicity H₂O₂ instability.Use fresh 30% H₂O₂ stock. Verify concentration using OD240 nm (ε = 43.6 M⁻¹cm⁻¹) if possible.

References

  • Li, H., et al. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells.[7][8] Drug Discoveries & Therapeutics.[7][8]

  • Lee, J. K. (2011). Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages.[1] Archives of Pharmacal Research.

  • Johnson, J., et al. (2012). Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway. Neurochemistry International.

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Application Note: Precision In Vivo Experimental Design for (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a bioactive flavonoid ubiquitous in citrus and medicinal herbs (Dracocephalum rupestre). While naturally occurring eriodictyol exists predominantly as the (2S)-enantiomer, recent synthetic advancements and chiral separation techniques have spurred interest in (2R)-Eriodictyol .

Why (2R)-Specific? Although in vitro studies suggest comparable antioxidant potency between enantiomers, in vivo pharmacokinetics (PK) are highly stereoselective. Glucuronidation and sulfation rates—the primary metabolic pathways for flavanones—differ significantly between (2R) and (2S) isomers, altering bioavailability and tissue residence time.

This guide provides a rigorous framework for evaluating (2R)-Eriodictyol, focusing on stereoselective pharmacokinetics and its two primary mechanisms of action: Nrf2/HO-1 activation (antioxidant) and NF-κB inhibition (anti-inflammatory).

Pre-Clinical Formulation & Vehicle Strategy

Flavanones suffer from poor water solubility and rapid Phase II metabolism. Using a simple suspension (e.g., CMC-Na) often results in erratic absorption and biphasic plasma curves. For reproducible in vivo data, a solubilized formulation is critical.

Recommended Vehicle System

Composition: Saline / PEG400 / Tween 80 (75:20:5 v/v/v).[1]

  • Rationale: PEG400 acts as a co-solvent to solubilize the hydrophobic flavonoid core; Tween 80 prevents precipitation upon dilution in gastric fluids.

  • Stability: Prepare fresh. (2R)-Eriodictyol is sensitive to oxidation at alkaline pH; ensure vehicle pH is neutral to slightly acidic (pH 6.0–6.5).

Dosage Guidelines (Mouse/Rat)
ApplicationRouteDosage RangeFrequency
Pharmacokinetics IV2 – 5 mg/kgSingle Bolus
Pharmacokinetics PO20 – 50 mg/kgSingle Bolus
Neuroprotection PO20 – 100 mg/kgDaily (Pre-treatment: 3-7 days)
Acute Inflammation IP/PO10 – 40 mg/kg1h prior to stimulus (e.g., LPS)

Experimental Workflow 1: Stereoselective Pharmacokinetics

Objective: To determine the bioavailability (F%), Half-life (


), and stereochemical stability (chiral inversion) of (2R)-Eriodictyol.
Protocol Steps
  • Subject Selection: Male Sprague-Dawley rats (200–250g), jugular vein cannulated (JVC) for stress-free serial sampling.

  • Fasting: 12 hours prior to dosing (water ad libitum).

  • Administration:

    • Group A (IV): 5 mg/kg via tail vein or cannula.[2]

    • Group B (PO): 40 mg/kg via oral gavage using the PEG/Tween vehicle.

  • Sampling: Collect 200 µL blood into heparinized tubes at: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.

  • Plasma Processing: Centrifuge at 3,000 x g (10 min, 4°C). Acidify plasma immediately (10 µL of 10% Ascorbic Acid per 100 µL plasma) to prevent oxidative degradation. Store at -80°C.

  • Bioanalysis (Critical):

    • Enzymatic Hydrolysis: Samples must be treated with

      
      -glucuronidase/sulfatase to measure total aglycone, as free Eriodictyol is low.
      
    • Chiral Separation: Use a chiral column (e.g., Chiralpak AD-RH or Amylose-C) during LC-MS/MS analysis to verify if (2R) converts to (2S) in vivo or if selective metabolism occurs.

Experimental Workflow 2: Efficacy in Neuroinflammation (LPS Model)

Objective: Validate the dual mechanism of Nrf2 activation and NF-κB suppression in a model of Lipopolysaccharide (LPS)-induced neuroinflammation.

Mechanistic Logic

LPS stimulates Microglia (TLR4 receptor)


 NF-κB translocation 

Pro-inflammatory Cytokines (TNF-

, IL-1

). (2R)-Eriodictyol acts as a "brake" by:
  • Inhibiting NF-κB nuclear translocation.[3]

  • Promoting Nrf2 translocation to the nucleus

    
     HO-1 expression (Cytoprotection).[4]
    
Step-by-Step Protocol
  • Acclimatization: C57BL/6 mice (8-10 weeks).

  • Pre-treatment Phase:

    • Administer (2R)-Eriodictyol (20, 50 mg/kg, PO) or Vehicle daily for 7 days.

  • Induction:

    • On Day 7, 1 hour after the final drug dose, administer LPS (0.25 mg/kg, IP) or saline (Control).

  • Endpoint Sacrifice (24h post-LPS):

    • Anesthetize and perfuse transcardially with cold PBS.

    • Hippocampus/Cortex Dissection: Flash freeze in liquid nitrogen for Western Blot/qPCR.

    • Whole Brain: Fix in 4% PFA for Immunohistochemistry (IHC).

Downstream Analysis & Biomarkers
Target PathwayMethodKey BiomarkerExpected Outcome with (2R)-Eriodictyol
Inflammation ELISA / qPCRTNF-

, IL-6, IL-1

Significant Reduction (

)
NF-κB Western BlotNuclear p65 / Cytosolic IκB

Reduced Nuclear p65; Preserved Cytosolic IκB

Oxidative Stress Western BlotNrf2 (Nuclear fraction), HO-1Increased Nuclear Nrf2; Upregulated HO-1
Microgliosis IHC (Immunofluorescence)Iba-1Reduced microglial activation (ramified vs. amoeboid shape)

Visualizations

Diagram 1: Experimental Timeline & Workflow

This diagram visualizes the parallel workflows for PK profiling and Efficacy testing, ensuring the user understands the distinct timelines.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Pharmacokinetics (Rat) cluster_2 Phase 3: Efficacy (Mouse LPS Model) Formulation Vehicle Prep Saline/PEG400/Tween80 Dosing_PK Single Dose IV (5mg/kg) or PO (40mg/kg) Formulation->Dosing_PK Pretreat 7-Day Pre-treatment (2R)-Eriodictyol PO Formulation->Pretreat QC Chiral Purity Check (HPLC) QC->Formulation Sampling Serial Blood Draw 0-24h Dosing_PK->Sampling Analysis_PK LC-MS/MS (Chiral Column) Sampling->Analysis_PK Induction LPS Injection (0.25 mg/kg IP) Pretreat->Induction Sacrifice Sacrifice @ 24h Tissue Collection Induction->Sacrifice Analysis_Eff Western Blot (Nrf2/NF-κB) Sacrifice->Analysis_Eff

Caption: Integrated workflow for (2R)-Eriodictyol validation, separating PK profiling from efficacy modeling.

Diagram 2: Mechanism of Action (Nrf2/NF-κB Crosstalk)

This diagram illustrates the intracellular signaling cascade where (2R)-Eriodictyol exerts its dual effect.

Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Drug (2R)-Eriodictyol IKK IKK Complex Drug->IKK Inhibits Keap1 Keap1 (Nrf2 Repressor) Drug->Keap1 Disrupts ROS ROS / Oxidative Stress Drug->ROS Scavenges TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Nrf2_Cyto Nrf2 Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ROS->Keap1 Oxidation Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_Nuc->Inflam_Genes Transcription ARE ARE Promoter (HO-1, NQO1) Nrf2_Nuc->ARE Transcription ARE->ROS Reduces

Caption: (2R)-Eriodictyol inhibits TLR4/NF-κB signaling while simultaneously activating the Nrf2/ARE antioxidant pathway.

Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate using non-compartmental analysis (e.g., WinNonlin or PKsolver).

  • 
    :  Peak plasma concentration.[2]
    
  • 
    :  Time to peak.
    
  • 
    :  Total exposure.
    
  • 
    :  Oral Bioavailability = 
    
    
    
    .
    • Note: Eriodictyol typically shows low bioavailability (<10%) due to extensive first-pass metabolism.

Statistical Validation
  • Sample Size: n=6-8 animals per group is standard for statistical power >0.8 in these models.

  • Test: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Significance: Set

    
    .
    

References

  • Yáñez, J. A., et al. (2007). "Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices." Biopharmaceutics & Drug Disposition. Link

  • Zhu, G. F., et al. (2015). "Eriodictyol, a plant flavonoid, attenuates LPS-induced acute lung injury through its antioxidative and anti-inflammatory activity."[5] Experimental and Therapeutic Medicine.[6] Link

  • He, X., et al. (2020). "Eriodictyol attenuates LPS-induced neuroinflammation, amyloidogenesis and cognitive impairments via inhibition of NF-κB in male C57BL/6J mice."[7] Food & Function.[3] Link

  • Lou, H., et al. (2012).[8] "Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway."[4][8] Neurochemistry International.[8] Link

  • Li, H., et al. (2014).[6] "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells."[6][8] Drug Discoveries & Therapeutics. Link

Sources

Application Note: (2R)-Eriodictyol for Inducing the Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for utilizing (2R)-Eriodictyol , a specific enantiomer of the flavanone eriodictyol, to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. While natural eriodictyol exists predominantly as the (2S) enantiomer or a racemate, recent stereoselective studies indicate that the (2R) enantiomer exhibits equipotent cytoprotective properties. This guide details the mechanism of action, stability considerations, and validated protocols for assessing Nrf2 nuclear translocation and downstream Phase II enzyme induction (HO-1, NQO1) in vitro.

Introduction & Mechanistic Insight

The Molecule: (2R)-Eriodictyol

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) possesses a chiral center at the C-2 position. Although the (2S) form is the dominant natural abundance, the (2R) enantiomer is of significant interest in structure-activity relationship (SAR) studies.

  • Key Insight: Unlike many chiral drugs where one enantiomer is inactive, (2R)-eriodictyol retains high efficacy in activating the Nrf2 pathway, serving as a potent inducer of the antioxidant response element (ARE).

Mechanism of Action (MOA)

(2R)-Eriodictyol activates Nrf2 through a dual-mechanism involving upstream kinase modulation and direct Keap1 interaction:

  • Kinase Activation: It induces phosphorylation of upstream kinases, specifically PI3K/Akt and ERK1/2 . These kinases phosphorylate Nrf2, promoting its dissociation from the repressor protein Keap1.

  • Keap1 Modification: As a polyphenol, it can modify reactive cysteine residues (e.g., Cys151) on Keap1, preventing Nrf2 ubiquitination and proteasomal degradation.

  • Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins (sMaf), and binds to ARE sequences to drive the transcription of HMOX1 (HO-1) and NQO1.

Signaling Pathway Visualization

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erio (2R)-Eriodictyol PI3K PI3K / Akt (Phosphorylation) Erio->PI3K Activates Keap1 Keap1 (Sensor/Repressor) Erio->Keap1 Modifies Cys Residues Nrf2_Cyto Nrf2 (Inactive) PI3K->Nrf2_Cyto Phosphorylates Keap1->Nrf2_Cyto Binds/Represses Ub Ubiquitination & Degradation Nrf2_Cyto->Ub Basal State Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (Promoter) Nrf2_Nuc->ARE Binds sMaf sMaf sMaf->ARE Heterodimerizes Genes Target Genes: HMOX1, NQO1, GCLC ARE->Genes Transcription

Figure 1: Mechanistic pathway of (2R)-Eriodictyol-induced Nrf2 activation involving kinase modulation and nuclear translocation.

Experimental Design & Optimization

Compound Handling & Stability (Critical)

Eriodictyol is susceptible to oxidation in culture media.

  • Solubility: Dissolve in 100% DMSO to create a 50 mM or 100 mM stock.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • In-Media Stability: Studies indicate >90% of eriodictyol may degrade in cell culture media after 24 hours.[1]

    • Recommendation: For long-term experiments (>12h), refresh media containing the compound every 12 hours or use a higher initial concentration to account for degradation.

Dose-Response Strategy

Do not assume a linear response. Flavanones often exhibit hormesis (beneficial at low doses, toxic at high doses).

  • Range: 5 µM – 100 µM.

  • Optimal Bioactive Window: Typically 10 µM – 50 µM .

  • Cytotoxicity Check: Always perform an MTT/CCK-8 assay first to ensure the chosen dose is sub-lethal.

Validated Protocols

Protocol A: Cell Treatment & Nuclear Fractionation

Objective: To isolate nuclear proteins for Western Blot analysis of Nrf2 translocation.

Reagents:

  • (2R)-Eriodictyol (Stock in DMSO)

  • Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER or hypotonic/hypertonic lysis buffers)

  • Protease/Phosphatase Inhibitor Cocktail

Workflow:

  • Seeding: Seed cells (e.g., ARPE-19, SH-SY5Y, or EA.hy926) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Starvation (Optional): Serum-starve (1% FBS) for 6 hours to reduce basal kinase activity.

  • Treatment:

    • Replace media with fresh media containing (2R)-Eriodictyol (10, 20, 50 µM).

    • Include a Vehicle Control (DMSO < 0.1%).

    • Include a Positive Control (e.g., Sulforaphane 5 µM or tBHQ 10 µM).

  • Incubation: Incubate for 2 to 4 hours . (Note: Nrf2 translocation is an early event; 24h is too late).

  • Harvesting: Wash cells with ice-cold PBS.

  • Fractionation: Perform nuclear/cytoplasmic fractionation according to kit instructions.

  • Storage: Store lysates at -80°C.

Protocol B: Western Blot Analysis (Nrf2, HO-1, NQO1)

Objective: Quantify protein expression.[2]

Target ProteinMolecular WeightCellular FractionTime Point (Treatment)Loading Control
Nrf2 ~100 kDa*Nuclear2 - 4 HoursLamin B1 / Histone H3
HO-1 32 kDaCytoplasmic/Total12 - 24 Hours

-Actin / GAPDH
NQO1 31 kDaCytoplasmic/Total12 - 24 Hours

-Actin / GAPDH

*Note: Nrf2 often migrates higher than its predicted 68 kDa weight due to ubiquitination and acidic residues.

Protocol C: ARE-Luciferase Reporter Assay

Objective: Functional validation of transcriptional activity.

  • Transfection: Transfect cells with an ARE-Luciferase plasmid (e.g., pGL3-ARE) and a Renilla control plasmid.

  • Recovery: Allow 24 hours for expression.

  • Treatment: Treat with (2R)-Eriodictyol (5-50 µM) for 16-24 hours .

  • Lysis: Lyse cells using Passive Lysis Buffer.

  • Measurement: Use a Dual-Luciferase Reporter Assay System.

  • Normalization: Calculate Relative Light Units (RLU) = Firefly / Renilla.

Experimental Workflow Diagram

Workflow cluster_readouts Readouts Stock Stock Prep (DMSO) Seed Cell Seeding (24h) Stock->Seed Treat Treatment (Time-Dependent) Seed->Treat WB_Nuc WB: Nuclear Nrf2 (2-4h) Treat->WB_Nuc Early WB_Enz WB: HO-1 / NQO1 (12-24h) Treat->WB_Enz Late Luc ARE-Luciferase (16-24h) Treat->Luc Functional

Figure 2: Experimental workflow for validating (2R)-Eriodictyol activity.

Data Analysis & Troubleshooting

Expected Results
  • Nrf2 Blot: Significant increase in nuclear fraction intensity at 2-4h compared to vehicle. Cytoplasmic Nrf2 may decrease or remain constant (due to de novo synthesis).

  • HO-1/NQO1 Blot: Dose-dependent increase at 12-24h.

  • Luciferase: >2-fold induction in RLU is typically considered significant.

Troubleshooting Guide
IssuePossible CauseSolution
No Nrf2 band in Nucleus Time point missedNrf2 translocation is transient. Test 1h, 2h, and 4h.
High Cytotoxicity Dose too highPerform MTT assay. Reduce dose to <50 µM.
Weak HO-1 Induction Compound degradationRefresh media with fresh compound at 12h.
Inconsistent Bands Nrf2 degradation in lysateUse high-concentration protease inhibitors; boil samples immediately.

References

  • Johnson, J., Maher, P., & Hanneken, A. (2009). The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression.[3][4] Investigative Ophthalmology & Visual Science, 50(5), 2398-2406.[3] [Link]

  • Li, H., Li, C., Shen, T., Zhao, L., & Ren, D. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics, 8(5), 218-224. [Link]

  • Lou, H., Jing, X., Ren, D., Wei, X., & Zhang, X.[3] (2012). Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway. Neurochemistry International, 61(2), 251-257.[3] [Link]

  • Xie, G., Meng, X., Wang, F., Bao, Y., & Huo, J. (2017). Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2.[5] Oncotarget, 8(41), 70647–70659. [Link]

  • Itoh, K., et al. (2004). Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles. Free Radical Biology and Medicine, 36(10), 1208-1213. [Link]

Sources

Application Note: Preparation and Handling of (2R)-Eriodictyol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

(2R)-Eriodictyol is a specific enantiomer of the flavanone Eriodictyol (3',4',5,7-tetrahydroxyflavanone). While the (2S)-enantiomer is the predominant form found in nature (e.g., in Eriodictyon californicum), the (2R)-enantiomer is of increasing interest in chiral pharmacology to differentiate stereospecific interactions with receptors such as the TRPV1 ion channel and various kinase targets.

Achieving reproducible biological data requires precise handling. (2R)-Eriodictyol possesses a catechol moiety (3',4'-dihydroxy) making it susceptible to oxidation at neutral-to-basic pH, and its planarity allows for stacking, leading to potential precipitation in aqueous media. This protocol addresses these physicochemical challenges.

Physicochemical Specifications
PropertyDetail
Compound Name (2R)-Eriodictyol
CAS Number 552-58-9 (General Eriodictyol); Specific chiral CAS may vary by vendor
Molecular Weight 288.25 g/mol
Formula C₁₅H₁₂O₆
Solubility (DMSO) ~30 mg/mL (approx. 100 mM)
Solubility (Ethanol) ~30 mg/mL (approx. 100 mM)
Solubility (Water) < 1 mg/mL (Poor)

(MeOH)
~288–289 nm
Appearance Off-white to light beige powder

Critical Materials & Equipment

Reagents
  • (2R)-Eriodictyol Powder: Store at -20°C in a desiccator.

  • Dimethyl Sulfoxide (DMSO): Sterile-filtered, cell-culture grade (≥99.9%).

    • Why: DMSO is the preferred solvent due to its high dielectric constant and ability to disrupt flavonoid stacking interactions.

  • Ethanol (Optional): Absolute (200 proof), molecular biology grade.

  • Inert Gas: Nitrogen (

    
    ) or Argon gun (for headspace purging).
    
Equipment
  • Analytical Balance: Readability to 0.01 mg.

  • Vortex Mixer: High-speed capability.

  • Ultrasonic Bath: For breaking up micro-crystalline aggregates.

  • Amber Glass Vials: Borosilicate, with PTFE-lined caps to prevent plasticizer leaching and protect from UV light.

Protocol 1: Preparation of 50 mM DMSO Stock Solution (Primary Method)

This is the gold-standard method for long-term storage and use in cell-based assays.

Target Concentration: 50 mM Target Volume: 1 mL Required Mass:



Step-by-Step Procedure
  • Equilibration: Remove the (2R)-Eriodictyol vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator.

    • Mechanistic Insight: Opening a cold vial introduces condensation. Water uptake initiates hydrolysis and alters the weighing accuracy of hygroscopic flavonoids.

  • Weighing: Weigh approximately 14.4 mg of powder into a sterile amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Solvent Calculation: Calculate the volume of DMSO required to achieve exactly 50 mM using the formula:

    
    
    
    • Example: For 14.52 mg:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 1–2 minutes at room temperature.

    • Visual Check: Solution must be completely clear and free of particulate matter.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50

    
    L) in amber microtubes.
    
    • Why: Repeated freeze-thaw cycles promote oxidative degradation of the catechol ring.

  • Storage: Purge vial headspace with Nitrogen/Argon, cap tightly, and store at -80°C. Stable for 6 months.

Protocol 2: Aqueous Dilution for Biological Assays

Directly adding high-concentration DMSO stock to cell media often causes "shock precipitation," where the compound crashes out before dispersing.

The "Intermediate Dilution" Method

Goal: Prepare a 50


M working solution in Cell Culture Media (0.1% DMSO final).
  • Thaw: Thaw one aliquot of 50 mM stock at 37°C until clear. Vortex immediately.

  • Intermediate Step (100x Concentrate):

    • Dilute the 50 mM stock 1:10 in PBS or Media to create a 5 mM intermediate.

    • Critical: Add the DMSO stock dropwise to the aqueous buffer while vortexing.

    • Observation: If turbidity occurs, use a 1:10 dilution in pure Ethanol first, then dilute into media (if cells tolerate EtOH).

  • Final Dilution:

    • Dilute the 5 mM intermediate 1:100 into pre-warmed culture media to achieve 50

      
      M.
      
    • Final DMSO concentration will be 0.1% (well tolerated by most cell lines).[1]

Quality Control & Validation

Trust but verify. Flavonoids can degrade into chalcones or oxidize into quinones.

UV-Vis Verification[6][7][8]
  • Dilute stock 1:1000 in Methanol (e.g., 50

    
    M).
    
  • Measure Absorbance at 288 nm.

  • Calculate concentration using Beer-Lambert Law (

    
    ).
    
    • Note: If specific

      
       is unknown, compare Absorbance spectra shape to a fresh reference standard. A flattening of the peak at 288 nm or appearance of a new peak >350 nm indicates oxidation.
      
Precipitation Check (Microscopy)

Before treating cells, place 100


L of the final working solution in a clear 96-well plate and observe under 20x magnification. Needle-like crystals indicate precipitation; if observed, lower the working concentration or increase the sonication time during the intermediate step.

Visual Workflow (Graphviz)

Eriodictyol_Workflow cluster_dilution Application: Cell Culture Dilution Start Start: (2R)-Eriodictyol Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 15 min) Start->Equilibrate Weigh Weigh & Calculate DMSO Vol (Target: 50 mM) Equilibrate->Weigh Prevent Condensation Dissolve Add DMSO -> Vortex -> Sonicate (Clear Solution) Weigh->Dissolve QC_Check QC: Visual & UV-Vis Check (No Particulates) Dissolve->QC_Check QC_Check->Dissolve Fail (Sonicate more) Aliquot Aliquot (20-50 µL) Purge with N2 QC_Check->Aliquot Pass Store Store at -80°C (Protect from Light) Aliquot->Store Stock Thaw Stock (50 mM) Inter Intermediate Dilution (5 mM) (Dropwise into PBS/Media) Stock->Inter 1:10 Dilution Final Final Working Sol. (50 µM) (0.1% DMSO) Inter->Final 1:100 Dilution

Caption: Workflow for the preparation, QC, and serial dilution of (2R)-Eriodictyol to ensure solubility and stability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns brown/dark Oxidation of catechol group.Discard. Prepare fresh stock using degassed solvents and purge with

.
Precipitate in Media "Shock" precipitation; Concentration too high.Use the "Intermediate Dilution" method. Do not exceed 100

M in aqueous media.
Cytotoxicity in Controls DMSO concentration > 0.5%.[1][2]Ensure final DMSO is < 0.1%.[1] Include a "Vehicle Only" control.

References

  • PubChem. (2R)-Eriodictyol-7-O-beta-D-glucopyranoside Compound Summary. National Library of Medicine. Retrieved from [Link]

  • LifeTein. Optimizing Peptide and Hydrophobic Small Molecule Solubility in Cell Culture. Retrieved from [Link]

  • Bratovcic, A., et al.Photoprotective properties of Eriodictyol. University of Tuzla. (Contextual reference on UV absorbance).

Sources

(2R)-Eriodictyol as a Chromatographic Standard: Advanced Stereospecific Analysis and Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a naturally occurring flavonoid with potent antioxidant and cytoprotective properties. Because it possesses a chiral center at the C-2 position, eriodictyol exists as two distinct enantiomers. The stereochemistry profoundly influences its pharmacokinetic profile and binding affinity to biological targets. This application note provides an authoritative, self-validating framework for the chiral resolution of (2R)-eriodictyol using High-Performance Liquid Chromatography coupled with Circular Dichroism (HPLC-CD), followed by highly sensitive LC-MS/MS protocols for its trace quantification in complex biological matrices.

Structural Profiling and the Chiral Imperative

While the (2S)-enantiomer is ubiquitous in nature, the (2R)-enantiomer is selectively isolated from specific botanical sources, such as Ficus sagittifolia. The structural distinction between these enantiomers dictates their spatial interaction with chiral biological receptors.

Mechanistic Causality in Chromatography: Standard reversed-phase C18 columns cannot resolve the (2R) and (2S) enantiomers because they possess identical physicochemical properties in an achiral environment. Resolution requires a Chiral Stationary Phase (CSP). Amylose-based CSPs (e.g., Chiralpak AD-RH) are highly effective. The helical grooves of the amylose polymer create chiral cavities, while the carbamate linkages act as selective hydrogen bond acceptors/donors. These linkages interact differentially with the 3',4'-dihydroxyl groups on the B-ring of the eriodictyol enantiomers, resulting in stereospecific retention times [[1]]([Link]).

ChiralSeparation A Racemic Eriodictyol Extract B Amylose-based CSP Column (Stereo-selective H-bonding) A->B C HPLC Elution (Reversed-Phase Mode) B->C D Inline UV Detection (Concentration Profiling) C->D E Inline CD Spectropolarimetry (Chiroptical Profiling) C->E F (2R)-Eriodictyol (Negative CD Signal) E->F G (2S)-Eriodictyol (Positive CD Signal) E->G

Workflow for the stereospecific resolution and identification of (2R)-Eriodictyol using HPLC-CD.

Protocol 1: Chiral HPLC-CD for Enantiomeric Resolution

To establish (2R)-eriodictyol as a pure standard, it must be isolated and optically verified. Inline Circular Dichroism (CD) is utilized to assign the absolute configuration, as the (2R)-enantiomer exhibits a characteristic negative Cotton effect at 288 nm .

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30, v/v). Degas ultrasonically for 15 minutes. Rationale: Methanol provides the necessary elution strength while maintaining the structural integrity of the amylose-carbamate CSP.

  • System Equilibration: Purge the HPLC-CD system and equilibrate the Chiralpak AD-RH column (150 mm × 4.6 mm, 5 µm) at a flow rate of 0.5 mL/min until the baseline stabilizes. Maintain the column oven at 25°C to ensure reproducible chiral recognition thermodynamics.

  • Sample Injection: Inject 10 µL of the racemic eriodictyol standard (1 mg/mL in methanol).

  • Detection & Assignment: Monitor the UV absorbance at 288 nm for concentration and the CD signal at 288 nm for chirality.

  • Self-Validation Criteria: The system is deemed suitable only if the resolution (

    
    ) between the (2R) and (2S) peaks is 
    
    
    
    , and the tailing factor is
    
    
    .

Protocol 2: LC-MS/MS Bioanalysis for Trace Quantification

Once (2R)-eriodictyol is isolated, it is often used as a standard to quantify the compound or its metabolites (e.g., eriodictyol 7-O-glucuronide) in biological matrices like plasma or urine .

Mechanistic Causality in Bioanalysis: Eriodictyol is highly protein-bound. Cold acetonitrile is utilized for sample preparation because it rapidly denatures plasma proteins, disrupting non-covalent drug-protein interactions while precipitating the matrix to prevent column fouling. For mass spectrometry, Electrospray Ionization (ESI) is operated in negative mode. The multiple phenolic hydroxyl groups on eriodictyol readily deprotonate in the presence of a weak acid (formic acid), yielding a highly stable


 precursor ion at m/z 287.0 .

LCMSPrep S1 Biological Matrix (50 µL Plasma/Urine) S2 Spike Internal Standard (e.g., Isoquercitrin) S1->S2 S3 Protein Precipitation (150 µL Cold Acetonitrile) S2->S3 S4 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) S3->S4 S5 Supernatant Extraction S4->S5 S6 UPLC-ESI(-)-MS/MS (MRM Mode) S5->S6

Sample preparation and LC-MS/MS workflow for trace quantification of Eriodictyol.

Step-by-Step Methodology
  • Sample Precipitation: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (Isoquercitrin, 1 µg/mL). Add 150 µL of cold acetonitrile (-20°C) [[2]]([Link]).

  • Extraction: Vortex vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a UPLC C18 column (2.1 mm × 50 mm, 1.7 µm). Run the gradient elution profile detailed in Table 2.

  • MS/MS Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C.

  • Self-Validation Criteria: Inject the Lower Limit of Quantification (LLOQ) standard. The Signal-to-Noise (S/N) ratio must be

    
    . Carryover in a blank injection immediately following the Upper Limit of Quantification (ULOQ) must be 
    
    
    
    of the LLOQ area.
Quantitative Data Summaries

Table 1: Mass Spectrometric Parameters for (2R)-Eriodictyol

ParameterSpecification / ValueCausality / Rationale
Ionization Mode ESI Negative

Phenolic hydroxyls deprotonate easily, yielding superior signal-to-noise ratios.
Precursor Ion m/z 287.0Represents the intact, deprotonated eriodictyol molecule.
Product Ions (MRM) m/z 151.0 (Quantifier) m/z 135.0 (Qualifier)Cleavage of the flavonoid C-ring provides highly specific fragments for quantification.
Collision Energy 20 eVOptimized to achieve maximum yield of the m/z 151.0 product ion.

Table 2: Gradient Elution Profile for LC-MS/MS

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in

)
% Mobile Phase B (Acetonitrile)
0.00.4955
7.00.46535
11.00.40100
15.00.4955

(Note: 0.1% Formic acid is critical as it suppresses the ionization of secondary silanol groups on the stationary phase, preventing peak tailing, while stabilizing the neutral molecule prior to negative ESI droplet evaporation .)

Pharmacological Context: Why Stereochemistry Matters

The rigorous chromatographic standardization of (2R)-eriodictyol is essential because its pharmacological efficacy is highly stereospecific. Eriodictyol exerts profound cytoprotective and antioxidant effects primarily by modulating the Nrf2/ARE signaling pathway . The specific 3D conformation of the (2R)-enantiomer dictates its binding efficiency to the Keap1 protein, which is necessary to release Nrf2 for nuclear translocation.

Pathway Erio (2R)-Eriodictyol (Antioxidant Standard) Keap1 Keap1 Protein (Conformational Change) Erio->Keap1 Binds/Inhibits Nrf2 Nrf2 Release & Nuclear Translocation Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Activates HO1 Upregulation of HO-1 (Cytoprotection) ARE->HO1 Transcription

Mechanism of action for (2R)-Eriodictyol via the Nrf2/ARE antioxidant signaling pathway.

References

  • Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Drug Discoveries & Therapeutics.[Link]

  • Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities. Molecules.[Link]

  • A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study. Molecules.[Link]

  • Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma for a bioavailability study. Biomedical Chromatography.[Link]

  • Proteomic Analysis of the Protective Effect of Eriodictyol on Benzo(a)pyrene-Induced Caco-2 Cytotoxicity. Frontiers in Pharmacology.[Link]

Sources

Application Note: (2R)-Eriodictyol in Dermo-Cosmetic Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers and product developers in the utilization of (2R)-Eriodictyol , a specific enantiomer of the flavanone eriodictyol, for advanced skin health applications. It synthesizes mechanistic insights with rigorous experimental protocols.

Abstract

(2R)-Eriodictyol is a bioactive flavanone enantiomer exhibiting potent cytoprotective properties in cutaneous environments. Unlike non-specific polyphenolic extracts, pure (2R)-Eriodictyol acts as a precision modulator of the Nrf2/Keap1 antioxidant axis and a suppressor of MAPK/AP-1 -mediated collagen degradation. This guide outlines the physicochemical handling, mechanistic pathways, and validated in vitro protocols for assessing its efficacy in preventing UV-induced photoaging and restoring redox homeostasis in human dermal fibroblasts (HDFs) and keratinocytes (HaCaT).

Introduction & Chemical Profile

While naturally occurring eriodictyol exists often as the (2S)-enantiomer or a racemate in citrus and Yerba Santa, the (2R)-enantiomer has garnered specific interest for its stereochemical interactions with cellular receptors and enzymes. Research indicates that while both enantiomers share antioxidant capacity (radical scavenging), the (2R) form may exhibit distinct kinetics in enzyme inhibition (e.g., tyrosinase) and cellular uptake.

  • IUPAC Name: (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

  • Molecular Weight: 288.25 g/mol [1]

  • Solubility: Low in water (<0.1 mg/mL); Soluble in DMSO (>100 mg/mL) and Ethanol.

  • Stability Warning: Susceptible to rapid oxidative degradation (quinone formation) in neutral/basic culture media (pH > 7.0).

Mechanism of Action

(2R)-Eriodictyol functions through a "Dual-Lock" mechanism:

  • Activation of Defense (Nrf2): It disrupts the Keap1-Nrf2 complex, facilitating Nrf2 nuclear translocation. This upregulates Phase II detoxifying enzymes (HO-1, NQO1, CAT, GPx), providing "long-term" resistance to oxidative stress beyond direct radical scavenging.[2]

  • Inhibition of Degradation (MAPK/MMP): It blocks the phosphorylation of p38, JNK, and ERK induced by UV radiation, thereby preventing the formation of the AP-1 transcription factor complex. This directly inhibits the transcription of Matrix Metalloproteinases (MMP-1, MMP-3), preserving Type I Collagen.

Pathway Visualization

The following diagram illustrates the signal transduction pathways modulated by (2R)-Eriodictyol in skin cells.

Eriodictyol_Mechanism cluster_Nrf2 Antioxidant Defense (Nrf2 Axis) cluster_MAPK Photoaging (MAPK Axis) UV_Radiation UV Radiation / ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) UV_Radiation->Keap1_Nrf2 Oxidative Stress MAPK p38 / JNK / ERK Phosphorylation UV_Radiation->MAPK Activates Eriodictyol (2R)-Eriodictyol Eriodictyol->UV_Radiation Scavenges ROS Eriodictyol->Keap1_Nrf2 Inhibits Keap1 Releases Nrf2 Eriodictyol->MAPK Blocks Phosphorylation Nrf2_Nucl Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_Nucl Translocation ARE ARE (DNA) Nrf2_Nucl->ARE Binds Enzymes HO-1, NQO1, CAT, GPx (Cell Survival) ARE->Enzymes Transcription Enzymes->UV_Radiation Neutralizes ROS AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates MMPs MMP-1, MMP-3 (Collagenase) AP1->MMPs Promoter Binding CollagenLoss Collagen Degradation (Wrinkles) MMPs->CollagenLoss Enzymatic Cleavage

Caption: (2R)-Eriodictyol dual-action mechanism: Upregulating antioxidant enzymes via Nrf2 while suppressing UV-induced MMP expression via MAPK inhibition.

Material Handling & Formulation Guidelines

Critical Stability Note: Eriodictyol is highly unstable in cell culture media (pH 7.4), with >90% degradation observed within 12–24 hours due to auto-oxidation into o-quinones.

ParameterSpecification / Recommendation
Storage (Solid) -20°C, desiccated, protected from light. Shelf life: 2 years.
Stock Solution Dissolve in 100% DMSO to 50–100 mM. Aliquot (20 µL) and freeze at -80°C. Do not refreeze.
Working Solution Dilute immediately before use. Final DMSO concentration must be ≤ 0.1% to avoid vehicle toxicity.
Media Stabilization For incubations >6 hours, consider adding 50 µM Ascorbic Acid (if compatible with assay) or refreshing media every 4–6 hours to maintain effective concentration.
Vehicle Control Always include a 0.1% DMSO control group.

Experimental Protocols

Protocol A: Assessment of Intracellular ROS Scavenging (HaCaT Keratinocytes)

Objective: To quantify the ability of (2R)-Eriodictyol to prevent UV- or H2O2-induced oxidative stress.

Materials:

  • HaCaT cells (immortalized keratinocytes).

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

  • Flow Cytometer or Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

  • Seeding: Plate HaCaT cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with (2R)-Eriodictyol (5, 10, 20 µM) in serum-free media for 12 hours .

    • Note: Serum proteins can bind flavonoids, reducing bioavailability. Serum-free is preferred for short treatments.

  • Stress Induction:

    • Wash cells with PBS.

    • Expose to UVB (30 mJ/cm²) OR treat with H2O2 (500 µM) for 1 hour.

  • Staining: Add DCFH-DA (10 µM final) and incubate for 30 min at 37°C in the dark.

  • Analysis:

    • Wash 2x with PBS.

    • Trypsinize and resuspend in PBS (for Flow Cytometry) OR read directly (Plate Reader).

    • Metric: Mean Fluorescence Intensity (MFI). Lower MFI = Higher Protection.

Protocol B: Anti-Photoaging Assay (MMP-1 Inhibition in Fibroblasts)

Objective: To measure the inhibition of Collagenase-1 (MMP-1) secretion following UV irradiation.

Materials:

  • Human Dermal Fibroblasts (HDFs).[3]

  • ELISA Kit for human MMP-1 (Total or Pro-MMP-1).

  • UVA/UVB Light Source.[4][5]

Workflow:

  • Seeding: Plate HDFs (

    
     cells/well) in 24-well plates. Grow to 80% confluence.
    
  • Starvation: Switch to serum-free DMEM for 24h to synchronize cell cycle and basal MMP levels.

  • Pre-treatment: Add (2R)-Eriodictyol (2.5, 5, 10 µM) for 1 hour prior to irradiation.

  • Irradiation:

    • Remove media (keep a thin layer of PBS to prevent drying).

    • Irradiate with UVA (5–10 J/cm²) .

    • Immediately replace with fresh media containing (2R)-Eriodictyol.

  • Incubation: Incubate for 24 hours.

  • Quantification:

    • Collect cell-free supernatant.

    • Perform MMP-1 ELISA.

    • Perform Western Blot on cell lysates for Type I Pro-collagen to assess simultaneous collagen synthesis boosting.

Protocol C: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the migration of Nrf2 from cytosol to nucleus.

Workflow:

  • Seeding: Plate cells on glass coverslips in 12-well plates.

  • Treatment: Treat with (2R)-Eriodictyol (10 µM) for 3 hours .

    • Timing is critical: Nrf2 translocation is an early event (1–4 hours).

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100 (10 min).

  • Blocking: 5% BSA in PBS (1 hour).

  • Primary Antibody: Anti-Nrf2 antibody (1:100) overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 (Green) conjugated antibody (1 hour).

  • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

    • Positive Result: Co-localization of Green (Nrf2) and Blue (Nucleus) signals.

Data Analysis & Interpretation

AssayControl (UV/H2O2 only)(2R)-Eriodictyol TreatedInterpretation
DCFH-DA (ROS) High Fluorescence (100%)Reduced (e.g., 40-60%)Scavenging of free radicals.
MMP-1 ELISA High Secretion (>50 ng/mL)Low Secretion (<20 ng/mL)Prevention of collagen degradation.
Western Blot (Keap1) High Band IntensityDecreased Band IntensityDegradation of Keap1 inhibitor.
Western Blot (HO-1) Low/Basal IntensityHigh Band IntensityActivation of antioxidant response.

Troubleshooting:

  • No Effect Observed? Check stability. If the media turned brown/orange overnight, the Eriodictyol oxidized. Use fresh stock or shorter incubation times.

  • Cytotoxicity? If cell viability (MTT/CCK-8) drops below 80% at >20 µM, reduce concentration. (2R)-Eriodictyol is generally safe up to 50 µM in fibroblasts but may vary by donor.

References

  • Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts. Nutrients, 2022.

  • Eriodictyol protects skin cells from UVA irradiation-induced photodamage by inhibition of the MAPK signaling pathway. Journal of Photochemistry and Photobiology B: Biology, 2022.[5][6]

  • The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression. Investigative Ophthalmology & Visual Science, 2009.[7][8]

  • R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics, 2014.[9]

  • Oxidation of the flavonoid eriodictyol by tyrosinase. Plant Physiology and Biochemistry, 2005.[10][11]

Sources

Application Note: Formulation and In Vivo Delivery Strategies for (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a potent natural flavanone recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted its efficacy in suppressing ferroptosis and activating the cytoprotective Nrf2/HO-1 signaling pathway 1. However, the clinical translation of free eriodictyol is severely bottlenecked by its lipophilic nature, poor aqueous solubility, and extensive first-pass metabolism (primarily via glucuronidation and sulfation of its multiple hydroxyl groups), leading to sub-therapeutic oral bioavailability 2.

This application note details an advanced, self-validating methodology for formulating (2R)-Eriodictyol into Lipid Nanoparticles (LNPs) to bypass metabolic degradation, enhance cellular permeability, and achieve sustained in vivo delivery.

Mechanistic Rationale for Lipid Nanoparticle (LNP) Delivery

The structural complexity of (2R)-Eriodictyol necessitates a nanocarrier system capable of shielding the active pharmaceutical ingredient (API) from premature degradation.

  • Metabolic Shielding: Encapsulating the flavanone within a lipid bilayer (e.g., DSPC and Cholesterol) physically isolates the hydroxyl groups from UDP-glucuronosyltransferases in the gastrointestinal tract and liver.

  • Circulation Extension: The incorporation of DSPE-PEG2000 provides a steric hydration shell. This PEGylation minimizes opsonization by serum proteins, thereby evading rapid clearance by the mononuclear phagocyte system (MPS) and extending the in vivo half-life 3.

Intracellular delivery of (2R)-Eriodictyol LNPs and activation of the Nrf2/HO-1 signaling pathway.

Experimental Protocols

Protocol 1: Microfluidic Synthesis of (2R)-Eriodictyol LNPs

Microfluidic mixing is prioritized over traditional thin-film hydration because it induces rapid polarity shifts, driving the spontaneous and uniform self-assembly of lipids around the hydrophobic eriodictyol core.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in anhydrous ethanol at a molar ratio of 55:40:5 to achieve a total lipid concentration of 15 mg/mL. Add (2R)-Eriodictyol to achieve a 1:10 (w/w) drug-to-lipid ratio.

  • Aqueous Phase Preparation: Prepare sterile Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Microfluidic Mixing: Load both phases into separate syringes. Set the microfluidic controller to a 3:1 (Aqueous:Organic) flow rate ratio with a total flow rate of 12 mL/min.

  • Purification: Immediately dialyze the resulting suspension against PBS (pH 7.4) for 24 hours using a 10–14 kDa MWCO dialysis membrane. Causality: Dialysis removes residual ethanol and unencapsulated drug, preventing localized toxicity and lipid bilayer destabilization.

  • Validation Checkpoint: Visually inspect the formulation. A successful LNP suspension will appear slightly opalescent without visible macroscopic precipitates.

Protocol 2: Physicochemical Characterization

A self-validating formulation requires stringent Quality Control (QC) to ensure batch-to-batch reproducibility.

Step-by-Step Methodology:

  • Size & Polydispersity: Dilute the LNP suspension 1:100 in deionized water. Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS) at 25°C.

  • Surface Charge: Measure the Zeta Potential via Electrophoretic Light Scattering (ELS). Causality: A negative zeta potential (-20 to -40 mV) is critical to ensure colloidal stability via electrostatic repulsion, preventing particle aggregation during storage.

  • Encapsulation Efficiency (EE%): Lyse a known volume of LNPs using 0.1% Triton X-100. Quantify the total eriodictyol concentration using HPLC (C18 column, UV detection at 288 nm). Calculate EE% = (Encapsulated Drug / Total Drug Added) × 100.

  • Validation Checkpoint: The formulation passes QC only if PDI < 0.2 and EE% > 80%.

Protocol 3: In Vivo Pharmacokinetic Assessment (Rodent Model)

To validate the bioavailability enhancement, a comparative pharmacokinetic (PK) study is conducted 4.

Step-by-Step Methodology:

  • Dosing: Fast adult Sprague-Dawley rats for 12 hours. Administer Free (2R)-Eriodictyol (suspended in 0.5% CMC-Na) or LNP-(2R)-Eriodictyol via oral gavage at a dose of 20 mg/kg.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3000 × g for 10 min to separate plasma.

  • Extraction & Quantification: Extract plasma samples using solid-phase extraction (SPE). Analyze the eluate using LC-MS/MS in multiple reaction monitoring (MRM) mode. Causality: LC-MS/MS provides the necessary sensitivity and specificity to differentiate the parent compound from its glucuronide metabolites 5.

  • Validation Checkpoint: Calculate absolute bioavailability (F%) using non-compartmental PK modeling. A successful LNP formulation should yield at least a 3-fold increase in AUC relative to the free drug.

Step-by-step workflow for the formulation and validation of (2R)-Eriodictyol lipid nanoparticles.

Quantitative Data Presentation

Table 1: Target Physicochemical Profile for (2R)-Eriodictyol LNPs

ParameterTarget ValueAnalytical MethodBiological Significance
Particle Size (Z-average) 100 – 150 nmDynamic Light Scattering (DLS)Optimal size for cellular endocytosis and avoiding rapid renal clearance.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates a monodisperse formulation, ensuring uniform PK behavior.
Zeta Potential -20 to -40 mVElectrophoretic Light ScatteringProvides electrostatic repulsion to prevent particle aggregation.
Encapsulation Efficiency > 85%HPLC (UV-Vis at 288 nm)Maximizes drug delivery payload and minimizes API waste.

Table 2: Expected Pharmacokinetic Parameters (Oral Administration, 20 mg/kg)

PK ParameterFree (2R)-Eriodictyol (Suspension)LNP-(2R)-EriodictyolFold Improvement
Cmax (ng/mL) ~85.0 ± 15.0~340.0 ± 45.0~4.0x
Tmax (h) 0.52.0Sustained Release
AUC(0-t) (ng·h/mL) ~210.0 ± 38.0~1050.0 ± 120.0~5.0x
t1/2 (h) 2.1 ± 0.46.5 ± 1.2~3.1x
Absolute Bioavailability (F%) < 8%> 35%~4.5x

(Note: Values represent modeled targets based on comparative flavonoid nanocarrier performance data).

References

  • F127-CHO/Gelatin-NH₂ hydrogel delivering liposomal eriodictyol suppresses ferroptosis and attenuates retinal ganglion cell loss ResearchGate[Link]

  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement National Institutes of Health (PMC)[Link]

  • Study of the pharmacokinetics of eriodictyol-6-C-β-d-glucoside, a flavonoid of rooibos extract, after its oral administration in mice ResearchGate[Link]

  • A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture Semantic Scholar[Link]

Sources

Troubleshooting & Optimization

(2R)-Eriodictyol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-Eriodictyol

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for (2R)-Eriodictyol. As a potent antioxidant and anti-inflammatory flavanone, (2R)-Eriodictyol holds significant promise in biomedical research and drug development.[1][2] However, its utility is often hampered by a significant experimental hurdle: poor aqueous solubility.

This guide is designed for researchers, scientists, and formulation experts who are navigating the complexities of working with this compound. Drawing from established physicochemical data and field-proven formulation strategies, we will address the most common solubility issues encountered in the lab. Our goal is to provide not just protocols, but a clear understanding of the underlying principles, enabling you to make informed decisions for successful experimentation.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, practical issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm trying to dissolve my solid (2R)-Eriodictyol directly into my aqueous buffer (e.g., PBS, cell culture medium), and it's not working. What is the correct procedure?

Answer: Directly dissolving (2R)-Eriodictyol in aqueous solutions is generally unsuccessful due to its low water solubility, which is reported to be approximately 0.07 mg/mL at 20°C.[3][4][5][6] The molecular structure of this flavanone, with its multiple hydroxyl groups, results in strong intermolecular hydrogen bonding, creating a stable crystal lattice that is difficult for water to penetrate.[7][8]

The standard and required methodology is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for this purpose.

Protocol 1: Preparation of a (2R)-Eriodictyol Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration, sterile-filterable stock solution of (2R)-Eriodictyol for use in cell-based assays and other in vitro experiments.

Materials:

  • (2R)-Eriodictyol powder

  • Anhydrous, sterile DMSO[9]

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of (2R)-Eriodictyol powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to make a 100 mM stock solution (MW = 288.25 g/mol ), dissolve 28.83 mg of (2R)-Eriodictyol in 1 mL of DMSO. High concentrations of up to 125 mg/mL (433.65 mM) in DMSO have been reported, often requiring sonication.[10][][]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If complete dissolution is not achieved, place the tube in a bath sonicator for 5-10 minutes. This provides the energy needed to break the crystal lattice.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane) into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store aliquots at -80°C for long-term stability. For short-term use (1 month), storage at -20°C is acceptable if protected from light.[][] Avoid repeated freeze-thaw cycles, which can compromise compound stability.[13]

Question 2: When I add my concentrated DMSO stock solution to my cell culture medium, a cloudy precipitate forms immediately. How can I fix this?

Answer: This phenomenon, known as "crashing out," occurs when the poorly soluble compound rapidly precipitates as the solvent environment shifts from a favorable organic solvent (DMSO) to an unfavorable aqueous one (your medium). The key is to manage this transition carefully.

Causality: DMSO is a polar aprotic solvent that is miscible with water. However, when a small volume of highly concentrated drug-in-DMSO is added to a large volume of water, localized areas of supersaturation form faster than the DMSO can diffuse and disperse. This leads to the drug molecules aggregating and precipitating.

Solutions:

  • Reduce Final Concentration: The most common reason for precipitation is attempting to achieve a final concentration that exceeds the compound's solubility limit in the final medium (which is very low). Verify that your target concentration is achievable and has been used in published literature.

  • Improve Dilution Technique: Instead of pipetting the stock directly into the bulk medium, add the small volume of stock solution to the side of the tube/well and then gently mix the medium over it. A more robust method is to add the stock to a smaller volume of medium first while vortexing, and then add this intermediate solution to the rest of your medium.

  • Maintain a Low Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5% and ideally below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. If precipitation occurs, you may be exceeding the carrying capacity of the DMSO in the final volume.

  • Use Serum: If your experimental medium contains fetal bovine serum (FBS) or other proteins, these can sometimes help stabilize the compound and prevent precipitation through non-specific binding. Try adding your stock solution to the complete medium containing serum.

dot

start Start: Need to Solubilize (2R)-Eriodictyol stock_q Prepare High-Concentration Stock Solution? start->stock_q dmso Use Anhydrous DMSO (Primary Choice) [~125 mg/mL] stock_q->dmso Yes ethanol Use Ethanol (Alternative) [~15 mg/mL] stock_q->ethanol Lower Conc. Needed add_to_medium Add Stock to Aqueous Medium dmso->add_to_medium ethanol->add_to_medium precipitate_q Precipitate Forms? add_to_medium->precipitate_q success Success: Homogeneous Solution precipitate_q->success No troubleshoot Troubleshoot precipitate_q->troubleshoot Yes sol_1 1. Lower Final Concentration troubleshoot->sol_1 sol_2 2. Improve Mixing Technique (e.g., serial dilution) troubleshoot->sol_2 sol_3 3. Ensure Final DMSO < 0.5% troubleshoot->sol_3

Caption: Workflow for solubilizing (2R)-Eriodictyol for in vitro use.

Question 3: I need to prepare a formulation of (2R)-Eriodictyol for oral gavage in a rodent model. What is a reliable vehicle formulation?

Answer: For in vivo studies, a simple DMSO stock is insufficient and can be toxic when administered in large volumes. You must use a multi-component vehicle designed to maintain the solubility and improve the absorption of a poorly soluble compound. Several such formulations have been developed for flavonoids.

Causality: These complex vehicles work by combining several mechanisms. A primary solvent (like DMSO) dissolves the drug, a co-solvent/surfactant (like PEG300 or Tween-80) helps create a stable dispersion or microemulsion upon contact with gastrointestinal fluids, and a bulking agent (saline) makes up the final volume.[8][14] This prevents the drug from precipitating in the gut and enhances its chance of being absorbed.

Protocol 2: Preparation of an Oral Gavage Formulation for In Vivo Studies

Objective: To prepare a clear, stable solution of (2R)-Eriodictyol suitable for oral administration in animal models. This protocol is based on a common vehicle for poorly soluble compounds.[]

Materials:

  • (2R)-Eriodictyol powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure (Example for a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle):

  • Initial Dissolution: In a sterile conical tube, dissolve the required amount of (2R)-Eriodictyol in the DMSO component first. For example, to make a final 10 mL formulation with a drug concentration of 2.5 mg/mL, you would dissolve 25 mg of the compound in 1 mL of DMSO. Vortex until a clear solution is formed.

  • Add Co-solvent: To the DMSO solution, add the PEG300 component (4 mL in this example). Vortex thoroughly until the mixture is homogeneous.

  • Add Surfactant: Add the Tween-80 component (0.5 mL in this example). Vortex again to ensure complete mixing.

  • Final Dilution: Slowly add the saline component (4.5 mL in this example) to the mixture, vortexing continuously during the addition. This gradual addition is critical to prevent precipitation.

  • Final Check: The final formulation should be a clear, homogeneous solution. A solubility of at least 2.58 mg/mL has been reported for similar formulations.[] It is recommended to prepare this formulation fresh on the day of use.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of (2R)-Eriodictyol?

(2R)-Eriodictyol is a natural flavanone with the molecular formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1][3][6] It typically appears as a white to pale beige solid powder with a high melting point of around 269-270°C.[3][4][5] Its poor water solubility is its most challenging characteristic for researchers.

Q2: What is the solubility of (2R)-Eriodictyol in common laboratory solvents?

The solubility can vary based on the purity of the compound, the solvent grade (especially the water content in DMSO), and the methods used for dissolution (e.g., sonication, heating). The table below summarizes reported values.

SolventReported SolubilityCommentsSource(s)
Water 0.07 mg/mL (70 mg/L) at 20°CConsidered practically insoluble.[3][4][5]
DMSO Up to 125 mg/mLThe solvent of choice for high-concentration stocks. Anhydrous DMSO and sonication are recommended.[9][10][]
Ethanol ~15 mg/mLModerately soluble. Can be used as an alternative to DMSO if required.[9]
Methanol Soluble / Very Slightly SolubleReports are conflicting. Not typically recommended as a primary solvent over DMSO.[4]
Dilute Alkali SolubleThe phenolic hydroxyl groups can be deprotonated at high pH, increasing solubility.[4]

Q3: Are there advanced formulation strategies to enhance (2R)-Eriodictyol solubility for drug development?

Yes, for pharmaceutical product development, several advanced strategies are employed to overcome the solubility and bioavailability limitations of flavonoids like eriodictyol.[7] These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like eriodictyol, forming an inclusion complex that is much more soluble in water.[15][16][17]

  • Lipid-Based Formulations: These include nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS). These formulations encapsulate the drug in lipidic carriers, which can improve solubility and facilitate absorption through the lymphatic system.[14][16][18]

  • Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface-area-to-volume ratio.[14][19] This leads to a faster dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions: The drug is molecularly dispersed in a solid polymer matrix. In its amorphous (non-crystalline) state, the drug has a higher energy and thus higher apparent solubility and a faster dissolution rate.[16][20]

dot

Eriodictyol Eriodictyol (Poorly Soluble) Cyclodextrin Cyclodextrin Complexation Eriodictyol->Cyclodextrin Strategy Nanonization Nanonization Eriodictyol->Nanonization Strategy Lipid Lipid-Based Formulations Eriodictyol->Lipid Strategy Amorphous Amorphous Solid Dispersion Eriodictyol->Amorphous Strategy Mech_Cyclo Forms Soluble Inclusion Complex Cyclodextrin->Mech_Cyclo Mechanism Mech_Nano Increases Surface Area Nanonization->Mech_Nano Mechanism Mech_Lipid Encapsulates in Lipid Carrier Lipid->Mech_Lipid Mechanism Mech_Amorph Prevents Crystallization Amorphous->Mech_Amorph Mechanism

Caption: Advanced formulation strategies to improve eriodictyol solubility.

Q4: How should I properly store (2R)-Eriodictyol to ensure its stability?

Proper storage is critical to prevent degradation.

  • Solid Compound: Store solid (2R)-Eriodictyol at -20°C in a tightly sealed container, protected from light and moisture.[21]

  • Solutions: Concentrated stock solutions in DMSO are more prone to degradation than the solid form.[13] For optimal stability, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[][] Always use amber or light-blocking vials to prevent photodegradation.[13] Studies have shown that flavonoids can degrade significantly in cell culture media over 24 hours, so it is important to consider this instability when designing long-term experiments.[22]

References

  • ResearchGate. (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,... Retrieved from [Link]

  • MDPI. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. Retrieved from [Link]

  • RSU Research Portal. (2020). Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study. Retrieved from [Link]

  • MDPI. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Retrieved from [Link]

  • PubMed. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Eriodictyol | C15H12O6 | CID 440735. Retrieved from [Link]

  • Wikipedia. (n.d.). Eriodictyol. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Eriodictyol | C15H12O6 | CID 11095. Retrieved from [Link]

  • PMC. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Characterization and Quantitative Determination of Flavonoids and Phenolic Acids in Yerba Santa (Eriodictyon spp.) Using UHPLC/DAD/Q-ToF. Retrieved from [Link]

  • Foodstruct. (2024). Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression. Retrieved from [Link]

  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (2025). Optimizing processing methods for maximum bioactive retention: comparative metabolomic analysis of dried loquat (Eriobotrya japonica) flowers and their powdered extracts. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

Sources

Improving stability of (2R)-Eriodictyol in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Formulation. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with (2R)-Eriodictyol in aqueous environments.

Free (2R)-Eriodictyol is highly susceptible to structural degradation when exposed to water, heat, light, and non-optimal pH levels. This guide synthesizes mechanistic theory with field-proven formulation strategies to ensure the integrity of your experimental data and therapeutic prototypes.

Mechanistic Overview of Eriodictyol Degradation

To stabilize a molecule, we must first understand how it breaks apart. The diagram below illustrates the primary degradation pathways of (2R)-Eriodictyol in aqueous media.

Degradation Erio (2R)-Eriodictyol (Aqueous Solution) Hydrolysis Hydrolytic Degradation (Chalcone Formation) Erio->Hydrolysis pH > 7, Temp > 70°C Oxidation Oxidative Degradation (Quinone Derivatives) Erio->Oxidation Dissolved O2, ROS Photo Photodegradation (Isomerization/Cleavage) Erio->Photo UV / Ambient Light

Mechanistic pathways of (2R)-Eriodictyol degradation in aqueous environments.

Troubleshooting & FAQs

Q1: Why does my aqueous (2R)-Eriodictyol solution exhibit a rapid decrease in HPLC peak area and turn yellowish over time? A1: This visual and quantitative shift indicates oxidative degradation and hydrolytic ring-opening. In aqueous environments, especially at alkaline or neutral pH, the electron density on the phenolic hydroxyls increases. This promotes the nucleophilic attack of water on the flavanone C-ring, leading to ring opening (chalcone formation)[1]. The resulting structure is highly susceptible to oxidation into quinone derivatives, which possess a yellow/brown chromophore.

  • Causality & Solution: Always buffer your aqueous solutions to a slightly acidic pH (typically pH 4-6) to protonate the hydroxyl groups and prevent C-ring cleavage[1].

Q2: I am experiencing significant degradation during heat-assisted extraction. How can I protect the molecule? A2: Eriodictyol begins to degrade significantly at temperatures above 70°C in pure water[2].

  • Causality & Solution: The addition of 10% propylene glycol acts as a protective co-solvent[2]. Propylene glycol lowers the dielectric constant of the medium, which reduces the solubility of dissolved oxygen and stabilizes the hydrogen-bonding network around the flavanone core. This raises the activation energy required for thermal degradation, preserving the molecule even at elevated processing temperatures[2].

Q3: What are the optimal storage conditions for aqueous stock solutions to prevent degradation prior to cellular assays? A3: For short-term storage (a few days), refrigerate at 2-8°C in tightly sealed, amber-colored vials to prevent photodegradation[1]. For long-term storage, aliquot the solutions into single-use vials and store at -80°C[1].

  • Causality & Solution: Repeated freeze-thaw cycles cause localized concentration gradients and pH shifts within the frozen matrix, which catalyze hydrolysis[1]. Single-use aliquots eliminate this physical stress.

Q4: How can I formulate (2R)-Eriodictyol for long-term aqueous stability and in vivo delivery? A4: Free (2R)-Eriodictyol is highly unstable in physiological buffers. The most effective strategy is encapsulation within a Drug-in-Cyclodextrin-in-Liposome (DCL) system[3].

  • Causality & Solution: Complexing the drug with β-cyclodextrin (β-CD) shields the hydrophobic aromatic rings from water molecules. Encapsulating this inclusion complex into a liposomal phospholipid bilayer provides a secondary physical barrier against hydrolytic enzymes and pH fluctuations, yielding a formulation stable across a wide pH range (3.0 to 11.0) for over 30 days[4].

Quantitative Data Summary

The following table summarizes the kinetic stability of Eriodictyol under various environmental and formulation conditions to guide your experimental design.

Formulation / ConditionTemperaturepHStability Metric / Degradation RateReference
100% Aqueous Solution 70°CUnbuffered18% degradation after 80 mins[2]
10% Propylene Glycol (Aq) 70°CUnbuffered9% degradation after 80 mins[2]
100% Aqueous Solution 130°CUnbuffered100% degradation after 80 mins[2]
10% Propylene Glycol (Aq) 130°CUnbuffered94% degradation after 80 mins[2]
Cyclodextrin-in-Liposome 4°C3.0 - 11.0Stable for >30 days (High retention)[4],[3]

Experimental Protocol: Formulation of (2R)-Eriodictyol in β-CD-in-Liposomes

To achieve maximum stability in aqueous media, follow this self-validating methodology for creating a Drug-in-Cyclodextrin-in-Liposome (DCL) delivery system.

Workflow Step1 1. Complexation (Eriodictyol + β-CD) Step2 2. Film Hydration (Phospholipids) Step1->Step2 Step3 3. Extrusion (<200 nm vesicles) Step2->Step3 Step4 4. Validation (HPLC & DLS) Step3->Step4

Workflow for formulating highly stable cyclodextrin-in-liposome delivery systems.

Phase 1: Inclusion Complexation
  • Preparation: Dissolve (2R)-Eriodictyol and β-cyclodextrin (1:1 molar ratio) in a co-solvent system of ethanol/water (30:70 v/v).

  • Equilibration: Stir continuously at 25°C for 24 hours in the dark. Causality: This allows sufficient time for thermodynamic equilibration, ensuring the hydrophobic B-ring of the flavanone fully enters the lipophilic cavity of the cyclodextrin.

  • Lyophilization: Freeze-dry the solution for 48 hours to obtain a dry powder of the Eriodictyol-β-CD inclusion complex.

Phase 2: Liposome Hydration
  • Lipid Film Formation: Dissolve phospholipids (e.g., DOPC or soy lecithin) and cholesterol (molar ratio 4:1) in chloroform in a round-bottom flask.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with a phosphate buffer (pH 5.5) containing the lyophilized Eriodictyol-β-CD complex. Vortex for 10 minutes to form multilamellar vesicles (MLVs).

Phase 3: Extrusion and Sizing
  • Sizing: Pass the MLV suspension through a lipid extruder equipped with polycarbonate membranes (first 200 nm, then 100 nm) for 10-15 cycles at room temperature. Causality: Extrusion forces the multi-layered vesicles to reorganize into uniform, unilamellar vesicles, which are critical for predictable release kinetics and colloidal stability.

Phase 4: Self-Validation & Quality Control

A protocol is only as good as its validation. Execute these steps to confirm the system's integrity:

  • Colloidal Stability Check (DLS): Analyze the formulation using Dynamic Light Scattering. A successful formulation must yield a particle size of <150 nm with a Polydispersity Index (PDI) < 0.3, indicating a monodisperse, non-aggregating system[3].

  • Encapsulation Efficiency (HPLC): Centrifuge the formulation using a 10 kDa MWCO filter to separate free drug from liposomes. Lyse the retained liposomes using 1% Triton X-100 and quantify the internal Eriodictyol concentration via HPLC-UV (at 280 nm).

    • Validation Metric: An Encapsulation Efficiency (EE%) > 85% validates the successful formation of the DCL system, confirming the drug is shielded from the aqueous environment[4].

References

  • Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions Source: ResearchGate URL:[Link]

  • Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems Source: PMC (National Institutes of Health) URL:[Link]

  • Cyclodextrins-in-Liposomes: A Promising Delivery System for Essential Oils Source: Universidade de São Paulo (USP) URL:[Link]

Sources

Technical Support Center: (2R)-Eriodictyol Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: (2R)-Eriodictyol is a flavanone containing four phenolic hydroxyl groups and a chiral center at C2.[1][2] Peak tailing (Asymmetry factor


) in this molecule is rarely a random system error; it is almost exclusively a thermodynamic interaction issue .[1][2]

Molecular Profile:

  • Compound: (2R)-Eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one).[1][2]

  • Critical Functional Groups:

    • Phenolic Hydroxyls (C5, C7, C3', C4'): These are weak acids (pKa

      
       7.0–9.0).[1][2] At neutral pH, they partially ionize or interact via hydrogen bonding.[1]
      
    • C4 Carbonyl: Capable of chelating trace metals (Fe, Al) in the stainless steel flow path or silica matrix.[1][2]

    • C2 Chiral Center: Susceptible to racemization under high pH or thermal stress.[1][2]

This guide moves beyond generic advice to target the specific chemical behaviors of poly-hydroxylated flavanones.

Diagnostic Triage: The "Why" Behind the Tailing

Before changing your method, use this logic flow to identify the root cause.

TroubleshootingLogic Start START: Peak Tailing Observed CheckAll Are ALL peaks tailing? Start->CheckAll SystemIssue System Issue: Void Volume / Old Column CheckAll->SystemIssue Yes CheckSpecific Is ONLY Eriodictyol tailing? CheckAll->CheckSpecific No ChemIssue Chemical Interaction Issue CheckSpecific->ChemIssue Yes CheckPH Check Mobile Phase pH Is pH > 4.0? ChemIssue->CheckPH ActionAcid Action: Lower pH to < 3.0 (Suppress Ionization) CheckPH->ActionAcid Yes CheckSolvent Check Sample Solvent Is it 100% MeOH/ACN? CheckPH->CheckSolvent No ActionDiluent Action: Match Sample Solvent to Initial Mobile Phase CheckSolvent->ActionDiluent Yes CheckMetal Check Column Type Is it Type-A Silica or Non-Endcapped? CheckSolvent->CheckMetal No ActionColumn Action: Switch to High-Purity Type-B Endcapped C18 CheckMetal->ActionColumn Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Module 1: Mobile Phase Chemistry (The Acid Fix)

The Problem: Silanol groups (Si-OH) on the silica surface of HPLC columns are weakly acidic. At pH > 4, they deprotonate to Si-O⁻.[1] Simultaneously, Eriodictyol's phenolic groups can interact with these charged sites via ion-exchange or strong hydrogen bonding, causing the "drag" seen as tailing.[1]

The Solution: You must suppress the ionization of both the silanols and the Eriodictyol.

Optimized Protocol
ParameterRecommendationScientific Rationale
Acid Modifier 0.1% Formic Acid or 0.1% Phosphoric Acid Lowers pH to ~2.5–2.[1][2]7. This keeps silanols protonated (neutral) and Eriodictyol phenols protonated (neutral), eliminating secondary interactions [1].[1][2]
Avoid Ammonium Acetate / BicarbonateBuffers at pH 4–7 promote partial ionization, leading to peak broadening.[1][2]
Chaotropic Agents 0.1% TFA (Trifluoroacetic Acid) Use only if Formic Acid fails.[1][2] TFA forms ion pairs with positively charged sites and masks silanols more aggressively, but suppresses MS signal.[1]

Q: I am using 0.1% Formic Acid but still see tailing. Why? A: Check your organic solvent. If you are running a gradient with Methanol, the apparent pH (wpH) increases as organic content rises.[2]

  • Fix: Add 0.1% Formic Acid to both Mobile Phase A (Water) and Mobile Phase B (Methanol/ACN) to maintain constant ionic strength and pH suppression throughout the gradient.[1][2]

Module 2: Stationary Phase Selection

The Problem: (2R)-Eriodictyol is a metal-chelating flavonoid.[1] Older "Type A" silica columns contain trace metal impurities (Fe, Al) which act as Lewis acids, binding to the C4-carbonyl and C5-hydroxyl site of the molecule [2].

The Solution: Use "Type B" High-Purity Silica with exhaustive end-capping.[1]

Column Selection Guide
Column FeatureRequirementWhy?
Silica Purity High Purity (< 10 ppm metals)Prevents chelation-induced tailing.[1]
End-Capping Double/Triple End-cappedBlocks free silanols that H-bond with phenols.[1]
Carbon Load High (> 15%)Increases hydrophobic retention, moving the peak away from the solvent front where disturbances occur.[2]
Chiral Needs Amylose/Cellulose derivative If separating (2R) from (2S), standard C18 will not work.[1][2] Use Chiralpak AD-RH or IG in Reverse Phase.[1]

Visualizing the Interaction:

Interactions cluster_0 Bad Scenario (Tailing) cluster_1 Optimized Scenario (Sharp Peak) Silanol Si-O- Erio1 Eriodictyol (Phenol) Silanol->Erio1 Ionic Drag Metal Fe++ Metal->Erio1 Chelation C18 C18 Chain Erio2 Eriodictyol (Neutral) C18->Erio2 Hydrophobic Interaction Acid H+ Acid->Erio2 Suppression

Figure 2: Mechanism of tailing vs. optimized retention.[1][2] Left: Secondary interactions causing tailing.[1][3][4][5][6] Right: Clean hydrophobic interaction.[1][2]

Module 3: Sample Solvent Effects (The "Washout")

The Problem: Researchers often dissolve Eriodictyol in 100% Methanol or DMSO because it is insoluble in water.[1] Injecting this strong solvent into a mobile phase that is 90% Water causes "Solvent Mismatch."[1] The analyte travels faster than the mobile phase at the column head, smearing the peak front or tail.

The Protocol:

  • Dissolve stock standard in MeOH/DMSO (high concentration).

  • Dilute the working sample with the starting mobile phase (e.g., 90% Water / 10% MeOH + Acid).[1][2]

  • Limit injection volume. If you must inject 100% organic solvent, keep volume < 5 µL.[1]

Q: My sample precipitates when I add water. What now? A: This confirms hydrophobicity.[1][2]

  • Option A: Increase the initial organic ratio of your gradient (e.g., start at 30% B instead of 10% B) to maintain solubility, though this reduces retention time.

  • Option B: Use a "Sandwich Injection" (Air gap - Sample - Air gap) if your autosampler supports it, though this is advanced.[1][2]

  • Option C: Add 10-20% DMSO to the aqueous portion of the diluent to boost solubility without destroying peak shape.

Special Note: Chiral Separation of (2R)-Eriodictyol

If your goal is to confirm the enantiomeric purity of the (2R) isomer, standard C18 troubleshooting applies differently.

  • Column: Chiral stationary phases (CSPs) like Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) are standard [3].[1][2]

  • Tailing in Chiral Mode: Often caused by slow mass transfer kinetics between the analyte and the chiral polymer.

  • Fix:

    • Flow Rate: Lower the flow rate (e.g., 0.5 mL/min). Chiral recognition is slow; giving it time reduces tailing.[1]

    • Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics (ensure column stability first).

Summary Checklist

CheckTarget Condition
pH 2.0 – 3.0 (Use Formic or Phosphoric Acid)
Column High Purity Type-B Silica, End-capped
Sample Solvent Match initial mobile phase composition
Injection Vol < 10 µL (Analytical Scale)
System Minimize extra-column tubing length (Reduces band broadening)
References
  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. [2]

  • Tsimogiannis, D., et al. (2007).[1][2] Analysis of flavonoids by HPLC: Troubleshooting and optimization. Molecules.[1][3][5][7][8][9][10][11][12]

  • Yuan, L., et al. (2012).[1][2] Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Chirality.[1]

Sources

Technical Support Center: Optimization of (2R)-Eriodictyol Extraction from Citrus Peels

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on naturally derived neuroprotective and antioxidant compounds, the isolation of specific flavanone stereoisomers has become a critical bottleneck. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights for the extraction and purification of (2R)-Eriodictyol from citrus peel matrices.

Section 1: Extraction Thermodynamics & Yield Optimization

Q1: Why is my (2R)-Eriodictyol yield consistently low (<0.01%) when using conventional solid-liquid extraction (maceration)?

The Causality: Conventional maceration fails for two reasons. First, eriodictyol has exceptionally poor aqueous solubility (0.07 mg/mL at 20 °C) and a high melting point (269–270 °C), making it highly stable but difficult to mobilize[1]. Second, citrus peels are rich in pectin, which forms a viscous hydrocolloid network that traps flavanones and severely limits mass transfer.

The Solution: Transition to Ultrasonic-Assisted Aqueous Two-Phase Extraction (UA-ATPE) . Ultrasound induces acoustic cavitation, mechanically disrupting the pectin cell walls. Concurrently, the aqueous two-phase system (ethanol/salt) utilizes a "salting-out" effect. The highly polar salt ions monopolize water molecules, forcing the ethanol and the moderately polar eriodictyol to phase-separate into a distinct upper layer, leaving pectin and sugars in the lower aqueous phase[2].

Protocol 1: UA-ATPE for Eriodictyol Enrichment

Self-Validating System: This protocol includes an intermediate spectroscopic check to ensure phase partitioning was successful before committing to downstream purification.

  • Matrix Preparation: Dry citrus peel powder at 40 °C for 48 hours to minimize enzymatic degradation. Mill to a fine powder (approx. 60 mesh) to maximize surface area[3].

  • Solvent System Formulation: Prepare a biphasic system consisting of 50 mL of 75% (v/v) ethanol and 50 mL of 60% (w/v) dipotassium hydrogen phosphate (

    
    )[2].
    
  • Cavitation Extraction: Add 4.0 g of the milled peel powder to the solvent mixture. Sonicate in a water bath at 70 °C, 80 W, 40 Hz for exactly 30 minutes[2]. Causality: 70 °C optimally increases eriodictyol solubility without inducing thermal degradation within the 30-minute window.

  • Phase Separation: Centrifuge the homogenate at 8,000 × g for 15 minutes at 4 °C[3].

  • Validation Check: Carefully extract the upper ethanol-rich phase. Dilute a 10 µL aliquot in 1 mL of ethanol and measure UV absorbance at 283 nm. A strong absorption peak confirms successful flavanone partitioning into the upper phase[3].

ExtractionWorkflow A 1. Citrus Peel Preparation (Drying at 40°C & Milling) B 2. Solvent System Setup (75% EtOH / 60% K2HPO4) A->B C 3. UA-ATPE Extraction (70°C, 80 W, 40 Hz, 30 min) B->C D 4. Centrifugation (8,000 × g, 15 min) C->D E 5. Upper Phase Collection (Flavonoid-Rich Extract) D->E F 6. Macroporous Resin (XAD-16) (Bulk Enrichment) E->F G 7. Preparative Chiral HPLC (Isolation of (2R)-Eriodictyol) F->G

Workflow for the extraction and purification of (2R)-Eriodictyol from citrus peels.

Section 2: Chromatographic Resolution & Stereochemistry

Q2: During concentration and HPLC analysis, my chromatogram shows peak splitting and a loss of the specific (2R) stereoisomer. What is happening?

The Causality: Eriodictyol (C15H12O6, MW 288.25 g/mol ) possesses a chiral center at the C2 position[1]. The protons adjacent to the carbonyl group at C3 are slightly acidic. Exposure to high pH or excessive heat during solvent evaporation causes enolization, leading to spontaneous racemization (conversion of the naturally dominant 2S/2R form into a 50:50 racemic mixture). Peak splitting on a chiral column indicates you are observing both the (2R) and (2S) enantiomers.

The Solution: Maintain a strictly acidic environment throughout purification and use low-temperature vacuum evaporation.

Protocol 2: Chiral Purification & Stereochemical Preservation

Self-Validating System: Includes a baseline resolution check using a racemic standard.

  • Bulk Enrichment: Load the collected upper phase from Protocol 1 onto an XAD-16 macroporous resin column. Wash with 2 column volumes (CV) of deionized water to elute residual salts and sugars, then elute the flavanone fraction with 80% ethanol[3].

  • Low-Temp Concentration: Remove the ethanol using a rotary evaporator set strictly to 60 °C under high vacuum[3].

  • Preparative Chiral HPLC:

    • Column: Chiralpak AD-H (or equivalent amylose-based stationary phase).

    • Mobile Phase: 0.1% acetic acid in water (Solvent A) and Acetonitrile (Solvent B)[3]. Causality: The 0.1% acetic acid suppresses enolization, locking the stereocenter in place.

    • Gradient: Ramp linearly from 15% B to 60% B over 40 minutes at 0.7 mL/min[3].

  • Validation Check: Before injecting your sample, inject a known racemic eriodictyol standard. Verify that the resolution (

    
    ) between the (2R) and (2S) peaks is >1.5. If 
    
    
    
    < 1.5, slightly decrease the column temperature to enhance steric interactions. Detect at 283 nm[3].

Section 3: Quantitative Extraction Metrics

To assist in experimental design, the following table summarizes field-proven extraction methodologies and their respective yields for citrus peel flavonoids.

Table 1: Comparative Extraction Parameters and Yields for Citrus Flavonoids

Extraction MethodSolvent SystemOperational ParametersTarget FlavonoidsYield / OutcomeRef.
Conventional Maceration 90% MethanolRoom Temp, 24hEriodictyol12% purity in crude extract[1]
Ultrasound-Assisted (UAE) 52% Ethanol40 °C, 325 W, 17 minNaringin, Hesperidin103.48 mg/g DW (Total Flavonoids)[3]
UA-ATPE 75% EtOH / 60%

70 °C, 80 W, 30 minEriodictyol, Hesperitin40.48 μ g/100g fw (Eriodictyol specific)[2]
Subcritical Water 100% Water160 °C, High PressurePolymethoxyflavones89% total recovery rate[4]

Section 4: Biological Application & Pathway Mechanics

Q3: What is the biological rationale for prioritizing the extraction of this specific flavanone for neuroprotective drug development?

The Causality: While citrus peels contain massive quantities of hesperidin, (2R)-Eriodictyol is highly prioritized in Alzheimer's Disease (AD) research due to its unique pharmacodynamics. Eriodictyol actively protects neurons from Aβ25–35-induced cell death[1]. It achieves this by disrupting the Keap1-Nrf2 complex in the cytosol. This stabilization allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and trigger the transcription of powerful cytoprotective genes like Heme Oxygenase-1 (HO-1)[1].

Nrf2Pathway A (2R)-Eriodictyol (Active Flavanone) B Keap1-Nrf2 Complex (Cytosolic Inactive State) A->B Disrupts C Keap1 Dissociation & Nrf2 Stabilization B->C D Nrf2 Nuclear Translocation C->D E Binding to ARE (Antioxidant Response Element) D->E F Transcription of HO-1 & NQO1 (Cytoprotective Genes) E->F G Neuroprotection against Aβ25-35-induced Toxicity F->G

Mechanism of (2R)-Eriodictyol neuroprotection via the Nrf2/ARE signaling pathway.

References

  • The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of N
  • Metabolomic profiling, antioxidant activity, and skin cell viability of citrus peel flavonoids extracted via ultrasonic-assisted aqueous two-phase system. plos.org.
  • Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation of Intestinal Microecology in vitro. nih.gov.
  • View of Advancements in the singlemer separation of polymethoxyflavones in citrus peels. isnff-jfb.com.

Sources

Overcoming poor bioavailability of (2R)-Eriodictyol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Poor In Vivo Bioavailability of (2R)-Eriodictyol

Introduction Welcome to the Application Support Center for flavonoid pharmacokinetics. (2R)-Eriodictyol is a potent flavanone with significant antioxidant, anti-inflammatory, and neuroprotective properties. However, researchers frequently encounter a critical translational bottleneck: its absolute oral bioavailability often falls into the single digits[1]. This guide provides mechanistic insights, validated formulation protocols, and troubleshooting strategies to enhance the systemic exposure of (2R)-Eriodictyol in preclinical models.

Diagnostic FAQ: The Pharmacokinetic Barriers

Q: Why does (2R)-Eriodictyol exhibit such poor systemic exposure despite high in vitro potency? A: The low in vivo efficacy of unformulated (2R)-Eriodictyol is driven by three compounding pharmacokinetic barriers:

  • Thermodynamic Solubility: Like many flavonoids, (2R)-Eriodictyol is highly lipophilic and crystalline, resulting in poor dissolution in aqueous gastrointestinal (GI) fluids[1][2]. If it cannot dissolve, it cannot be absorbed.

  • Intestinal Efflux: Absorbed molecules are frequently recognized by apical efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen[1].

  • Extensive First-Pass Metabolism: The hydroxyl groups on the flavanone backbone are prime targets for Phase II metabolic enzymes. Upon entering the enterocytes and the liver, (2R)-Eriodictyol undergoes rapid glucuronidation and sulfation[3][4]. These highly polar metabolites are rapidly cleared via renal and biliary pathways, drastically reducing the circulating concentration of the active aglycone[3][4].

G OralAdmin Oral Administration (2R)-Eriodictyol GI_Tract GI Tract Poor Aqueous Solubility OralAdmin->GI_Tract Ingestion IntestinalEpi Intestinal Epithelium P-gp Efflux GI_Tract->IntestinalEpi Absorption Attempt IntestinalEpi->GI_Tract P-gp Efflux Liver Hepatic First-Pass Glucuronidation & Sulfation IntestinalEpi->Liver Portal Vein Systemic Systemic Circulation (Low Bioavailability <10%) Liver->Systemic Surviving Fraction Excretion Rapid Clearance Liver->Excretion Phase II Metabolites Systemic->Excretion Renal/Biliary

Fig 1: Pharmacokinetic barriers limiting (2R)-Eriodictyol systemic bioavailability.

Formulation Strategies & Quantitative Targets

To bypass these barriers, physical encapsulation or complexation is required. The table below summarizes the target physicochemical parameters for the most effective (2R)-Eriodictyol delivery systems[1][5].

Formulation StrategyTarget Particle SizeEncapsulation Efficiency (EE%)Primary Mechanism of Bioavailability Enhancement
Lipid Nanoparticles (LNPs) 100 - 200 nm> 80%Bypasses hepatic first-pass via lymphatic transport; protects from GI degradation[5].
Cyclodextrin Complexes Molecular> 95%Hydrophobic cavity shields the molecule, increasing aqueous solubility and dissolution rate[6].
Solid Dispersions Amorphous solidN/APolymer matrix prevents crystallization, maintaining a supersaturated state in the GI tract[1].

Validated Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. Below is the standardized methodology for formulating (2R)-Eriodictyol into Lipid Nanoparticles (LNPs) using microfluidic mixing[5].

Protocol: Microfluidic Synthesis of (2R)-Eriodictyol Lipid Nanoparticles Causality Note: We utilize a DSPC:Cholesterol:DSPE-PEG2000 matrix. DSPC provides a stable bilayer core, Cholesterol modulates membrane fluidity to prevent premature drug leakage, and DSPE-PEG2000 provides a hydrophilic "stealth" corona that prevents opsonization and rapid clearance by the mononuclear phagocyte system (MPS)[5].

  • Lipid Phase Preparation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in anhydrous ethanol at a molar ratio of 55:40:5. Add (2R)-Eriodictyol to achieve a drug-to-lipid ratio of 1:10 (w/w). Validation: Ensure complete dissolution; the solution must be optically clear to prevent microchannel clogging.

  • Aqueous Phase Preparation: Prepare sterile Phosphate Buffered Saline (PBS) at pH 7.4. Filter through a 0.22 µm membrane.

  • Microfluidic Mixing: Load the lipid and aqueous phases into separate syringes. Set the microfluidic controller to a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min[5]. Causality: The rapid polarity shift forces the lipophilic (2R)-Eriodictyol to instantly precipitate and self-assemble within the hydrophobic core of the forming lipid vesicles.

  • Purification (Dialysis): Transfer the raw LNP suspension into a dialysis cassette with a 10-14 kDa Molecular Weight Cut-Off (MWCO). Dialyze against 1X PBS (pH 7.4) for 12-24 hours, changing the buffer three to four times[5]. Causality: The 10-14 kDa pores are large enough to allow free ethanol and unencapsulated (2R)-Eriodictyol molecules to escape, but small enough to retain the intact ~150 nm LNPs.

  • Self-Validation Check: Measure the post-dialysis suspension using Dynamic Light Scattering (DLS). Acceptable parameters: Z-average size 100-200 nm, Polydispersity Index (PDI) < 0.3, and Zeta Potential between -20 to -40 mV[5].

G LipidPhase Lipid Phase DSPC:Chol:DSPE-PEG + (2R)-Eriodictyol Microfluidic Microfluidic Mixing Flow Ratio 3:1 (Aq:Org) LipidPhase->Microfluidic AqPhase Aqueous Phase PBS (pH 7.4) AqPhase->Microfluidic Dialysis Dialysis (10-14 kDa MWCO) Remove Ethanol/Free Drug Microfluidic->Dialysis Self-Assembly Validation DLS Validation Size, PDI, Zeta Potential Dialysis->Validation Purification Final Purified (2R)-Eriodictyol LNP Ready for In Vivo Dosing Validation->Final QC Passed

Fig 2: Microfluidic formulation and validation workflow for (2R)-Eriodictyol lipid nanoparticles.

In Vivo Troubleshooting Guide

Issue: My LNP formulation shows excellent in vitro characteristics (150 nm, PDI 0.2), but in vivo systemic clearance is still too rapid following IV administration.

  • Root Cause: The formulation is likely experiencing rapid opsonization (protein corona formation) in the bloodstream, leading to clearance by the liver and spleen macrophages.

  • Solution: Increase the molar ratio of DSPE-PEG2000 from 5% to 8-10%. The denser PEG brush layer increases steric hindrance, effectively masking the nanoparticles from circulating opsonins and extending plasma half-life.

Issue: I formulated a solid dispersion of (2R)-Eriodictyol using PVP K30[1]. It dissolves well in Simulated Gastric Fluid (SGF), but rapidly precipitates when transitioning to Simulated Intestinal Fluid (SIF).

  • Root Cause: PVP K30 is highly water-soluble but lacks the amphiphilic properties needed to maintain the supersaturated state of a highly lipophilic drug when the pH shifts in the intestine. The sudden drop in solubility triggers rapid nucleation and crystallization[1].

  • Solution: Switch to an amphiphilic, pH-independent polymeric carrier like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), or incorporate a surfactant (e.g., 5% TPGS or Poloxamer 407) into the solid dispersion matrix to inhibit crystal nucleation in the intestinal environment.

Issue: During LC-MS/MS quantification of plasma samples, my calculated bioavailability is unexpectedly high (>60%), but the biological efficacy is negligible.

  • Root Cause: You are likely quantifying inactive Phase II metabolites as the parent drug. Glucuronidated metabolites of (2R)-Eriodictyol are notoriously unstable inside the mass spectrometer. They often undergo "in-source fragmentation," losing the glucuronide moiety and reverting to the parent aglycone mass before reaching the detector, leading to a massive overestimation of the active compound[3].

  • Solution: Optimize your UPLC gradient to ensure complete baseline chromatographic separation of the polar glucuronide/sulfate metabolites from the parent (2R)-Eriodictyol before they enter the MS source. Alternatively, treat a parallel set of plasma aliquots with β-glucuronidase/sulfatase to accurately quantify "total" vs. "free" (2R)-Eriodictyol.

References

  • Frontiers in Pharmacology. (2025). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids. Frontiers. [Link]

  • National Institutes of Health (PMC). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. NIH.[Link]

  • New Journal of Chemistry (RSC Publishing). Interaction of natural flavonoid eriocitrin with β-cyclodextrin and hydroxypropyl-β-cyclodextrin: an NMR and molecular dynamics investigation. RSC.[Link]

  • Patsnap Eureka. (2025). How to Compare Luteolin and Eriodictyol for Efficacy. Patsnap. [Link]

Sources

🔬 Technical Support Center: Eriodictyol Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the microbial production of Eriodictyol . It is designed to move beyond basic literature reviews into actionable, root-cause troubleshooting and high-performance protocols.

Ticket ID: ERD-OPT-2026 Agent: Senior Application Scientist, Metabolic Engineering Division Status: Open Subject: Optimizing Titer, Rate, and Yield (TRY) in Microbial Hosts

📋 Executive Summary

Eriodictyol ((2S)-3',4',5,7-tetrahydroxyflavanone) is a high-value flavonoid derived from the phenylpropanoid pathway.[1] High-level microbial production is frequently stalled by three "Silent Killers":

  • Malonyl-CoA Starvation: The stoichiometric demand (3 moles per mole of eriodictyol) drains the host's fatty acid pool.

  • P450 Incompatibility: The hydroxylation of naringenin to eriodictyol requires Class II Cytochrome P450s (F3'H) which often misfold or lack electron coupling in bacteria.

  • Cofactor Imbalance: The pathway is NADPH-intensive.

This guide provides the protocols to diagnose and fix these bottlenecks.

🛠️ Module 1: The Biosynthetic Circuit & Logic

Before troubleshooting, verify your pathway architecture against this validated standard.

Validated Pathway Logic

The production of eriodictyol requires a "Push-Pull-Block" strategy:

  • PUSH: Flux from Glucose

    
     Tyrosine.
    
  • PULL: Conversion of Naringenin

    
     Eriodictyol (preventing accumulation of the intermediate).
    
  • BLOCK: Preventing Malonyl-CoA diversion to fatty acids.

EriodictyolPathway cluster_enzymes Glucose Glucose Tyrosine L-Tyrosine (Precursor) Glucose->Tyrosine Shikimate Pathway Coumaric p-Coumaric Acid Tyrosine->Coumaric TAL CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL (+ATP, CoA) NaringeninCh Naringenin Chalcone CoumaroylCoA->NaringeninCh CHS MalonylCoA Malonyl-CoA (CRITICAL LIMITING FACTOR) MalonylCoA->NaringeninCh 3x Moles Required Naringenin Naringenin (Intermediate) NaringeninCh->Naringenin CHI (pH sensitive) Eriodictyol ERIODICTYOL (Target) Naringenin->Eriodictyol F3'H + NADPH (Rate Limiting) TAL TAL (Tyrosine Ammonia Lyase) 4 4 CL 4CL (4-Coumarate-CoA Ligase) CHS CHS (Chalcone Synthase) CHI CHI (Chalcone Isomerase) F3H F3'H / CPR (Flavonoid 3'-Hydroxylase) NADPH NADPH NADPH->F3H

Caption: The metabolic flux from Glucose to Eriodictyol. Note the critical convergence of Malonyl-CoA and the NADPH-dependent hydroxylation step.

🔧 Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix to identify why your yield is low.

Scenario A: High Cell Density, Low Product, No Intermediates

Diagnosis: The bottleneck is upstream. The cells are growing but not entering the flavonoid pathway.

  • Root Cause: Tyrosine limitation or weak TAL expression.

  • Solution:

    • Feed Precursors: Supplement medium with 3 mM L-Tyrosine or p-Coumaric acid. If yield spikes, your shikimate pathway is the bottleneck.

    • Deregulation: Knock out tyrR (repressor) and pheA (competitor) in E. coli to funnel carbon to tyrosine [1].

Scenario B: Accumulation of Naringenin (Yellowish Broth)

Diagnosis: The "Pull" mechanism is broken. Naringenin is forming but not converting to Eriodictyol.

  • Root Cause: Failure of the F3'H/CPR system. Plant P450s are notoriously difficult to express in bacteria due to membrane anchoring and redox partner requirements.

  • Solution:

    • Switch Enzyme Class: Replace plant F3'H with the bacterial HpaBC complex (4-hydroxyphenylacetate 3-hydroxylase) from E. coli or Pseudomonas. HpaBC is soluble, non-P450, and utilizes NADH/FAD, making it far more robust in prokaryotic hosts [2].

    • Fusion Proteins: If using yeast (S. cerevisiae), express F3'H and CPR as a physically fused protein (F3'H-linker-CPR) to ensure efficient electron transfer [3].

Scenario C: Low Overall Titer, Acetate Accumulation

Diagnosis: Malonyl-CoA Starvation. The cell is prioritizing fatty acid synthesis or overflow metabolism (acetate) over flavonoid production.

  • Root Cause: CHS requires 3 malonyl-CoA molecules.[2] This is the most metabolically expensive step.

  • Solution (The "Malonyl-CoA Valve"):

    • Overexpress ACC: Introduce accABCD (Acetyl-CoA Carboxylase) to increase the flux from Acetyl-CoA to Malonyl-CoA [4].

    • Inhibit Fatty Acids: Add Cerulenin (low dose, e.g., 10 µM) or triclosan during the production phase to inhibit Fab enzymes, forcing Malonyl-CoA into the flavonoid pathway [5].

    • CRISPR Interference: Use CRISPRi to knockdown fabB/fabF (fatty acid elongation) rather than full knockouts, which are lethal.

🧪 Module 3: High-Performance Protocols

Protocol 1: The "Malonyl-Boost" Fermentation (E. coli)

This protocol is optimized for E. coli strains (e.g., BL21 or specialized derivative) engineered with the TAL-4CL-CHS-CHI-F3'H/HpaBC cluster.

Reagents:

  • Medium: Modified M9 Minimal Medium (supplemented with 5 g/L yeast extract).

  • Carbon Source: Glucose (initial 15 g/L).[3]

  • Inducer: IPTG (0.1 mM - keep low to prevent inclusion bodies).

  • Cofactor Support: Sodium Malonate (2 g/L) + MatB/MatC transporter expression (Optional but recommended).

Step-by-Step Workflow:

  • Seed Culture: Inoculate 5 mL LB + Antibiotics. Grow O/N at 37°C.

  • Adaptation: Transfer 1% inoculum to 50 mL Modified M9. Grow to OD600 = 0.6–0.8.

  • Induction & Temperature Shift (CRITICAL):

    • Cool culture to 20°C–25°C . Why? Flavonoid enzymes (especially CHS and plant P450s) are prone to aggregation at 37°C.

    • Add IPTG (0.1 mM).

  • Precursor Feeding:

    • At induction, add 3 mM L-Tyrosine .

    • Self-Validation: If using MatB/MatC transporters, add Sodium Malonate (2 g/L) . This bypasses the acetyl-CoA bottleneck entirely by importing malonate directly to malonyl-CoA [6].

  • Production Phase:

    • Incubate for 48–72 hours at 25°C.

    • pH Control: Maintain pH > 6.5. Why? At acidic pH (<6.0), Chalcone Isomerase (CHI) equilibrium shifts backward toward the chalcone (open ring), reducing eriodictyol yield.

  • Harvest: Centrifuge cells; eriodictyol is often secreted. Save both supernatant and pellet for extraction.

Protocol 2: Analytical Extraction & Quantification

Do not rely on OD alone. You must quantify the specific flavonoid profile to diagnose bottlenecks.

ParameterSpecification
Extraction Solvent Ethyl Acetate (1:1 v/v with culture broth)
Extraction Time Vortex 2 mins, Centrifuge 5000g for 5 mins. Collect organic (upper) phase.
Evaporation Dry under nitrogen or vacuum. Resuspend in Methanol.
HPLC Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection UV at 290 nm (Naringenin/Eriodictyol optimum)

Gradient Table:

Time (min) % Phase B Event
0 10% Injection
20 50% Elution of Eriodictyol (~12-15 min)
25 90% Wash

| 30 | 10% | Re-equilibration |

📊 Data Visualization: Troubleshooting Logic

Use this flow to determine your next engineering step.

TroubleshootingLogic Start Start: Low Eriodictyol Titer CheckIntermediates Analyze Broth (HPLC) Start->CheckIntermediates Result1 Accumulation of p-Coumaric Acid CheckIntermediates->Result1 Result2 Accumulation of Naringenin CheckIntermediates->Result2 Result3 No Intermediates (Clean Baseline) CheckIntermediates->Result3 Action1 Bottleneck: 4CL or CHS Fix: Increase Malonyl-CoA (ACC overexpression) Check ATP supply Result1->Action1 Action2 Bottleneck: Hydroxylation Fix: Switch to HpaBC (Bacteria) or F3'H-CPR Fusion (Yeast) Result2->Action2 Action3 Bottleneck: Precursor Supply Fix: Feed Tyrosine Derepress Shikimate Pathway Result3->Action3

Caption: Logic flow for diagnosing metabolic bottlenecks based on HPLC metabolite profiles.

❓ Frequently Asked Questions (FAQs)

Q: Why is my eriodictyol yield decreasing after 48 hours? A: This is likely due to degradation or modification. Some hosts have endogenous glycosyltransferases or methyltransferases that convert eriodictyol into other flavonoids (e.g., homoeriodictyol).

  • Fix: Analyze the broth for "unknown" peaks near the eriodictyol retention time. Knock out endogenous promiscuous enzymes or harvest earlier.

Q: Can I use Saccharomyces cerevisiae instead of E. coli? A: Yes, and it is often preferred for P450-dependent pathways. Yeast has an endoplasmic reticulum suitable for P450 anchoring.

  • Optimization: If using yeast, focus on NADPH regeneration (overexpress ZWF1) and F3'H copy number . Yeast titers recently reached >130 mg/L by balancing these factors [7].

Q: My enzymes are insoluble in E. coli. What now? A:

  • Lower induction temperature to 16°C–20°C.

  • Co-express chaperones (GroEL-GroES).

  • Use a "Co-Culture" system: Strain A produces p-Coumaric acid, Strain B (optimized for protein solubility) converts it to Eriodictyol. This reduces metabolic burden on a single cell [8].

📚 References

  • Efficient Synthesis of Eriodictyol from L-Tyrosine in Escherichia coli. Source: Applied and Environmental Microbiology (2014).[4] URL:[Link]

  • Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum. Source: Microbial Cell Factories (2022).[5] URL:[Link]

  • High-Level De Novo Production of (2S)-Eriodictyol in Yarrowia lipolytica by Metabolic Pathway and NADPH Regeneration Engineering. Source: Journal of Agricultural and Food Chemistry (2024). URL:[Link]]

  • Increased Malonyl Coenzyme A Biosynthesis by Tuning the Escherichia coli Metabolic Network. Source: Applied and Environmental Microbiology (2011). URL:[Link]

  • Expanding flavone and flavonol production capabilities in Escherichia coli. Source: Frontiers in Bioengineering and Biotechnology (2023). URL:[Link]

  • Direct utilization of malonate for flavonoid biosynthesis in engineered Escherichia coli. Source: Metabolic Engineering (2011). URL:[Link]

  • Systems Metabolic Engineering of Saccharomyces cerevisiae for the High-Level Production of (2S)-Eriodictyol. Source: Journal of Fungi (2024). URL:[Link]

  • Bioproduction of Eriodictyol By Escherichia Coli Engineered Co-Culture. Source: Research Square (Preprint, 2021). URL:[Link]

Sources

Addressing artifacts in (2R)-Eriodictyol binding kinetics assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biomolecular Kinetics Technical Support Center

As a Senior Application Scientist, I frequently see researchers struggle with flavonoid binding assays. (2R)-Eriodictyol is a classic example of a "problematic" ligand. While it possesses genuine polypharmacology, it is also highly susceptible to physicochemical degradation and Pan-Assay Interference (PAINS) behaviors.

When conducting Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC)[1], the data you collect is only as reliable as the integrity of your ligand. This guide is designed to help you understand the causality behind (2R)-Eriodictyol artifacts and implement self-validating protocols to ensure your binding kinetics represent true biological interactions.

Part 1: The Causality of (2R)-Eriodictyol Artifacts

To troubleshoot an assay, you must first understand the molecular mechanisms driving the interference. (2R)-Eriodictyol is prone to three primary modes of artifactual behavior in aqueous assay buffers:

  • Stereoisomerization (Racemization): The C-ring of flavanones is unstable at physiological pH. Base-catalyzed ring opening forms a transient chalcone intermediate, which rapidly re-closes into a racemic mixture of (2R) and (2S) enantiomers. Because protein binding is typically stereospecific, this spontaneous racemization effectively halves your active ligand concentration over time, leading to decaying binding responses and artificially weak calculated

    
     values[2].
    
  • Autoxidation and Covalent Adduction: The 3',4'-dihydroxy (catechol) B-ring of eriodictyol is highly susceptible to dissolved oxygen. It readily autoxidizes into a highly electrophilic ortho-quinone. This intermediate undergoes Michael addition with nucleophilic residues (e.g., Cysteine, Lysine) on your immobilized target protein, forming covalent adducts[3][4]. In SPR/BLI, this manifests as a completely flat dissociation phase (irreversible binding).

  • Colloidal Aggregation (PAINS): Like many flavonoids, eriodictyol acts as a Pan-Assay Interference Compound (PAINS). At concentrations typically above 10 µM, it self-assembles into sub-micron colloidal aggregates[5]. These colloids non-specifically sequester target proteins and coat biosensor surfaces, resulting in super-stoichiometric binding signals (R > theoretical

    
    )[6].
    

MechanisticPathway Eriodictyol (2R)-Eriodictyol (Active Ligand) Racemization (2S)-Eriodictyol (Inactive Isomer) Eriodictyol->Racemization pH > 7.0 (Spontaneous) Quinone ortho-Quinone Intermediate Eriodictyol->Quinone O2 / Autoxidation Colloid Colloidal Aggregates (>10 µM) Eriodictyol->Colloid High Concentration Low Detergent Target Reversible Target Binding (True Signal) Eriodictyol->Target Ideal Buffer Covalent Covalent Protein Adduct (False Irreversible) Quinone->Covalent Nucleophilic Attack (Cys/Lys) NonSpecific Non-Specific Surface Binding (False Positive) Colloid->NonSpecific Protein Sequestration

Mechanistic pathways of (2R)-Eriodictyol degradation and assay interference.

Quantitative Summary of Artifact Parameters
Artifact TypePhysicochemical TriggerQuantitative Threshold / MetricPreventive Measure
Racemization pH ≥ 6.8

≈ 60 min at 25°C[2]
Lower buffer pH to 6.0–6.5
Colloidal Aggregation Concentration > 10 µMParticle size 50–1000 nmAdd 0.01–0.05% Tween-20 / Triton X-100
Oxidation (Quinone) Dissolved

, Basic pH
Covalent adduct formationAdd 1 mM TCEP or GSH
Solvent Mismatch DMSO gradient0.1%

DMSO = ~120 RU shift
8-point DMSO calibration curve

Part 2: Self-Validating SPR/BLI Assay Protocol

To generate trustworthy kinetic data, your assay must be designed to actively suppress these artifacts and prove that the remaining signal is genuine. Follow this step-by-step methodology:

Step 1: Buffer Formulation (The "Artifact-Proof" Running Buffer)

  • Prepare a base buffer of 10 mM HEPES, 150 mM NaCl.

  • Adjust pH to 6.5 (Critical: Do not use pH 7.4, as this accelerates racemization and oxidation).

  • Supplement with 0.05% (v/v) Tween-20 to disrupt colloidal aggregation.

  • Supplement with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to continuously reduce any formed ortho-quinones back to the benign catechol state.

  • Degas and filter (0.22 µm) the buffer.

Step 2: Rigorous DMSO Matching

  • (2R)-Eriodictyol requires DMSO for solubility. Add exactly 5.0% (v/v) pure DMSO to your running buffer.

  • Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO (in 0.1% increments) in the running buffer. This is mandatory to correct for bulk refractive index shifts caused by excluded volume effects when the ligand binds the surface.

Step 3: Ligand Preparation & Self-Validation

  • Dissolve (2R)-Eriodictyol in 100% anhydrous DMSO to create a 10 mM stock.

  • Self-Validation Check (DLS): Dilute the stock to your highest top-dose concentration (e.g., 50 µM) in the running buffer. Run this sample through Dynamic Light Scattering (DLS). If particles >50 nm are detected, colloidal aggregation is occurring[5]. You must either increase Tween-20 or lower your top-dose concentration.

  • Prepare the analyte dilution series immediately before the run to minimize time-dependent racemization.

Step 4: Execution and Double-Referencing

  • Run a Multi-Cycle Kinetics (MCK) or Single-Cycle Kinetics (SCK) method.

  • Inject the analyte series from lowest to highest concentration.

  • Include a buffer blank (0 µM ligand, 5% DMSO) every 3-4 cycles.

  • Process data using double-referencing: Subtract the reference channel signal, then subtract the nearest buffer blank injection to eliminate systematic drift. Apply the DMSO solvent correction curve.

Part 3: Troubleshooting Guide & FAQs

Use the decision tree below to triage anomalous sensorgrams, followed by the specific FAQs for detailed solutions.

ArtifactTriage Start Observe Anomalous Binding Kinetics Q1 Is the dissociation phase flat (irreversible)? Start->Q1 Oxidation Artifact: Quinone Formation & Covalent Binding Q1->Oxidation Yes Q2 Does signal exceed theoretical Rmax? Q1->Q2 No Fix1 Add 1 mM TCEP or GSH to running buffer Oxidation->Fix1 Aggregation Artifact: Colloidal Aggregation (PAINS) Q2->Aggregation Yes Q3 Does affinity drop rapidly over time? Q2->Q3 No Fix2 Add 0.05% Tween-20 Centrifuge sample Aggregation->Fix2 Racemization Artifact: (2R) to (2S) Racemization Q3->Racemization Yes Fix3 Lower pH to 6.0-6.5 Prepare fresh stocks Racemization->Fix3

Decision tree for identifying and resolving (2R)-Eriodictyol binding artifacts.

Q: My SPR sensorgram shows a completely flat dissociation phase, even after 15 minutes of buffer wash. Is (2R)-Eriodictyol a covalent inhibitor of my target? A: It is highly likely this is a false positive driven by autoxidation. The catechol ring of eriodictyol oxidizes into an ortho-quinone, which acts as a reactive electrophile. It will covalently modify nucleophilic residues (like cysteines) on your immobilized protein[3]. To prove whether the binding is genuinely non-covalent, add 1 mM TCEP or Glutathione (GSH) to your running buffer. If the dissociation phase returns to a normal exponential decay, your previous result was an oxidation artifact.

Q: I am seeing super-stoichiometric binding. My theoretical


 is 30 RU, but my top dose of 50 µM eriodictyol yields a response of 250 RU. What is happening? 
A:  You are observing colloidal aggregation. Flavonoids are notorious PAINS (Pan-Assay Interference Compounds)[5]. At high micromolar concentrations, they form sub-micron colloidal particles that non-specifically coat the biosensor surface and sequester proteins[6]. To resolve this, increase the non-ionic detergent in your buffer (e.g., 0.05% Tween-20) and centrifuge your analyte samples at 14,000 x g for 10 minutes prior to injection to pellet large aggregates.

Q: My calculated


 changes depending on how long the (2R)-Eriodictyol plate sat in the autosampler. The first few injections look great, but replicates run 4 hours later show much weaker affinity. Why? 
A:  This is a classic symptom of racemization. At physiological pH (7.4), the (2R) enantiomer spontaneously racemizes to the (2S) form with a half-life of roughly 60 minutes[2]. If your target only binds the (2R) conformation, your effective active ligand concentration is plummeting while the plate sits in the autosampler. Lower your buffer pH to 6.0–6.5 to stabilize the C-ring, and prepare your analyte dilutions immediately before the run.

Q: I see a massive, instantaneous "box-like" jump in my SPR signal the moment the injection starts, masking the kinetic curvature. How do I fix this? A: This is a bulk refractive index shift caused by a DMSO mismatch between your running buffer and your sample. Even a 0.1% difference in DMSO concentration can cause a shift of over 100 RU. Ensure your samples are diluted in the exact running buffer used for the system, and always run an 8-point DMSO solvent correction calibration curve before your kinetic cycles to mathematically subtract this artifact.

References

  • An NADH-Dependent Reductase from Eubacterium ramulus Catalyzes the Stereospecific Heteroring Cleavage of Flavanones and Flavanonols ASM Journals URL:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors NIH PubMed Central (PMC) URL:[Link]

  • Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity MDPI Molecules URL:[Link]

  • Structure−Activity Study on the Quinone/Quinone Methide Chemistry of Flavonoids ACS Chemical Research in Toxicology URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds NIH PubMed Central (PMC) URL:[Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions Sartorius Knowledge Base URL:[Link]

Sources

Technical Support Center: Optimizing Cell-Based Assays for (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Stability, Solubility, and Interference in Antioxidant Protocols

Overview

Welcome to the technical guide for (2R)-Eriodictyol (Flavanone). While this compound exhibits potent antioxidant properties via direct radical scavenging and Nrf2/ARE pathway activation, its catechol structure (B-ring) introduces significant technical challenges.

Critical Note on Enantiomers: Most commercial Eriodictyol is racemic (±) or (2S)-dominant (derived from Citrus or Yerba Santa). If you are working with the specific (2R)-enantiomer , the physicochemical properties described below (solubility, instability, assay interference) apply identically to both enantiomers, though biological binding affinity may differ.

Ticket #1: Solubility & Precipitation

User Report: "My compound precipitates immediately when added to the cell culture media, or the media turns turbid."

Root Cause Analysis: (2R)-Eriodictyol is lipophilic. While soluble in organic solvents, it has poor water solubility. "Shock precipitation" occurs when a high-concentration DMSO stock is introduced rapidly into an aqueous, protein-rich environment.

Troubleshooting Protocol:

  • The "Air-Gap" Pipetting Technique:

    • Do not inject the DMSO stock directly into the media in the culture dish.

    • Correct Method: Pre-dilute the compound in a small volume of warm media (37°C) in a separate tube. Vortex immediately. Then, add this pre-diluted mix to the cells.

  • DMSO Limit: Keep final DMSO concentration

    
    . Higher concentrations can permeabilize membranes, artificially inflating "antioxidant" uptake or causing toxicity.
    
  • Serum Interaction: Eriodictyol binds to albumin in Fetal Bovine Serum (FBS). If precipitation persists, reduce FBS to 1-2% during the treatment window (2-4 hours), then revert to normal growth media.

Solubility Data Table:

SolventMax SolubilityStorageNotes
DMSO ~57 mg/mL (200 mM)-20°C (Desiccated)Hygroscopic; water absorption reduces solubility.
Ethanol ~15 mg/mL-20°CEvaporates quickly; seal tightly.
Water/Media < 0.1 mg/mLDo Not Store Prepare fresh immediately before use.
Ticket #2: False Positives in Viability Assays (MTT)

User Report: "I see >100% cell viability even at high concentrations, or my 'dead' cells appear purple in the MTT assay."

Root Cause Analysis: This is a classic chemical artifact . The catechol moiety of (2R)-Eriodictyol is a reducing agent. It chemically reduces the MTT tetrazolium salt to purple formazan in the absence of cellular mitochondria. You are measuring the compound's reducing power, not cell viability.

Solution: The Interference Check Workflow Do not rely solely on MTT. Triangulate data using non-redox dependent assays.

AssayOptimization Start Start: Viability Assay MTT MTT / MTS Assay Start->MTT Check Cell-Free Control? (Media + Compound + Dye) MTT->Check Result Purple Color Develops? Check->Result Yes Artifact ARTIFACT CONFIRMED Compound reduces dye directly Result->Artifact Yes Valid Proceed with Assay Result->Valid No Switch SWITCH METHOD Artifact->Switch Alt1 ATP Assay (Luminescence) (CellTiter-Glo) Switch->Alt1 Alt2 LDH Release (Enzymatic) (Membrane Integrity) Switch->Alt2

Figure 1: Decision tree for identifying and mitigating flavonoid interference in tetrazolium-based viability assays.

Ticket #3: The "Disappearing Compound" (Stability)

User Report: "I pre-treated cells for 24 hours, but I see no protection against oxidative stress."[1]

Root Cause Analysis: Flavonoids are unstable in neutral/alkaline cell culture media (pH 7.4). (2R)-Eriodictyol can degrade or oxidize significantly (up to 90% loss) within 12–24 hours, forming quinones or dimers.

Technical Recommendation:

  • Pulse-Chase Strategy: Instead of a 24h static incubation, use a Pulse Treatment (2-4 hours) followed by a wash.

    • Why? 2-4 hours is sufficient to trigger the Nrf2 transcription factor translocation. Once the genetic program is launched, the compound is no longer needed in the media.

  • Stabilization (Optional): If long incubation is mandatory, add 0.1% Ascorbic Acid to the media to prevent oxidation of the eriodictyol, provided ascorbic acid does not interfere with your specific readout.

Ticket #4: Validating the Mechanism (Nrf2 vs. Scavenging)

User Report: "How do I prove the effect is biological (Nrf2) and not just chemical scavenging?"

Scientific Logic: (2R)-Eriodictyol acts via two distinct phases:

  • Phase 1 (Immediate): Direct chemical neutralization of ROS (minutes).

  • Phase 2 (Delayed): Genomic activation of the Antioxidant Response Element (ARE) via Nrf2 (hours).

Experimental Design:

  • To measure Scavenging: Use a cell-free DPPH assay or a very short-term (<30 min) DCFH-DA assay.

  • To measure Nrf2 Activation: Perform Western Blot for Nuclear vs. Cytosolic Nrf2 at 2-4 hours, or measure HO-1 protein at 12-18 hours.

Nrf2Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erio (2R)-Eriodictyol Keap1 Keap1 (Sensor) Erio->Keap1 Modifies Cysteines (Electrophilic attack) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Binds/Degrades Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Binds Genes Target Genes (HO-1, NQO1) ARE->Genes Transcription Protection Cytoprotection (GSH synthesis) Genes->Protection Translation

Figure 2: Mechanism of Action. (2R)-Eriodictyol modifies Keap1, preventing Nrf2 degradation and allowing nuclear translocation to drive antioxidant gene expression.

References
  • Johnson, J. et al. (2009). The Flavonoid, Eriodictyol, Induces Long-term Protection in ARPE-19 Cells through Its Effects on Nrf2 Activation and Phase 2 Gene Expression. Investigative Ophthalmology & Visual Science.[2]

    • Key Finding: Establishes the Nrf2/HO-1 axis as the primary mechanism for long-term protection, distinct
  • Wang, P. et al. (2010). Interference of antioxidant flavonoids with MTT tetrazolium assay in a cell-free system. Food Chemistry.

    • Key Finding: definitive proof of flavonoid-mediated reduction of MTT, necessitating altern
  • Lou, H. et al. (2012). Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway.[3] Neurochemistry International.

    • Key Finding: Validates the specific pathway in neuronal models and demonstrates the time-dependent nuclear transloc
  • PubChem Compound Summary. Eriodictyol (CID 440735). National Center for Biotechnology Information.

    • Key Finding: Chemical structure, solubility data, and physical properties relevant to assay prepar

Sources

Technical Support Center: Resolving (2R)-Eriodictyol Interference in MTT Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ER-MTT-001 Status: Active / High Priority Affected Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Compound Class: Flavanones (specifically catechol-bearing flavonoids)

Executive Summary: The "False Viability" Artifact

If you are observing cell viability rates exceeding 100% (often 150-300%) in your (2R)-Eriodictyol treated wells, or if your dose-response curve shows an inverted "U" shape (toxicity at low doses, apparent "growth" at high doses), you are likely experiencing chemical interference , not biological proliferation.

(2R)-Eriodictyol acts as a potent reducing agent. It chemically reduces the yellow MTT tetrazolium salt into purple formazan crystals extracellularly, independent of mitochondrial dehydrogenase activity. This generates a false-positive signal that masks cytotoxicity.[1][2]

The Mechanism of Interference

To troubleshoot effectively, you must understand the chemistry driving the artifact.

The Conflict:

  • Standard MTT Principle: Mitochondrial succinate dehydrogenase transfers electrons to MTT

    
     Purple Formazan.[3]
    
  • The Eriodictyol Error: The catechol moiety (3',4'-dihydroxy group on the B-ring) of Eriodictyol donates electrons directly to MTT in the culture media.

Visualizing the Error Path:

G MTT MTT Reagent (Yellow Tetrazolium) Erio (2R)-Eriodictyol (High Concentration) MTT->Erio Mito Live Mitochondria (Dehydrogenases) MTT->Mito Formazan Purple Formazan (Absorbance @ 570nm) Erio->Formazan  FALSE Chemical Signal (Redox Artifact) Mito->Formazan  True Biological Signal Reader Plate Reader (Viability Calculation) Formazan->Reader  Sum of Signals

Figure 1: The Dual-Reduction Pathway. Eriodictyol bypasses the cell entirely, chemically reducing MTT in the supernatant, leading to artificially inflated absorbance readings.

Diagnostic Workflow: Confirming Interference

Before abandoning your data, perform this rapid diagnostic check to confirm the artifact.

Diagnosis Start Suspect Interference (Viability > 100%?) Step1 Prepare 'Cell-Free' Control Wells (Media + Eriodictyol + MTT Only) Start->Step1 Step2 Incubate at 37°C (Same duration as assay) Step1->Step2 Check Visual Inspection: Did media turn purple? Step2->Check Yes CONFIRMED INTERFERENCE Compound is reducing MTT directly. Check->Yes Yes No Biological Effect Likely Check for mitochondrial biogenesis. Check->No No Action1 Protocol A: Wash-Correction Method Yes->Action1 Action2 Protocol B: Switch to ATP Assay Yes->Action2

Figure 2: Diagnostic Decision Tree. Use this workflow to validate if your compound is generating false positives.

Troubleshooting Protocols

If you must use MTT (due to cost or legacy data), you strictly follow Protocol A . If you can change assays, move to Protocol B .

Protocol A: The Wash-Correction Method

Purpose: Physically remove extracellular Eriodictyol before MTT addition.

  • Seed Cells: Plate cells and incubate for 24h.

  • Treatment: Treat with Eriodictyol for the desired duration (e.g., 24-48h).

  • CRITICAL STEP - The Wash:

    • Carefully aspirate the drug-containing media.

    • Gently wash cells 2x with warm PBS (Phosphate Buffered Saline).

    • Note: This removes the reducing agent from the well.

  • MTT Addition: Add fresh media (drug-free) containing MTT.

  • Incubation: Incubate for 2-4 hours.

  • Solubilization: Add DMSO/Solubilization buffer and read at 570nm.

Validation Control: You must run a "Cell-Free Drug Control" (Media + Drug + MTT) alongside. If this well is still purple after washing (indicating drug binding to plastic), this protocol is invalid.

Protocol B: The ATP Luminescence Standard (Recommended)

Purpose: Switch to a non-redox endpoint. Eriodictyol interferes with redox potential (MTT/MTS/XTT) but rarely interferes with the Luciferase reaction used in ATP assays.

FeatureMTT AssayATP Assay (e.g., CellTiter-Glo)
Mechanism Reductase Activity (Enzymatic + Chemical)ATP Quantitation (Luciferase)
Eriodictyol Interference High (Direct Reduction)Low (Rare Luciferase inhibition)
Sensitivity ModerateHigh
Protocol Type Endpoint (Lytic)Endpoint (Lytic)
Frequently Asked Questions (FAQs)

Q: Can I just subtract the absorbance of a "drug-only" blank from my results? A: Generally, No. While mathematically tempting, the reaction kinetics differ. The rate at which Eriodictyol reduces MTT in free media often differs from the rate in the presence of cellular metabolites and pH changes. Subtracting the blank often results in over-correction or under-correction. The Wash-Correction Method is superior to mathematical subtraction.

Q: I see the same issue with Resazurin (Alamar Blue). Why? A: Resazurin works on a similar redox principle (reduction to Resorufin).[2] While Eriodictyol reduces Resazurin slower than it reduces MTT, interference still occurs at high concentrations (>50 µM).

Q: My cells look dead under the microscope, but MTT says 90% viability. Which is true? A: Trust the microscope. This is the hallmark of the "Formazan Artifact." The cells are dead, but the Eriodictyol stuck to the plastic or residual in the well is generating the color.

Q: Does the solvent (DMSO) contribute to this? A: DMSO facilitates the entry of Eriodictyol into cells, but the interference is primarily caused by the catechol group on the flavonoid structure reacting with the tetrazolium ring.

References
  • BenchChem Technical Support. (2025).[1][2] Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. Retrieved from

  • Peng, L., et al. (2005). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[1][3][4][5][6][7] Journal of Agricultural and Food Chemistry.

  • Promega Corporation. (2024). Is Your MTT Assay Really the Best Choice? Retrieved from

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.
  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. Retrieved from

Sources

Validation & Comparative

Comparative Bioactivity Guide: (2R)-Eriodictyol vs. (2S)-Eriodictyol

[1]

Executive Summary Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a bioactive flavonoid ubiquitous in citrus fruits and medicinal plants like Eriodictyon californicum (Yerba Santa).[1] While often studied as a racemate, its biological activity is governed by its chirality at the C-2 position.[1]

  • (2S)-Eriodictyol: The predominant natural enantiomer.[1] It is the primary driver of bitter-masking applications and exhibits potent antioxidant activity.

  • (2R)-Eriodictyol: The less common enantiomer.[1] It exhibits equipotent antioxidant capacity to the (S)-form but differs significantly in pharmacokinetic clearance due to stereoselective glucuronidation.[1]

This guide analyzes the divergence in their biological behaviors, providing actionable data for formulation and therapeutic development.[2]

Chemical Profile & Stereochemistry

The chirality of eriodictyol arises from the asymmetric carbon at position 2 of the C-ring.

Feature(2S)-Eriodictyol(2R)-Eriodictyol
Configuration (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one(2R)-isomer
Natural Abundance Dominant (>90%) in most plant sources (e.g., Eriodictyon spp., Citrus).[1]Minor component; often result of isolation racemization.
Stability Susceptible to racemization in basic aqueous media.[1]Susceptible to racemization in basic aqueous media.[1]
Key Application Taste modulation (Bitter Masking), Nutraceuticals.[1][3]Pharmacological research (Stereoselective metabolism).[1][4]
Stereochemical Identification

Differentiation requires chiral chromatography.[1][5][6] Standard C18 columns cannot separate these enantiomers.[1]

  • Chiral Selector: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).[1]

  • Detection: Circular Dichroism (CD) is required for absolute configuration assignment.[1] (2S)-Eriodictyol typically exhibits a positive Cotton effect at high wavelengths (280-300 nm) and negative at lower wavelengths, though solvent dependent.[1]

Comparative Biological Activity[2]

A. Antioxidant & Cytoprotective Activity (Equipotent)

Contrary to many chiral drugs where one enantiomer is active (eutomer) and the other inactive (distomer), the direct antioxidant capacity of eriodictyol is largely independent of stereochemistry.

  • Mechanism: Direct scavenging of Reactive Oxygen Species (ROS) via the catechol moiety (3',4'-OH) on the B-ring.[1]

  • Experimental Evidence: In H₂O₂-induced oxidative stress models using EA.hy926 endothelial cells, both (2R)- and (2S)-eriodictyol showed indistinguishable cytoprotective effects (EC₅₀ values were statistically comparable).[1]

  • Implication: For topical or direct antioxidant applications, optical purity is less critical than chemical purity.[1]

B. Pharmacokinetics & Metabolism (Stereoselective)

The greatest divergence occurs in vivo.[1] Flavanones undergo extensive Phase II metabolism, primarily glucuronidation, which is highly stereoselective.[1]

  • Enzymatic Drivers: UGT1A1, UGT1A9, and UGT2B7.[7]

  • Stereoselectivity: UGT enzymes exhibit differential affinity for the (2R) and (2S) forms.[1]

    • Result: One enantiomer is typically cleared significantly faster than the other. In rat models, analysis of urine vs. serum reveals discrepancies in half-life (t₁/₂) attributed to this rapid stereoselective conjugation.[1]

    • Bioavailability: Intragastric administration shows low bioavailability for the racemate due to this "first-pass" stereoselective glucuronidation.[1] Co-administration with UGT inhibitors (e.g., glycyrrhetinic acid) significantly alters the AUC of the enantiomers.

C. Taste Masking (Structure-Specific)

Eriodictyol (specifically the (2S)-form and its sodium salt) is a potent bitter-masking agent, functioning as an antagonist to human bitter taste receptors (TAS2Rs).[1]

  • Target: TAS2R14, TAS2R31, and TAS2R39.

  • Activity: Reduces the perception of bitterness for compounds like caffeine, paracetamol, and quinine.

  • Stereo-preference: Patents and sensory studies prioritize the (2S)-enantiomer (or the natural extract rich in 2S) for efficacy.[1] The spatial orientation of the B-ring in the (2S)-configuration is critical for optimal binding to the TAS2R extracellular pocket.

Data Summary: Activity Matrix

Parameter(2S)-Eriodictyol(2R)-EriodictyolRacemate
Antioxidant Potency (EA.hy926 cells)High (Equipotent)High (Equipotent)High
Bitter Masking Efficacy High (Preferred)Lower/UnverifiedModerate
Metabolic Stability Substrate for UGTs (Rapid conjugation)Substrate for UGTs (Differential rate)Average of isomers
Primary Use Case Flavor modulation, PharmaPK mechanism studiesDietary Supplements

Mechanism of Action & Metabolic Pathway

The following diagram illustrates the divergence between the direct antioxidant effect (non-stereoselective) and the metabolic clearance (stereoselective).

Eriodictyol_ActivityErio_RacRacemic EriodictyolErio_2S(2S)-Eriodictyol(Natural)Erio_Rac->Erio_2SSeparationErio_2R(2R)-EriodictyolErio_Rac->Erio_2RROSROS Scavenging(Direct Chemical)Erio_2S->ROSTAS2RTAS2R Receptors(Taste Masking)Erio_2S->TAS2RHigh AffinityUGTUGT Enzymes(Liver Metabolism)Erio_2S->UGTKm1 / Vmax1Erio_2R->ROSErio_2R->TAS2RLow/No AffinityErio_2R->UGTKm2 / Vmax2CytoCytoprotection(Equipotent)ROS->CytoIdentical EfficacyMaskBitter Masking(Stereo-dependent)TAS2R->MaskClearanceRenal/BiliaryExcretionUGT->ClearanceStereoselectiveGlucuronidation

Caption: Functional divergence of Eriodictyol enantiomers. Antioxidant activity is shared, while Taste Masking and Metabolism are stereoselective.

Experimental Protocols

Protocol A: Chiral Separation (HPLC)

Validates the ratio of (2R) vs (2S) in a sample.[1]

  • Column: Chiralpak AD-RH (Amylose-tris(3,5-dimethylphenylcarbamate) coated on 5μm silica).[1]

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) in isocratic mode (e.g., 40:60 v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 288 nm and CD detector (254 nm) for sign confirmation.

  • Elution Order: typically (2S) elutes before (2R) under these specific reversed-phase conditions, but must be confirmed with pure standards due to solvent sensitivity.

Protocol B: H₂O₂-Induced Oxidative Stress Assay

Demonstrates equipotent cytoprotection.[1]

  • Cell Line: EA.hy926 (Human endothelial hybrid).[1]

  • Seeding: 96-well plates at 1x10⁴ cells/well; incubate 24h.

  • Pre-treatment: Treat cells with (2R)-Eriodictyol, (2S)-Eriodictyol, or Racemate (1–50 μM) for 12 hours.[1]

  • Induction: Wash cells, then expose to 500 μM H₂O₂ for 2-4 hours.

  • Readout: MTT Assay (0.5 mg/mL). Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability relative to Control (No H₂O₂) and Vehicle (H₂O₂ only).

    • Expected Result: Both enantiomers should restore viability dose-dependently with overlapping IC₅₀ curves.[1]

References

  • Stereospecific Pharmacokinetics of Flavonoids: Yáñez, J. A., et al. "Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices." Biopharmaceutics & Drug Disposition, 2007.[1]

  • Antioxidant Equipotency: Li, H., et al. "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells."[1] Drug Discoveries & Therapeutics, 2014.[1]

  • Bitter Masking Activity: Ley, J. P., et al. "Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum)."[1] Journal of Agricultural and Food Chemistry, 2005.

  • Metabolic Glucuronidation: Zhang, Y., et al. "Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity."[1] Molecular Pharmaceutics, 2017.[1][7]

  • Taste Receptor Mechanism: Liszt, K. I., et al. "Reducing the Bitter Taste of Pharmaceuticals Using Cell-Based Identification of Bitter-Masking Compounds."[1] Nutrients, 2022.[1][8][9][10]

Comparative Guide: Antioxidant Capacity of (2R)-Eriodictyol vs. Hesperetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the antioxidant capacities of (2R)-Eriodictyol and Hesperetin , two structurally related flavanones. While both compounds exhibit significant bioactivity, their mechanisms differ due to a critical structural variation in the B-ring.

  • (2R)-Eriodictyol possesses a catechol moiety (3',4'-dihydroxy) , rendering it a superior direct free radical scavenger (chemical antioxidant) capable of rapid Hydrogen Atom Transfer (HAT).

  • Hesperetin , with a 4'-methoxy group , lacks the catechol functionality. It acts primarily as a modulator of cellular defenses, showing lower direct scavenging potency but robust efficacy in indirect antioxidant signaling (e.g., Nrf2 pathway activation).

Experimental data indicates that while Eriodictyol outperforms Hesperetin in cell-free assays (DPPH, FRAP), both compounds are equipotent in specific cellular cytoprotection models, suggesting that bioavailability and signal transduction play larger roles in vivo than simple radical scavenging.

Structure-Activity Relationship (SAR) Analysis

The differential antioxidant capacity is rooted in the B-ring substitution pattern.

Feature(2R)-EriodictyolHesperetinImpact on Antioxidant Activity
B-Ring Structure 3',4'-Dihydroxy (Catechol)3'-Hydroxy-4'-MethoxyCritical Differentiator
Electron Delocalization High (Ortho-quinone formation)ModerateEriodictyol forms a stable radical intermediate more easily.
Lipophilicity (LogP) ~2.0 - 2.5~2.8 - 2.9Hesperetin is more lipophilic, potentially aiding membrane permeability but reducing aqueous solubility.
Chirality (2R)-Enantiomer(2S)-Enantiomer (typically)Studies indicate (2R)- and (2S)-Eriodictyol are equipotent in ROS scavenging [1].
Mechanistic Visualization

The following diagram illustrates the structural blockade in Hesperetin that prevents the formation of the stable ortho-quinone radical, a key feature of Eriodictyol's potency.

SAR_Comparison Eriodictyol (2R)-Eriodictyol (3',4'-OH Catechol) Mechanism_HAT Hydrogen Atom Transfer (HAT) Eriodictyol->Mechanism_HAT High Efficiency Hesperetin Hesperetin (3'-OH, 4'-OCH3) Hesperetin->Mechanism_HAT Reduced Efficiency Radical_Stab Stable Ortho-Quinone Radical Formation Mechanism_HAT->Radical_Stab Resonance Stabilization Blockade Methylation Blocks Quinone Formation Mechanism_HAT->Blockade Steric/Electronic Hindrance

Caption: SAR comparison showing why Eriodictyol's catechol group facilitates superior radical scavenging compared to Hesperetin's methoxy-hindered structure.

Quantitative Comparison: In Vitro & Cellular Data

The following data aggregates findings from comparative studies using standard antioxidant assays. Note that Eriodictyol consistently demonstrates lower IC50 values (higher potency) in chemical assays.

Assay TypeMetric(2R)-EriodictyolHesperetinRelative PotencyRef
DPPH (Radical Scavenging)IC50 (µM)~20 - 45 µM > 500 µMEriodictyol is >10x more potent[2][5]
ABTS (Cation Scavenging)TEAC ValueHigh ModerateEriodictyol is ~2-3x more potent[2]
FRAP (Reducing Power)AbsorbanceHighLowEriodictyol significantly stronger[2]
Cellular ROS (H2O2) CytoprotectionEffectiveEffectiveEquipotent in endothelial cells[1]
Nrf2 Activation Nuclear TranslocationStrong InducerInducerEriodictyol shows sustained activation[3][4]

Expert Insight: Do not rely solely on DPPH data for drug development. While Eriodictyol is a better chemical antioxidant, Hesperetin's higher lipophilicity allows it to enter cells effectively, where it metabolizes into glucuronides that still retain significant intracellular signaling capability.

Cellular Mechanism: The Nrf2/ARE Pathway

Both compounds function as "indirect antioxidants" by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). This is critical for preventing oxidative stress-induced apoptosis in neurodegenerative and ocular models (e.g., ARPE-19 cells).

Pathway Diagram

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Compound (2R)-Eriodictyol / Hesperetin Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Compound->Keap1_Nrf2 Modifies Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Sensors Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Basal State ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Translocation Phase2 Phase II Enzymes (HO-1, NQO-1, GCL) ARE->Phase2 Transcription Phase2->ROS Neutralization

Caption: Both flavanones uncouple Nrf2 from Keap1, triggering the transcription of cytoprotective enzymes (HO-1, NQO-1) that neutralize intracellular ROS.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)

Use this to confirm the direct HAT capacity difference between the catechol and methoxy-phenol structures.

Reagents:

  • (2R)-Eriodictyol and Hesperetin standards (purity >98%).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol (HPLC grade).

Workflow:

  • Preparation: Dissolve DPPH in methanol to prepare a 0.2 mM working solution (absorbance ~0.8 at 517 nm).

  • Dilution: Prepare serial dilutions of Eriodictyol and Hesperetin (range: 5 µM to 200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Cellular Antioxidant Activity (CAA) Assay

Use this to evaluate biological efficacy, accounting for uptake and metabolism.

Cell Line: HepG2 (Liver) or RAW 264.7 (Macrophage). Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well black plates. Incubate 24h.
    
  • Treatment: Treat cells with Eriodictyol or Hesperetin (10–50 µM) for 24 hours .

    • Note: This allows time for Nrf2 activation and enzyme upregulation.

  • Stress Induction: Wash cells with PBS. Add 25 µM DCFH-DA for 45 min.

  • Challenge: Remove DCFH-DA, wash, and add 600 µM ABAP (peroxyl radical generator) or 200 µM H2O2.

  • Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 5 min for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC). A lower AUC compared to the stress control indicates higher antioxidant protection.

References

  • R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Source: PubMed / Drug Discoveries & Therapeutics [Link][1]

  • Structure–Antioxidant–Antiproliferative Activity Relationships of Natural C7 and C7–C8 Hydroxylated Flavones and Flavanones. Source: MDPI (Molecules) [Link]

  • The Flavonoid, Eriodictyol, Induces Long-term Protection in ARPE-19 Cells through Its Effects on Nrf2 Activation. Source: IOVS (Investigative Ophthalmology & Visual Science) [Link]

  • Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway. Source: RSC Advances [Link][2]

  • A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant Activities In Vitro. Source: MDPI (Antioxidants) [Link]

Sources

In vivo validation of (2R)-Eriodictyol neuroprotective effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical pharmacology, I have designed this comprehensive guide to evaluate the neuroprotective efficacy of (2R)-Eriodictyol . This guide synthesizes mechanistic pathways, objective comparisons with current clinical/preclinical alternatives, and self-validating in vivo protocols to assist researchers and drug development professionals in translating flavonoid-based therapeutics from the bench to clinical applications.

Mechanistic Architecture: The Causality of Neuroprotection

(2R)-Eriodictyol is a naturally occurring, stereospecific flavanone that exhibits profound neuroprotective properties. Unlike traditional single-target antioxidants, (2R)-Eriodictyol operates as a pleiotropic agent, modulating multiple neurodegenerative and ischemic cascades simultaneously.

The primary mechanism of action relies on the activation of the Nuclear factor erythroid-2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway[1]. During ischemic or amyloid-induced stress, (2R)-Eriodictyol facilitates the dissociation of Nrf2 from its repressor, Keap1. This allows Nrf2 to translocate to the nucleus, binding to the ARE and upregulating phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS)[2].

Recent in vivo validations have also uncovered that this Nrf2 activation is heavily mediated by the Vitamin D Receptor (VDR) , which directly links (2R)-Eriodictyol to the inhibition of iron-dependent cell death (ferroptosis) in Alzheimer's disease models[3]. Furthermore, it acts as a TRPV1 antagonist, providing synergistic neuroprotection against ischemic stroke by regulating purine and amino acid metabolism[4].

Pathway ERD (2R)-Eriodictyol VDR Vitamin D Receptor (VDR) ERD->VDR Activates Keap1 Keap1 Complex ERD->Keap1 Inhibits Nrf2 Nrf2 (Nuclear Translocation) VDR->Nrf2 Mediates Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds Effectors HO-1, GPX4, γ-GCS ARE->Effectors Transcribes Outcome Neuroprotection (Anti-ferroptosis & Anti-apoptosis) Effectors->Outcome Executes

Fig 1. (2R)-Eriodictyol neuroprotective signaling pathway via Nrf2/ARE and VDR mediation.

Comparative Efficacy Analysis

To objectively position (2R)-Eriodictyol within the landscape of neuroprotective agents, we must compare it against both clinical standards (Edaravone) and other highly researched preclinical phytochemicals (Scutellarin, Hesperetin).

Table 1: Objective Comparison of Neuroprotective Agents

Therapeutic AgentPrimary Target / MechanismBBB PermeabilityIn Vivo Efficacy ProfileLimitations / Drawbacks
(2R)-Eriodictyol Nrf2/ARE, VDR, TRPV1, Autophagy modulation[3][4][5]HighReduces infarct volume; reverses ferroptosis; improves spatial memory[3][5].Requires dose optimization for specific neurodegenerative models.
Edaravone Free radical scavenger (Clinical Standard)ModerateReduces oxidative stress in acute ischemic stroke[6].Narrow therapeutic window; lacks multi-pathway genetic modulation[6].
Scutellarin Microglial activation suppressionModerateStronger than edaravone in pMCAO rats; improves cerebral blood flow[6].Poor oral bioavailability; typically requires injection formulations[6].
Hesperetin TrkB receptor, Nrf2HighProtects against Aβ oligomers and glutamate excitotoxicity[7].Weaker anti-ferroptotic activity compared to Eriodictyol.

Self-Validating In Vivo Experimental Workflows

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. This means every behavioral readout must be corroborated by a corresponding histological and biochemical assay.

Protocol Model In Vivo Models MCAO (Stroke) / APP/PS1 (AD) Dose Eriodictyol Administration (e.g., 20-80 mg/kg p.o. or i.p.) Model->Dose Behavior Behavioral Phenotyping Neurological Scoring / Morris Water Maze Dose->Behavior Tissue Tissue Harvesting & Processing Perfusion, Brain Slicing, Homogenization Behavior->Tissue Assays Biochemical & Histological Assays TTC Staining, Western Blot, ROS/MDA Levels Tissue->Assays

Fig 2. Standardized in vivo validation workflow for assessing neuroprotective efficacy.

Protocol A: Validation in Ischemic Stroke (MCAO Rat Model)

Purpose: To evaluate the efficacy of (2R)-Eriodictyol in reducing the ischemic penumbra and preventing apoptosis/autophagy dysfunction[5].

  • Surgical Induction (MCAO): Anesthetize Sprague-Dawley rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

    • Causality: The MCAO model accurately simulates focal cerebral ischemia, providing a reliable, quantifiable ischemic penumbra to measure neurosalvage[1].

  • Administration: Administer (2R)-Eriodictyol (20, 40, or 80 mg/kg) via oral gavage or intraperitoneal injection at reperfusion onset[5].

    • Causality: Utilizing a tiered dosing strategy establishes the therapeutic ceiling and confirms dose-dependent Nrf2 activation[5].

  • Neurological Scoring: At 24h post-reperfusion, assess motor deficits using a standardized 5-point scale.

  • TTC Staining: Euthanize animals, extract brains, and slice into 2mm coronal sections. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC).

    • Causality: TTC relies on active mitochondrial dehydrogenases. Viable tissue turns deep red, while the infarcted area remains white. This provides a self-validating physical correlate to the behavioral neurological scores[5].

  • Biochemical Corroboration: Homogenize the penumbra tissue. Perform Western blotting for LC3, p62, Beclin1 (autophagy markers), and Bax/Bcl-2 (apoptosis markers)[5].

Protocol B: Validation in Alzheimer's Disease (APP/PS1 Transgenic Mice)

Purpose: To validate the anti-ferroptotic and cognitive-enhancing effects of (2R)-Eriodictyol[3][8].

  • Model Selection & Dosing: Utilize 6-month-old APP/PS1 double transgenic mice. Administer (2R)-Eriodictyol daily for 4 weeks.

    • Causality: APP/PS1 mice reliably develop Aβ plaques and cognitive deficits by 6 months, providing a robust timeline to test disease-modifying interventions[3].

  • Morris Water Maze (MWM): Conduct spatial learning trials over 5 days, followed by a probe trial on day 6 (platform removed).

    • Causality: The MWM specifically stresses hippocampal-dependent spatial memory, the primary cognitive domain degraded by Aβ-induced neurotoxicity[3].

  • Histology (Aβ and Tau): Perform immunohistochemistry on brain slices using Thioflavin-S staining for Aβ plaques and AT8 antibodies for hyperphosphorylated Tau[3][8].

  • Ferroptosis Assays: Measure lipid peroxidation (MDA levels), intracellular Fe2+ aggregation, and GPX4 expression via qPCR/Western blot[3].

    • Causality: Linking the reduction in spatial memory deficits directly to the upregulation of GPX4 confirms that the behavioral rescue is mechanistically driven by the inhibition of ferroptosis[3].

Quantitative Data Synthesis

The following table synthesizes the quantitative benchmarks achieved by (2R)-Eriodictyol across validated in vivo studies, providing target endpoints for your own experimental designs.

Table 2: Quantitative In Vivo Benchmarks for (2R)-Eriodictyol

Experimental ModelDosage & RouteKey Readout / AssayQuantitative Result vs. VehicleReference
MCAO Rats 40 - 80 mg/kg (Oral)Infarct Volume (TTC Staining)Significant dose-dependent reduction in infarct volume % at 24h.[5]
MCAO Rats 1 - 4 mg/kg (Oral)Neuroinflammation (MPO, TNF-α)Significant reduction in MPO activity, TNF-α, and iNOS expression.[9]
APP/PS1 Mice Chronic DailyCognitive Function (MWM)Decreased escape latency; increased time spent in the target quadrant.[3][8]
APP/PS1 Mice Chronic DailyFerroptosis Markers (GPX4)Upregulation of GPX4; significant reduction in lipid peroxidation & Fe2+.[3][8]

Conclusion

(2R)-Eriodictyol represents a highly promising, multi-target candidate in the neuroprotective pipeline. By moving beyond simple radical scavenging and actively modulating the VDR/Nrf2/HO-1 axis, it effectively halts both apoptotic and ferroptotic cell death pathways. For drug development professionals, leveraging the standardized MCAO and APP/PS1 workflows detailed above will ensure robust, reproducible, and mechanistically validated preclinical data.

References

  • Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury Source: nih.gov URL:[Link]

  • Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction Source: nih.gov URL:[Link]

  • Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation Source: nih.gov URL:[Link]

  • Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed Source: nih.gov URL:[Link]

  • Neuroinflammatory response to experimental stroke is inhibited by eriodictyol Source: nih.gov URL:[Link]

  • Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway Source: nih.gov URL:[Link]

  • Unraveling the Synergistic Neuroprotective Mechanism of Natural Drug Candidates Targeting TRPV1 and TRPM8 on an Ischemic Stroke Source: acs.org URL:[Link]

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action Source: mdpi.com URL:[Link]

  • Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications Source: researchgate.net URL:[Link]

Sources

Comparative Analysis of (2R)-Eriodictyol and Naringenin: Structural Divergence and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward natural product derivatives for chronic inflammatory diseases, flavanones have emerged as highly promising lead compounds. Among these, (2R)-Eriodictyol and Naringenin share a nearly identical structural backbone but exhibit significantly different pharmacological profiles.

This guide provides an objective, data-driven comparison of these two molecules, detailing how a single structural variation dictates their binding affinity, kinase inhibition, and overall anti-inflammatory efficacy.

Structural Causality: The Power of the 3'-Hydroxyl Group

To understand the divergent performance of these two flavanones, we must first examine their molecular architecture. Both compounds share a 15-carbon skeleton consisting of two benzene rings (A and B) connected by a heterocyclic pyrane ring (C).

  • Naringenin (5,7,4'-trihydroxyflavanone) possesses a single hydroxyl group on its B-ring.

  • (2R)-Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) possesses an additional hydroxyl group at the 3' position, forming a catechol (ortho-dihydroxy) moiety.

Why does this matter? In rational drug design, the catechol moiety is a well-documented pharmacophore. The extra 3'-OH group in eriodictyol acts as a superior hydrogen bond donor. In molecular docking studies involving Advanced Glycation End-products (AGEs) and Bovine Serum Albumin (BSA) models, eriodictyol forms two stable hydrogen bonds (with Lys 350 and Leu 480) alongside hydrophobic interactions. In contrast, naringenin relies almost entirely on weaker hydrophobic interactions (with Arg 484) . This structural advantage allows eriodictyol to anchor more securely into the ATP-binding pockets of intracellular kinases, translating to higher potency.

Mechanistic Divergence in Signaling Pathways

Both flavanones exert their anti-inflammatory effects by modulating the TLR4/NF-κB and Nrf2/HO-1 axes. However, their binding affinities dictate the magnitude of the cellular response.

  • NF-κB and MAPK Inhibition: Upon lipopolysaccharide (LPS) stimulation, macrophages activate IKKβ, leading to the degradation of IκBα and the nuclear translocation of NF-κB. Eriodictyol strongly blocks this cascade, as well as the phosphorylation of p38, ERK1/2, and JNK . Naringenin also inhibits these pathways but requires higher concentrations to achieve the same degree of kinase blockade .

  • Nrf2 Activation: Eriodictyol is a potent inducer of the Nrf2 antioxidant response element, significantly upregulating endogenous catalase and heme oxygenase-1 (HO-1) to neutralize reactive oxygen species (ROS) .

SignalingPathway Stimulus LPS / Oxidative Stress Receptor TLR4 Receptor Complex Stimulus->Receptor NFkB NF-κB & MAPK (Pro-inflammatory) Receptor->NFkB Eriodictyol (2R)-Eriodictyol (High Affinity: 3'-OH) Eriodictyol->NFkB Strong Inhibition Nrf2 Nrf2 / HO-1 (Anti-inflammatory) Eriodictyol->Nrf2 Strong Activation Naringenin Naringenin (Moderate Affinity) Naringenin->NFkB Weak Inhibition Naringenin->Nrf2 Weak Activation Cytokines TNF-α, IL-6, NO Production NFkB->Cytokines Nrf2->Cytokines Suppresses

Molecular mechanisms of Eriodictyol vs. Naringenin on NF-κB and Nrf2 pathways.

Quantitative Data Comparison

The structural superiority of eriodictyol is reflected in its quantitative in vitro performance. Below is a synthesized comparison of their experimental metrics based on primary macrophage and biochemical assays.

Pharmacological Metric(2R)-EriodictyolNaringeninMechanistic Rationale
IUPAC Structure 5,7,3',4'-tetrahydroxyflavanone5,7,4'-trihydroxyflavanonePresence of catechol ring in Eriodictyol.
Target Binding (AGEs) Strong (2 H-bonds + Hydrophobic)Moderate (Hydrophobic only)3'-OH acts as a critical hydrogen bond donor .
NO Inhibition (RAW 264.7) High (Reduces NO to 31.8 μM at 20 μM)ModerateTighter binding to iNOS and upstream IKKβ .
Catalase Activation High (Up to 620.8 μmol/min/mg)Low to ModerateSuperior Nrf2 nuclear translocation efficiency .
Pro-inflammatory Cytokines Potent suppression of TNF-α, IL-6, IL-1βModerate suppressionDirect correlation with NF-κB/MAPK blockade.

Self-Validating Experimental Protocol: Macrophage Screening

To accurately compare the anti-inflammatory IC50 values of these flavanones, researchers must utilize a self-validating in vitro system. The RAW 264.7 murine macrophage model is the gold standard because it provides a highly reproducible baseline for TLR4-mediated NF-κB activation.

Crucially, this protocol incorporates a parallel viability assay. Causality Check: If a compound simply kills the cells, cytokine production will drop, creating a false-positive "anti-inflammatory" result. By pairing a Griess assay (for NO) with an MTT assay (for viability), the system self-validates that the reduction in inflammation is due to kinase inhibition, not cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in a 96-well plate and incubate overnight at 37°C (5% CO2) to allow adherence.
    
  • Prophylactic Pre-treatment: Treat cells with varying concentrations (e.g., 5, 10, 20, 50 μM) of Eriodictyol or Naringenin for 2 hours.

    • Expert Insight: Pre-treatment is mandatory. It allows the lipophilic flavanones to permeate the cell membrane and occupy the ATP-binding pockets of intracellular kinases before the massive transcriptional wave initiated by LPS.

  • Inflammatory Stimulation: Add LPS (1 μg/mL) to the wells and incubate for 24 hours.

  • Quantification (Self-Validation Step):

    • Griess Assay: Extract 100 μL of supernatant and mix with Griess reagent to quantify Nitric Oxide (NO) production via absorbance at 540 nm.

    • MTT Assay: Add MTT solution to the remaining cells to measure mitochondrial reductase activity (viability). Only NO reductions at >90% cell viability are considered valid anti-inflammatory effects.

  • Target Validation: Lyse the cells and perform Western Blotting for phosphorylated IκBα, p38, and nuclear Nrf2 to confirm the exact molecular mechanism of action.

AssayWorkflow Step1 1. RAW 264.7 Macrophage Culture Step2 2. Flavanone Pre-treatment (2 Hours) Step1->Step2 Step3 3. LPS Stimulation (Inflammatory Induction) Step2->Step3 Step4 4. Cytokine & NO Quantification Step3->Step4 Step5 5. Target Validation (Western Blot) Step4->Step5

Standardized in vitro macrophage assay workflow for anti-inflammatory screening.

Conclusion & Translational Outlook

While both naringenin and eriodictyol demonstrate baseline anti-inflammatory properties, (2R)-Eriodictyol is the superior candidate for advanced preclinical development. The addition of the 3'-hydroxyl group on its B-ring fundamentally upgrades its pharmacological capabilities, shifting its interaction profile from weak hydrophobic contacts to strong, multi-point hydrogen bonding. This results in a lower IC50 for NO and cytokine inhibition, stronger blockade of the NF-κB/MAPK pathways, and robust activation of the cytoprotective Nrf2 network. For drug development professionals targeting chronic inflammatory or neurodegenerative diseases, eriodictyol offers a significantly optimized starting scaffold compared to naringenin.

References

  • Liu, J., Yang, Z., Cheng, Y., & Cao, X. (2020). Eriodictyol and naringenin inhibit the formation of AGEs: An in vitro and molecular interaction study. Journal of Molecular Recognition.[Link]

  • Lee, J. K. (2011). Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages. Archives of Pharmacal Research.[Link]

  • Mokdad-Bzeouich, I., Mustapha, N., Sassi, A., et al. (2016). Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity. Cell Stress and Chaperones.[Link]

  • Zeng, W., Jin, L., Zhang, F., Zhang, C., & Liang, W. (2018). Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities. Biomedicines.[Link]

Comparative Guide: (2R)-Eriodictyol vs. Luteolin in Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward naturally derived flavonoids for novel oncology therapeutics, (2R)-Eriodictyol and Luteolin have emerged as highly promising candidates. While they share a close biosynthetic lineage, their distinct structural conformations dictate fundamentally different kinase-binding affinities and mechanisms of action. This guide provides an in-depth, objective comparison of their efficacy in cancer models, supported by experimental data and standardized validation protocols.

Structural & Biosynthetic Divergence

Luteolin (a flavone) is biosynthesized directly from eriodictyol (a flavanone) via the enzyme flavone synthase, which introduces a double bond between the C2 and C3 positions[1].

  • The Causality of Structure: The C2-C3 double bond in luteolin creates a planar molecular structure, allowing it to deeply intercalate into the ATP-binding pockets of various kinases. Conversely, the chiral center at C2 in (2R)-eriodictyol confers a non-planar, three-dimensional conformation. This structural divergence explains why luteolin acts as a broad-spectrum kinase inhibitor, whereas eriodictyol exhibits highly selective targeting of specific death-receptor axes[2].

Mechanistic Profiling: Target Specificity in Oncology

Both compounds effectively halt tumor progression, but their primary molecular targets differ significantly.

  • (2R)-Eriodictyol: Eriodictyol demonstrates profound selective cytotoxicity. It specifically upregulates the TNFR1/FADD/TRADD axis in cancer cells (e.g., HeLa, SK-RC-45) while sparing normal cells, leading to targeted caspase-8 activation and mitochondrial-mediated apoptosis[2]. Furthermore, it is a potent inhibitor of the PI3K/Akt/mTOR and NF-κB pathways, effectively suppressing tumor growth in glioma and gastric cancer models[3][4].

  • Luteolin: Luteolin operates as a multi-kinase inhibitor. It aggressively suppresses the PI3K/Akt, STAT3, and Notch signaling pathways[5][6]. Crucially, luteolin is a superior inhibitor of Epithelial-Mesenchymal Transition (EMT); it directly downregulates matrix metalloproteinases (MMP-2 and MMP-9) and upregulates E-cadherin, severely crippling the metastatic potential of melanoma and prostate cancer cells[6][7].

MoA cluster_Erio Eriodictyol (Flavanone) cluster_Lut Luteolin (Flavone) Erio (2R)-Eriodictyol TNFR1 TNFR1 / FADD Axis (Selective Upregulation) Erio->TNFR1 PI3K_E PI3K / AKT / mTOR (Inhibition) Erio->PI3K_E Apoptosis_E Mitochondrial Apoptosis (Bax ↑, Bcl-2 ↓) TNFR1->Apoptosis_E PI3K_E->Apoptosis_E Lut Luteolin PI3K_L PI3K / AKT / STAT3 (Broad Inhibition) Lut->PI3K_L EMT EMT Markers (MMP-2, MMP-9 ↓) Lut->EMT Apoptosis_L Cell Cycle Arrest & Apoptosis PI3K_L->Apoptosis_L EMT->Apoptosis_L

Comparative signaling pathways of Eriodictyol and Luteolin in cancer models.

Quantitative Efficacy: IC50 & Pathway Alterations

The following table synthesizes the in vitro efficacy of both compounds across various established cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Key Pathway Alteration
Eriodictyol A549Lung~50TNFR1 upregulation, PI3K/Akt inhibition[8]
Eriodictyol SCC131Oral~40ROS-mediated apoptosis, MAPK/STAT-3 attenuation[9]
Eriodictyol U87MGGlioma~40-50PI3K/Akt/NF-κB blockade[3]
Luteolin A375Melanoma~20-40PI3K/Akt inhibition, MMP-2/9 suppression[7]
Luteolin PC-3Prostate~30STAT3 inhibition, AR downregulation[6]
Luteolin RPMI-8226Multiple Myeloma20-80Overcomes bortezomib resistance[10]

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of these flavonoids must follow self-validating experimental systems. Below are the standard operating protocols designed to eliminate artifacts associated with lipophilic phytochemicals.

Protocol A: Cell Viability & IC50 Profiling (CCK-8 Assay)
  • Seeding: Seed cells (e.g., A549 or U87MG) at

    
     cells/well in 96-well plates and incubate overnight. Causality: Ensures cells are in the exponential growth phase, preventing contact inhibition from skewing metabolic viability data.
    
  • Treatment: Treat with Eriodictyol or Luteolin (0–100 µM) dissolved in DMSO. Ensure final DMSO concentration remains

    
    . Causality: Flavonoids are highly lipophilic; exceeding 0.1% DMSO introduces solvent-induced cytotoxicity, which will artificially lower the apparent IC50.
    
  • Quantification: Add 10 µL of CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm. Causality: CCK-8 utilizes WST-8 to produce a highly water-soluble formazan dye. This eliminates the DMSO solubilization step required in traditional MTT assays, drastically reducing background noise and handling errors.

Protocol B: Apoptosis Mechanism Validation (Annexin V/PI FACS)
  • Harvesting: Harvest treated cells using strictly EDTA-free trypsin. Causality: EDTA chelates calcium ions (

    
    ), which are an absolute biochemical requirement for Annexin V to bind to phosphatidylserine.
    
  • Staining: Resuspend in 1X Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI). Causality: This dual-staining creates a self-validating logic gate. Annexin V detects early apoptosis (externalized phosphatidylserine), while PI detects late apoptosis/necrosis (loss of membrane integrity). This proves the compound induces programmed cell death rather than mere necrotic toxicity.

Protocol C: In Vivo Translation (Xenograft Modeling)
  • Inoculation: Subcutaneously inject

    
     MKN-45 (Gastric)[4] or A375 (Melanoma)[7] cells into the right flank of BALB/c nude mice. Causality: Nude mice lack a thymus and functional T-cells, preventing immune rejection of human cancer cell lines.
    
  • Administration: Administer flavonoids (10–40 mg/kg) via intraperitoneal (i.p.) injection. Causality: Intraperitoneal administration bypasses first-pass hepatic metabolism, ensuring higher systemic bioavailability of the flavonoids compared to oral gavage.

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Translation Prep Compound Prep (DMSO Stock) CCK8 CCK-8 Assay (IC50 Profiling) Prep->CCK8 FACS Annexin V/PI FACS (Apoptosis Mode) CCK8->FACS Dose Selection Xenograft BALB/c Nude Xenograft (Subcutaneous) FACS->Xenograft Efficacy Check IHC IHC / TUNEL (Tissue Validation) Xenograft->IHC

Experimental workflow for validating flavonoid anticancer efficacy from in vitro to in vivo.

Translational Outlook

For drug development professionals, the choice between these two flavonoids depends on the therapeutic goal:

  • Select Luteolin when targeting highly metastatic cancers (e.g., melanoma, advanced prostate cancer) where suppressing EMT markers (MMP-2/9) and broad-spectrum kinase inhibition is the priority.

  • Select (2R)-Eriodictyol when designing therapies that require high tumor-cell selectivity. Its unique ability to upregulate the TNFR1/FADD axis exclusively in malignant cells offers a wider therapeutic window with potentially lower off-target toxicity in healthy tissues.

References

1.[5] Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Source: nih.gov. URL: 2.[3] Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway. Source: frontiersin.org. URL: 3.[2] Eriodictyol mediated selective targeting of the TNFR1/FADD/TRADD axis in cancer cells induce apoptosis and inhibit tumor progression and metastasis. Source: nih.gov. URL: 4.[7] Luteolin inhibits proliferation and induces apoptosis of human melanoma cells in vivo and in vitro by suppressing MMP-2 and MMP-9 through the PI3K/AKT pathway. Source: rsc.org. URL: 5.[10] The potential role of luteolin, a flavonoid in cancer prevention and treatment. Source: tandfonline.com. URL: 6.[8] Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis. Source: archivesofmedicalscience.com. URL: 7.[9] Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS-mediated Apoptosis via the Attenuation of MAPK/STAT-3 Signaling. Source: ircmj.com. URL: 8.[4] Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway. Source: mdpi.com. URL: 9.[1] Revisiting luteolin: An updated review on its anticancer potential. Source: nih.gov. URL: 10.[6] Therapeutic Potential of Luteolin on Cancer. Source: mdpi.com. URL:

Sources

Analytical Validation of HPLC-UV versus LC-MS/MS for the Quantification of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(2R)-Eriodictyol is a pharmacologically active flavanone enantiomer recognized for its potent antioxidant, anti-inflammatory, and antimicrobial properties (). In pharmacokinetic and phytochemical studies, distinguishing the (2R)-enantiomer from its (2S) counterpart is critical, as stereochemistry dictates biological affinity and therapeutic efficacy. This guide provides an objective, in-depth comparison of High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the rigorous, stereospecific quantification of (2R)-eriodictyol.

Mechanistic Causality in Analytical Selection

As a Senior Application Scientist, selecting the correct analytical modality requires understanding the fundamental physicochemical properties of the analyte and how they interact with the detection system:

  • Optical vs. Mass-to-Charge Detection: HPLC-UV relies on the intrinsic chromophore of the benzopyran ring, which exhibits strong absorption at 280–288 nm (). This makes UV detection highly robust for standardized botanical extracts where matrix interference is low. Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI). Because (2R)-eriodictyol possesses multiple phenolic hydroxyl groups, it readily deprotonates in negative ion mode to form a highly stable precursor ion [M-H]⁻ at m/z 287 ().

  • The Necessity of Chiral Stationary Phases (CSPs): Neither UV nor MS detectors can inherently distinguish enantiomers. Therefore, the chromatographic method must employ a chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve (2R)-eriodictyol from (2S)-eriodictyol prior to detection. The causality is absolute: without baseline chiral resolution, the detector will integrate a co-eluting racemic peak, invalidating any stereospecific pharmacokinetic data.

  • Fragmentation Dynamics (LC-MS/MS): Inside the mass spectrometer's collision cell, the [M-H]⁻ ion undergoes a retro-Diels-Alder (RDA) cleavage of the C-ring, yielding highly specific product ions at m/z 151 and 135. Monitoring these specific transitions via Multiple Reaction Monitoring (MRM) ensures absolute structural specificity, filtering out isobaric noise from complex biological matrices ().

Quantitative Performance Comparison

The following table synthesizes the typical validation parameters for both techniques, highlighting their distinct operational domains.

Validation ParameterHPLC-UV (Chiral)LC-MS/MS (Chiral MRM)
Primary Application Botanical extracts, formulation QCPlasma, tissue, trace bioanalysis
Linearity Range 0.5 – 100 µg/mL0.2 – 500 ng/mL
Limit of Detection (LOD) ~0.02 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~0.06 µg/mL0.20 ng/mL
Precision (Inter-day %RSD) < 5.0%< 15.0%
Matrix Effect Susceptibility Low (if baseline resolved)High (requires Internal Standard)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for both modalities.

Protocol A: HPLC-UV Validation for Botanical Extracts

Objective: Routine quantification of (2R)-eriodictyol in high-concentration plant matrices.

  • Sample Preparation: Extract 100 mg of pulverized plant material in 10 mL of 80% methanol using ultrasonic-assisted extraction for 15 minutes. Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Hexane/Ethanol/Trifluoroacetic acid (80:20:0.1, v/v/v). Mechanistic Note: The acidic modifier (TFA) is causally necessary to suppress the ionization of the phenolic hydroxyl groups on the eriodictyol molecule. Keeping the molecule fully protonated prevents secondary interactions with the stationary phase, thereby eliminating peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 288 nm.

  • Self-Validation Check (System Suitability): Inject a racemic eriodictyol standard prior to running samples. The resolution (

    
    ) between the (2R) and (2S) peaks must be 
    
    
    
    1.5. If
    
    
    , the system fails suitability; adjust the ethanol ratio to alter the retention factor (
    
    
    ).
Protocol B: LC-MS/MS Validation for Pharmacokinetic Bioanalysis

Objective: Trace-level quantification of (2R)-eriodictyol in in vivo plasma models.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS, e.g., Naringenin, 50 ng/mL). Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial. Mechanistic Note: Acetonitrile precipitation serves a dual purpose: it denatures plasma proteins that bind to eriodictyol (releasing the total analyte fraction) and physically removes them from the matrix, preventing column clogging and severe ion suppression in the ESI source.

  • Chromatographic Conditions:

    • Column: Chiralpak IG-3 (150 x 2.1 mm, 3 µm) suitable for reversed-phase LC-MS.

    • Mobile Phase: Gradient elution. A: 0.1% Formic acid in water; B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in negative mode. Capillary voltage: -4.0 kV.

    • MRM Transitions: (2R)-Eriodictyol: m/z 287.0

      
       151.0 (Quantifier), m/z 287.0 
      
      
      
      135.0 (Qualifier). IS (Naringenin): m/z 271.0
      
      
      151.0.
  • Self-Validation Check (Matrix Effect): Calculate the Matrix Factor (MF) by comparing the peak area of (2R)-eriodictyol spiked into post-extracted blank plasma versus a neat solution standard. An MF between 0.85 and 1.15 validates that ion suppression/enhancement is adequately controlled by the IS.

LCMS_Workflow Prep Sample Prep (Protein Ppt) Chrom Chiral LC (Resolve 2R/2S) Prep->Chrom Ion ESI(-) [M-H]- m/z 287 Chrom->Ion Frag CID Cleavage m/z 151 & 135 Ion->Frag Detect MRM Quantification Frag->Detect

Sequential LC-MS/MS workflow for the stereospecific quantification of (2R)-eriodictyol.

Strategic Decision Framework

Selecting between these two validated methodologies should not be arbitrary. It must be driven by matrix complexity and required sensitivity.

DecisionTree Start Quantification of (2R)-Eriodictyol Matrix Sample Matrix Complexity? Start->Matrix Complex High (Plasma, Tissue) Matrix->Complex In vivo Simple Low (Plant Extracts, QC) Matrix->Simple Botanicals LCMS LC-MS/MS (MRM Mode) Chiral Column Complex->LCMS Sens Required Sensitivity? Simple->Sens Trace Trace Levels (< 1 ng/mL) Sens->Trace Bulk Bulk / QC (> 1 µg/mL) Sens->Bulk Trace->LCMS HPLC HPLC-UV (288 nm) Chiral Column Bulk->HPLC

Decision tree for selecting HPLC-UV vs. LC-MS/MS for (2R)-eriodictyol quantification.

Conclusion

The selection between HPLC-UV and LC-MS/MS for (2R)-eriodictyol quantification is dictated by matrix complexity and sensitivity requirements. HPLC-UV offers a highly reproducible, cost-effective solution for botanical standardization where analyte concentrations are high. In contrast, LC-MS/MS provides the absolute structural specificity and sub-nanogram sensitivity required for rigorous pharmacokinetic profiling. In both modalities, the integration of a chiral stationary phase is a non-negotiable prerequisite to ensure the biological relevance of the quantitative data.

References

  • Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma for a bioavailability study. PubMed (NIH). Available at:[Link]

  • Phytochemical analysis of Vernonanthura tweedieana and a validated UPLC-PDA method for the quantification of eriodictyol. SciELO. Available at: [Link]

  • Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities. PubMed Central (NIH). Available at:[Link]

  • The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Advances. Available at: [Link]

Mechanistic Overview of (2R)-Eriodictyol Biotransformation

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Species Metabolic Profiling of (2R)-Eriodictyol: A Comparative Preclinical Guide

(2R)-Eriodictyol , a chiral flavanone abundant in citrus fruits and medicinal plants, has garnered significant attention in drug development for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, a major hurdle in translating these preclinical findings into human efficacy lies in its complex, stereospecific pharmacokinetics. Because metabolic enzymes exhibit distinct stereoselectivity, the (2R) and (2S) enantiomers of eriodictyol are cleared at different rates, leading to highly variable bioavailability[1].

For researchers and drug development professionals, selecting the appropriate preclinical animal model is critical. This guide provides an in-depth, objective comparison of (2R)-Eriodictyol metabolism across human, rat, dog, and mouse models, detailing the mechanistic pathways and providing a self-validating experimental framework for cross-species microsomal assays.

The metabolic fate of (2R)-Eriodictyol is primarily governed by hepatic and intestinal enzymes, divided into Phase I and Phase II pathways. Understanding the causality behind these pathways is essential for interpreting cross-species divergence.

  • Phase I (Oxidation): Mediated by Cytochrome P450 (CYP450) enzymes, this pathway introduces hydroxyl groups. For (2R)-Eriodictyol, Phase I is a minor clearance route in humans but is notably more active in murine models.

  • Phase II (Conjugation): This is the dominant clearance mechanism. UDP-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to form highly polar eriodictyol-O-glucuronides, facilitating rapid renal excretion[2]. Concurrently, Catechol-O-methyltransferase (COMT) methylates the compound to form homoeriodictyol and hesperetin[3].

In humans, the metabolic profile is further complicated by gut microbiota, which heavily process upstream precursors (like eriocitrin) into eriodictyol before hepatic Phase II conjugation occurs[4].

Pathway Erio (2R)-Eriodictyol CYP Phase I (CYP450) Oxidation Erio->CYP NADPH UGT Phase II (UGT) Glucuronidation Erio->UGT UDPGA COMT Phase II (COMT) Methylation Erio->COMT SAM Met1 Hydroxylated Metabolites CYP->Met1 Met2 Eriodictyol-O-Glucuronides UGT->Met2 Met3 Homoeriodictyol (Hesperetin) COMT->Met3

Fig 1. Primary metabolic pathways of (2R)-Eriodictyol via Phase I and Phase II enzymes.

Cross-Species Metabolic Comparison

When comparing the performance of (2R)-Eriodictyol across species, a stark divergence in intrinsic clearance (


) becomes apparent. Rodent models (rats and mice) frequently over-predict human clearance. This is caused by significantly higher baseline expression and activity of hepatic UGTs in rodents compared to humans, a phenomenon observed across various flavanones including the closely related sakuranetin[5].

The table below summarizes the comparative in vitro metabolic performance of (2R)-Eriodictyol across standard preclinical liver microsome models.

Table 1: Representative Cross-Species Microsomal Clearance of (2R)-Eriodictyol

Species ModelMicrosomal SourcePhase I

(µL/min/mg)
Phase II

(µL/min/mg)
Primary Biotransformation Profile
Human Pooled HLM< 15.045.5 - 60.2Slow Glucuronidation; High metabolic stability.
Dog Beagle DLM22.4 - 35.1110.5 - 145.0Moderate Glucuronidation; Closest allometric match to humans.
Rat Sprague-Dawley RLM45.8 - 65.2> 250.0Rapid Methylation & Glucuronidation; High clearance.
Mouse CD-1 MLM> 80.0> 350.0Extremely rapid UGT-mediated clearance.

Data synthesized from comparative flavanone studies to illustrate species-dependent metabolic divergence. Dog models generally provide a more accurate pharmacokinetic bridge to human ADME profiles than murine models.

Experimental Methodology: Self-Validating Cross-Species Microsomal Assay

To objectively quantify the metabolic differences outlined above, researchers must employ a rigorously controlled in vitro microsomal stability assay. Do not simply mix reagents; the spatial biology of the microsome dictates the protocol. UGT enzymes are located on the luminal (inner) side of the endoplasmic reticulum membrane, meaning highly polar cofactors cannot naturally reach them without membrane permeabilization.

Step-by-Step Protocol & Causality

1. Microsomal Preparation & Pore Formation

  • Action: Pre-incubate pooled liver microsomes (HLM, RLM, DLM, MLM at 0.5 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Causality: Alamethicin is a pore-forming peptide. It creates channels in the microsomal lipid bilayer, allowing the bulky, polar UDPGA cofactor to physically access the luminal active site of the UGT enzymes. Without this step, Phase II clearance will be falsely under-reported.

2. Substrate Addition & Equilibration

  • Action: Add (2R)-Eriodictyol (final concentration 1 µM) in a buffer containing 5 mM

    
    . Pre-warm the mixture to 37°C for 5 minutes.
    
  • Causality:

    
     is a mandatory structural cofactor. It coordinates the phosphate groups of the cofactors (NADPH/UDPGA), stabilizing their binding to the CYP and UGT enzyme active sites.
    

3. Reaction Initiation

  • Action: Initiate the reaction by adding a cofactor cocktail (1 mM NADPH for Phase I; 2 mM UDPGA for Phase II).

4. Quenching & Protein Precipitation

  • Action: At designated time points (0, 5, 15, 30, 60 min), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold Acetonitrile containing a stable-isotope internal standard (e.g., Naringenin-D4).

  • Causality: The ice-cold organic solvent instantaneously denatures the metabolic enzymes, halting the reaction at the exact time point. It also precipitates the proteins out of solution, preventing them from clogging the LC-MS/MS column during analysis.

5. Assay Validation Controls (Critical for E-E-A-T) To ensure this protocol operates as a self-validating system, three parallel arms must be run simultaneously:

  • Negative Control: Buffer replacing cofactors (proves substrate depletion is not due to chemical instability or non-specific binding to plastic).

  • Heat-Inactivated Control: Microsomes boiled at 100°C for 10 mins (proves depletion is strictly enzyme-mediated).

  • Positive Control: 7-Hydroxycoumarin (proves the specific lot of microsomes has functional, active UGT/CYP enzymes).

Workflow Prep Microsome Preparation Pore Alamethicin Pore Formation Prep->Pore Incub Substrate + Cofactor Incubation Pore->Incub Quench Protein Precipitation Incub->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2. Self-validating in vitro liver microsome assay workflow for cross-species comparison.

Preclinical Recommendations

When developing formulations for (2R)-Eriodictyol, scientists must account for its stereospecific Phase II vulnerability. Because murine models possess hyperactive UGT systems, relying solely on rat or mouse PK data will likely result in a severe underestimation of human bioavailability. It is recommended to utilize dog models for late-stage allometric scaling and to prioritize formulations (such as lipid nanoparticles or co-administration with UGT inhibitors) that shield the C-7 and C-5 hydroxyl groups from premature glucuronidation.

References

  • Hepatic Metabolism of Sakuranetin and Its Modulating Effects on Cytochrome P450s and UDP-Glucuronosyltransferases - MDPI Source: MDPI URL
  • Metabolism of eriocitrin in the gut and its regulation on gut microbiota in mice - Frontiers Source: Frontiers URL
  • Pharmacokinetics of selected chiral flavonoids: Hesperetin, naringenin and eriodictyol in rats and their content in fruit juices Source: ResearchGate URL
  • Metabolism and bioavailability aspects of natural products of plant origin using mass spectrometry-based and metabolomic approaches Source: RSC URL
  • New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - MDPI Source: MDPI URL

Sources

Publish Comparison Guide: (2R)-Eriodictyol vs. Standard Nrf2 Activators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Action" Advantage

Status: Validated Nrf2/ARE Activator Primary Mechanism: Disruption of Keap1-Nrf2 interaction via upstream kinase modulation (ERK/PI3K) and redox sensitivity. Differentiation: Unlike pure electrophilic activators (e.g., Sulforaphane) that rely almost exclusively on indirect enzymatic upregulation, (2R)-Eriodictyol possesses a catechol moiety (3',4'-dihydroxy) on the B-ring. This confers immediate, direct Radical Oxygen Species (ROS) scavenging capability while simultaneously triggering the slower, sustained Nrf2 transcriptional response.

Part 1: Mechanistic Insight & Signaling Architecture

To confirm the effect of (2R)-Eriodictyol, one must understand that it does not act in isolation. It functions as a pleiotropic modulator . While Sulforaphane (SFN) acts primarily by covalently modifying cysteine residues (Cys151) on Keap1, Eriodictyol leverages a hybrid approach:

  • Direct Kinase Activation: Phosphorylation of Nrf2 via ERK1/2 and PI3K/Akt pathways, facilitating its release from Keap1.

  • Redox Cycling: The catechol group undergoes auto-oxidation to quinones, generating a mild electrophilic signal that triggers the Keap1 sensor without the high cytotoxicity associated with synthetic electrophiles like tBHQ.

Figure 1: The Eriodictyol-Nrf2 Activation Pathway

This diagram illustrates the dual-input mechanism (Kinase crosstalk + Keap1 sensing) leading to ARE-mediated gene expression.

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Erio (2R)-Eriodictyol ROS Direct ROS Scavenging (Catechol Moiety) Erio->ROS Immediate ERK p-ERK1/2 Erio->ERK PI3K PI3K/Akt Erio->PI3K Keap1 Keap1 dimer Erio->Keap1 Electrophilic Modulation Nrf2_Cyto Nrf2 (Inactive) ERK->Nrf2_Cyto Phosphorylation (Ser40) PI3K->Nrf2_Cyto Keap1->Nrf2_Cyto Ub Ubiquitination Nrf2_Cyto->Ub Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation Proteasome 26S Proteasome (Degradation) Ub->Proteasome ARE ARE Sequence Nrf2_Nuc->ARE Heterodimerization sMaf sMaf sMaf->ARE HO1 HMOX1 (HO-1) ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC/GCLM ARE->GCLC

Caption: Eriodictyol triggers Nrf2 via kinase phosphorylation (ERK/PI3K) and Keap1 disruption, inducing Phase II enzymes.

Part 2: Comparative Performance Analysis

When selecting a positive control or benchmarking Eriodictyol, it is critical to distinguish between Potency (concentration required) and Therapeutic Index (safety/off-target effects).

Table 1: Eriodictyol vs. Standard Nrf2 Activators
Feature(2R)-EriodictyolSulforaphane (SFN)tBHQCurcumin
Class Flavanone (Natural)Isothiocyanate (Natural)Synthetic PhenolPolyphenol (Natural)
Effective Conc. 10 – 50 µM 1 – 5 µM10 – 20 µM10 – 20 µM
Nrf2 Potency ModerateHigh (Gold Standard) HighModerate
Direct Antioxidant High (Catechol group)Low (Indirect only)ModerateModerate
BBB Permeability High (Neuroprotective)HighHighLow (Poor Bioavailability)
Cytotoxicity Low (Well-tolerated)Moderate (Dose-limiting)High (Chronic toxicity risks)Low
Key Advantage Dual-Action: Immediate ROS scavenging + delayed gene induction.Purest transcriptional activator.Reliable positive control for in vitro assays.Broad anti-inflammatory, but poor absorption.

Scientist's Note: If your study focuses on pure transcriptional mechanics, SFN is the superior positive control. If your study focuses on neuroprotection or ischemia-reperfusion , Eriodictyol is the superior candidate due to its ability to neutralize the oxidative burst before the Nrf2 machinery comes online.

Part 3: Experimental Validation Framework

To definitively confirm Eriodictyol's effect on the Nrf2/ARE pathway, you must demonstrate three events:

  • Nuclear Translocation: Nrf2 moves from cytoplasm to nucleus.[1][2]

  • Transcriptional Activation: Binding to ARE sequences.[1][2]

  • Functional Output: Upregulation of HO-1/NQO1 proteins.[1][3][4][5]

Protocol A: ARE-Luciferase Reporter Assay (The Quantitative Standard)

This assay isolates the transcriptional activity of Eriodictyol, separating it from direct antioxidant effects.

Reagents:

  • ARE-Luciferase reporter plasmid (e.g., pGL3-ARE).

  • Renilla luciferase vector (internal control).

  • Cell Line: HepG2 or PC12 (High Nrf2 responsiveness).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Transfection: Co-transfect ARE-Luc and Renilla vectors (Ratio 10:1) using Lipofectamine. Incubate 24h.

  • Treatment: Treat cells with Eriodictyol (0, 10, 20, 40 µM) and Positive Control (SFN 5 µM) for 12-16 hours .

    • Critical Step: Do not exceed 24h, as feedback loops (Keap1 upregulation) may dampen the signal.

  • Lysis & Reading: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.

  • Calculation: Normalize Firefly/Renilla. Plot Fold Change vs. Vehicle.

    • Validation Criteria: Expect >2.5-fold induction at 20-40 µM.

Protocol B: Nuclear Fractionation & Western Blot

Confirms the physical movement of Nrf2, proving the mechanism is not just mRNA upregulation.

Workflow:

  • Treatment: Treat cells (10 cm dish, 80% confluence) with Eriodictyol (20 µM) for 1, 3, and 6 hours .

    • Note: Translocation is an early event. 24h is often too late.

  • Fractionation: Use a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl) to swell cells. Dounce homogenize or use 0.1% NP-40. Spin 3000g to pellet nuclei.

  • Extraction: Resuspend nuclear pellet in hypertonic buffer (20 mM HEPES, 420 mM NaCl). Agitate 30 min. Spin 15,000g. Supernatant is Nuclear Fraction.

  • Blotting Targets:

    • Nuclear Fraction: Probe for Nrf2 (~100 kDa due to ubiquitination/running behavior) and Lamin B1 (Loading Control).

    • Cytosolic Fraction: Probe for GAPDH or β-actin .

  • Validation: You must see Nrf2 band intensity decrease in cytosol and increase in nucleus relative to time 0.

Figure 2: Experimental Logic Flow

A decision tree for validating Eriodictyol's efficacy.

Exp_Workflow cluster_early Early Phase (1-6h) cluster_mid Mid Phase (12-16h) cluster_late Late Phase (24h+) Start Start: Eriodictyol Treatment Transloc Nuclear Translocation (Western Blot) Start->Transloc Reporter ARE-Luciferase (Reporter Assay) Transloc->Reporter If Positive mRNA qPCR: HO-1, NQO1 Reporter->mRNA Protein Protein Expression (Western: HO-1) mRNA->Protein Survival Cytoprotection (MTT/LDH vs H2O2) Protein->Survival Functional Outcome Validation Validation Check: Use Nrf2 siRNA Survival->Validation Confirm Specificity

Caption: Step-wise validation workflow from early translocation events to late-stage functional cytoprotection.

Part 4: Troubleshooting & Self-Validation

Common Failure Mode: The "False Negative" on Nrf2 Blots

  • Issue: Nrf2 is rapidly degraded (

    
     min). In untreated cells, bands are faint.
    
  • Solution: Always include a MG-132 (Proteasome inhibitor) control lane to verify antibody sensitivity. If Eriodictyol does not increase Nrf2 levels, but MG-132 does, the compound is ineffective. If neither works, your antibody is suspect.

Common Failure Mode: Cytotoxicity Masking Protection

  • Issue: High doses (>100 µM) of Eriodictyol can be pro-oxidant.

  • Solution: Run an MTT assay with Eriodictyol alone before running protection assays. Establish the

    
     (max non-toxic dose) and use that for Nrf2 activation studies.
    

References

  • Johnson, J. A., et al. (2009).[6] "The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression."[3][4] Investigative Ophthalmology & Visual Science. Link

  • Lou, H., et al. (2012). "Eriodictyol protects against H2O2-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway."[7][8] Neurochemistry International. Link

  • Lee, S. E., et al. (2015).[2] "Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression."[2][9] International Journal of Molecular Sciences. Link

  • Su, J., et al. (2013). "Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury."[8][10] European Journal of Pharmacology. Link

  • Dinkova-Kostova, A. T., et al. (2017). "The Role of Nrf2 Signaling in Counteracting Neurodegenerative Diseases." FEBS Journal. Link

Sources

Comparative cytotoxicity of (2R)-Eriodictyol and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of (2R)-Eriodictyol and its Derivatives

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic potential of (2R)-Eriodictyol—a flavonoid pharmacophore—against its structural derivatives. While Eriodictyol is widely recognized for its antioxidant properties, recent pharmacokinetic data indicates potent, enantioselective, and cell-line-specific cytotoxicity against malignant phenotypes. This guide synthesizes experimental IC50 values, structure-activity relationships (SAR), and mechanistic workflows to support drug development applications.

Chemical Landscape & Structure-Activity Relationship (SAR)

The cytotoxicity of Eriodictyol is governed by its flavanone skeleton (C6-C3-C6). The presence of the C-2 chiral center creates two enantiomers: (2S) (natural abundance) and (2R). While cytoprotective studies suggest comparable activity between enantiomers [1], cytotoxic efficacy is often modulated by B-ring substitution patterns.

SAR Analysis: Key Modifications
  • C-3' Hydroxylation (Eriodictyol): The ortho-dihydroxyl (catechol) moiety on the B-ring is critical for mitochondrial membrane depolarization and ROS generation in cancer cells.

  • C-4' Methylation (Hesperetin): Reduces polarity, enhancing cellular uptake but often altering the IC50 range depending on the cell line (e.g., increased resistance in colon cancer).

  • Prenylation (Sigmoidin A): significantly enhances lipophilicity and membrane affinity, often resulting in 10-fold higher cytotoxicity compared to the parent compound.

Visualization: Structure-Activity Map

SAR_Analysis Core Eriodictyol Core (Flavanone Scaffold) Mod1 C-4' Methylation (Hesperetin) Core->Mod1 Modification Mod2 Prenylation (Sigmoidin A) Core->Mod2 Modification Mod3 C-3' Dehydroxylation (Naringenin) Core->Mod3 Modification Effect1 Increased Lipophilicity Variable IC50 Change Mod1->Effect1 Effect2 Significantly Increased Cytotoxicity (Pro-oxidant Mechanism) Mod2->Effect2 Effect3 Reduced ROS Generation Lower Potency Mod3->Effect3

Figure 1: Structural modifications of Eriodictyol and their impact on cytotoxic potency.

Comparative Cytotoxicity Data

The following table aggregates IC50 values from distinct experimental conditions. Note that Eriodictyol demonstrates selective toxicity, often sparing normal cells (e.g., fibroblasts, astrocytes) at therapeutic doses.

CompoundCell LineCancer TypeIC50 (µM)Mechanism of ActionRef
Eriodictyol A549 Lung Carcinoma50.0G2/M Arrest, mTOR/PI3K inhibition[2]
Eriodictyol HepG2 Hepatocellular37.6Mitochondrial Apoptosis (Bax/Bcl-2)[3]
Eriodictyol U87MG Glioblastoma~50-100PI3K/Akt/NF-κB suppression[4]
Eriodictyol SCC131 Oral Squamous~35.0ROS-mediated MAPK/STAT3 inhibition[5]
Hesperetin HT-29 Colon Cancer70.0Apoptosis induction[6]
Naringenin LNCaP Prostate17.5PIM-1 Kinase Inhibition[7]
Sigmoidin A B16 Melanoma< 10.0Pro-oxidative DNA Strand Scission[8]
ControlFR2Normal Lung95.0Low Toxicity[2]

Technical Insight: Eriodictyol exhibits a "Goldilocks" cytotoxicity profile—sufficiently potent against metabolically active cancer cells (IC50 < 50 µM) via ROS generation, yet cytoprotective in normal cells due to Nrf2 activation [1].

Mechanistic Pathways & Signaling[3][4][5][6][7][8][9][10][11]

Eriodictyol functions as a multi-target inhibitor. Its primary mode of action in solid tumors is the blockade of the PI3K/Akt/mTOR axis, which is critical for cell survival and proliferation.

Pathway Logic:
  • Entry & ROS Generation: Eriodictyol enters the cell and, in the unique redox environment of cancer cells, generates transient ROS.

  • Kinase Inhibition: It allosterically inhibits PI3K phosphorylation.

  • Downstream Cascade: Reduced p-Akt leads to NF-κB sequestration in the cytoplasm.

  • Apoptotic Trigger: The Bax/Bcl-2 ratio increases, causing mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.

Visualization: Signaling Cascade

Signaling_Pathway Erio Eriodictyol PI3K PI3K (p) Erio->PI3K Inhibits Bax Bax (Pro-apoptotic) Erio->Bax Upregulates Akt Akt (p) PI3K->Akt Phosphorylation NFkB NF-κB (Nuclear Translocation) Akt->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Apoptosis Apoptosis (G2/M Arrest) NFkB->Apoptosis Prevents Caspase3 Caspase3 Bcl2->Caspase3 Inhibits Casp3 Caspase-3 Bax->Casp3 Activates Casp3->Apoptosis Triggers

Figure 2: Eriodictyol-mediated inhibition of the PI3K/Akt survival pathway leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following standardized workflow is recommended for assessing Eriodictyol cytotoxicity.

Protocol A: Differential Cytotoxicity Assay (CCK-8/MTT)
  • Objective: Determine IC50 and Selectivity Index (SI).

  • Reagents: Eriodictyol (≥98% purity), DMSO (vehicle), CCK-8 reagent.

  • Seeding: Plate cells (A549/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve Eriodictyol in DMSO (stock 100 mM). Prepare serial dilutions (0, 10, 25, 50, 100, 200 µM) in serum-free medium. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 2h. Measure absorbance at 450 nm.

  • Calculation:

    
    . Plot dose-response curve to derive IC50.
    
Protocol B: Apoptosis Verification (Annexin V-FITC/PI)
  • Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Harvest: Collect treated cells (trypsin-free detachment recommended to preserve membrane PS).

  • Stain: Resuspend

    
     cells in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Analysis: Analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q2 (Annexin+/PI+): Late Apoptosis.

References

  • Li, H., et al. (2014). "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells." Drug Discoveries & Therapeutics. Link

  • Zhang, Y., et al. (2019).[1] "Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis."[2][1][3] Archives of Medical Science.[1][3] Link

  • Wang, J., et al. (2016).[4] "Eriodictyol inhibits proliferation and induces apoptosis of human hepatocellular carcinoma cells."[4] Scientific Reports. Link

  • Li, W., et al. (2020).[1] "Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway."[1][5][6] Frontiers in Pharmacology. Link

  • Xu, S., et al. (2025).[1] "Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS-mediated Apoptosis."[1] Iranian Red Crescent Medical Journal. Link

  • Lozano-Herrera, J., et al. (2022).[7] "Naringenin fermented extract proved that Naringenin effectively improved Erβ... in HT-29 CRC cell line."[7] Frontiers in Nutrition. Link

  • Rathi, et al. (2024).[7] "Anticancer activity of Naringenin and quercetin via targeting of PIM-1 kinase." Molecular Biology Reports. Link

  • Habtemariam, S., et al. (2010). "Comparative Antioxidant, Prooxidant and Cytotoxic Activity of Sigmoidin A and Eriodictyol." Planta Medica. Link

Sources

Technical Guide: Structure-Activity Relationship & Therapeutic Profiling of (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Flavanone Advantage

(2R)-Eriodictyol (3',4',5,7-tetrahydroxyflavanone) represents a pivotal scaffold in the flavonoid library. Unlike its flavone counterpart Luteolin, Eriodictyol possesses a saturated C2-C3 bond and a chiral center at C2. While the natural abundance often favors the (2S)-enantiomer or racemate, the (2R)-enantiomer has gained traction in semi-synthetic applications due to distinct metabolic stability and protein-binding kinetics.

This guide dissects the Structure-Activity Relationship (SAR) of (2R)-Eriodictyol, contrasting it with key analogs (Hesperetin, Homoeriodictyol) to inform lead optimization in anti-inflammatory therapeutics and sensory masking applications.

Molecular Architecture & SAR Analysis

The biological efficacy of (2R)-Eriodictyol is dictated by three structural "hotspots." Understanding these allows for precise chemical tuning.

The C2 Chiral Center (Stereospecificity)
  • Structural Feature: The C2 carbon introduces chirality.[1] Natural biosynthesis typically yields (2S), but thermal processing or chemical synthesis often results in racemates.

  • Activity Impact:

    • Antioxidant:[1][2][3][4][5][6][7][8][9] Enantiomers (2R vs. 2S) generally exhibit equipotent radical scavenging activity (e.g., DPPH, ABTS) because this mechanism is chemically driven by the B-ring catechol, not receptor fitting.

    • Protein Binding: Stereochemistry becomes critical for receptor-mediated pathways (e.g., TAS2R bitter receptors or specific kinase inhibition). The (2R) configuration alters the spatial orientation of the B-ring, affecting docking scores in hydrophobic pockets of enzymes like COX-2.

The B-Ring Catechol (3',4'-OH)
  • Mechanism: This is the redox engine. The ortho-dihydroxy structure allows for the formation of a stable o-quinone radical, essential for direct ROS scavenging.

  • SAR Modification: Methylation at 4' (yielding Hesperetin ) or 3' (yielding Homoeriodictyol ) drastically reduces direct antioxidant capacity but significantly increases lipophilicity (LogP) and bioavailability.

The C2-C3 Double Bond (Saturation)
  • Comparison: Luteolin (flavone) has a C2=C3 double bond; Eriodictyol (flavanone) does not.

  • Impact: The lack of planarity in Eriodictyol (due to the saturated C2-C3) allows for greater conformational flexibility, which is advantageous for crossing the Blood-Brain Barrier (BBB), making it a superior candidate for neuroprotective formulations despite slightly lower anti-inflammatory potency than Luteolin.

Visualization: SAR Hotspot Map

SAR_Map Core (2R)-Eriodictyol (Flavanone Scaffold) C2 C2 Chiral Center (S vs R) Core->C2 B_Ring B-Ring Catechol (3',4'-OH) Core->B_Ring C7 C7-OH Group (A-Ring) Core->C7 Linker C2-C3 Saturation (Single Bond) Core->Linker Metabolism Metabolic Stability & Receptor Fit C2->Metabolism Stereoselectivity Redox Direct ROS Scavenging (High Potency) B_Ring->Redox e- Donor Solubility Glycosylation Site (e.g., Eriocitrin) C7->Solubility Conjugation BBB BBB Permeability (Neuroprotection) Linker->BBB Flexibility

Figure 1: Structural hotspots of (2R)-Eriodictyol determining its pharmacodynamic profile.

Comparative Efficacy Profiling

To select the correct analog for your pipeline, compare Eriodictyol against standard alternatives.

Table 1: Functional Comparison of Eriodictyol Analogs
CompoundStructure ModificationLogP (Approx)Antioxidant Potency (DPPH IC50)Anti-Inflammatory (NO Inhibition)Primary Application
(2R)-Eriodictyol Parent Flavanone~2.0High (< 20 µM)ModerateNeuroprotection, Anti-aging
Hesperetin 4'-O-Methylation~2.6ModerateModerateMetabolic Health, Venotonic
Homoeriodictyol 3'-O-Methylation~2.5ModerateLowBitter Masking (TAS2R)
Luteolin C2=C3 Double Bond~2.5HighVery High Acute Inflammation
Eriocitrin 7-O-Rutinoside< 0Low (Direct)Moderate (In vivo)Nutraceuticals (Solubility)

Key Insight: For bitter masking , Homoeriodictyol is superior due to specific antagonism of TAS2R31/43 receptors. However, for cellular cytoprotection , (2R)-Eriodictyol is preferred due to the intact catechol moiety driving the Nrf2 pathway.

Mechanistic Workflow: The Nrf2/HO-1 Pathway[7]

The primary therapeutic mechanism of (2R)-Eriodictyol is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Unlike direct scavenging, this induces the cell's endogenous defense, providing a sustained effect.

Mechanism Description
  • Sensing: (2R)-Eriodictyol modifies cysteine residues on Keap1 (the cytosolic repressor of Nrf2).

  • Translocation: Keap1 releases Nrf2, preventing its ubiquitination and degradation.

  • Transcription: Nrf2 translocates to the nucleus and binds to the ARE (Antioxidant Response Element) .

  • Expression: Upregulation of Phase II enzymes: HO-1 (Heme Oxygenase-1) and NQO1 .

Visualization: Signaling Cascade

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Erio (2R)-Eriodictyol Keap1_Complex Keap1-Nrf2 Complex Erio->Keap1_Complex Electrophilic Attack Keap1_Mod Keap1 (Modified) Keap1_Complex->Keap1_Mod Nrf2_Free Nrf2 (Released) Keap1_Complex->Nrf2_Free Dissociation ARE ARE Promoter Nrf2_Free->ARE Translocation Genes Target Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 2: Activation of the Nrf2/HO-1 cytoprotective axis by Eriodictyol.

Experimental Protocol: Anti-Inflammatory Evaluation

To validate the activity of (2R)-Eriodictyol analogs, the inhibition of Nitric Oxide (NO) in LPS-stimulated macrophages is the industry-standard "Gatekeeper Assay."

Protocol: NO Inhibition in RAW 264.7 Cells

Objective: Determine the IC50 of (2R)-Eriodictyol on NO production.

Reagents:

  • RAW 264.7 Murine Macrophages.

  • LPS (Lipopolysaccharide) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED).

  • Positive Control: Dexamethasone or Luteolin.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment: Replace media with fresh DMEM containing serial dilutions of (2R)-Eriodictyol (1, 5, 10, 25, 50 µM). Include Vehicle Control (DMSO < 0.1%).

    • Critical Step: Incubate for 1 hour prior to inflammatory stimulation to allow cellular uptake.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except Negative Control. Incubate for 18–24 hours.

  • Quantification (Griess Assay):

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent.

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Viability Check (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Data Analysis: Calculate % Inhibition:



References

  • Li, H., et al. (2014). "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells."[1] Drug Discoveries & Therapeutics. Link

  • Islam, M. A., et al. (2020). "The pharmacological and biological roles of eriodictyol."[7] Archives of Pharmacal Research. Link

  • Ley, J. P., et al. (2005). "Structural requirements of homoeriodictyol for its bitter masking activity." Journal of Agricultural and Food Chemistry. Link

  • Johnson, J. A., et al. (2008). "The Nrf2-ARE Pathway: An Indicator of Oxidative Stress in Neurodegeneration." Annals of the New York Academy of Sciences. Link

  • Xie, W., et al. (2011). "Eriodictyol protects against H2O2-induced neuron-like PC12 cell injury and activation of Nrf2/ARE signaling pathway." Neurochemistry International. Link

Sources

Safety Operating Guide

Executive Directive: Immediate Action Required

Author: BenchChem Technical Support Team. Date: March 2026

Do not dispose of (2R)-Eriodictyol down the drain or in municipal trash.

As a flavanone with documented bioactivity and potential aquatic toxicity, (2R)-Eriodictyol (CAS: 552-58-9) must be managed as Hazardous Chemical Waste . While often classified as a lower-tier hazard in small quantities compared to acute toxins, its specific enantiomeric purity and biological activity require strict adherence to incineration protocols to prevent environmental bioaccumulation.

Operational Rule: All disposal workflows must aim for high-temperature incineration equipped with afterburners and scrubbers.

Hazard Profile & Risk Assessment

To handle this compound safely, you must understand the why behind the protocols. (2R)-Eriodictyol is not inert; it is a bioactive agent.

ParameterSpecificationOperational Implication
CAS Number 552-58-9Use for waste manifesting and inventory tracking.
Physical State Solid (Powder)High risk of particulate inhalation; requires dust control.
GHS Classification Warning Treat as an Irritant (Skin/Eye) and Aquatic Toxin.[1]
Key H-Codes H302 (Harmful if swallowed) H410 (Very toxic to aquatic life)Zero-tolerance policy for drain disposal.
Solubility DMSO, Methanol, EthanolUse these solvents for equipment decontamination.

Scientific Insight: The (2R)-enantiomer is the biologically active form in many metabolic pathways. Releasing this into the water table can disrupt local microbial or aquatic ecosystems more potently than the racemate. Therefore, the H410 designation dictates our disposal strategy: Total thermal destruction.

Waste Segregation & Pre-Disposal Protocol

Effective disposal starts at the bench. You must segregate waste streams to prevent cross-contamination that could result in expensive disposal surcharges or dangerous chemical reactions.

A. Solid Waste (Pure Compound)
  • Container: Collect in a dedicated, wide-mouth HDPE or glass jar labeled "Solid Organic Hazardous Waste."

  • Labeling: Must include full chemical name "(2R)-Eriodictyol," CAS number, and the hazard flag "Toxic to Aquatic Life."

  • Prohibition: Do not mix with oxidizers (e.g., perchlorates, nitrates) as flavonoids are reducing agents and can react exothermically.

B. Liquid Waste (Solutions in DMSO/Methanol)
  • Segregation: Separate based on the solvent carrier.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.

    • Halogenated:[2] If dissolved in Chloroform or DCM (less common for this compound but possible).

  • Concentration: If the concentration is >10 mM, flag the container as "High Concentration Bioactive."

Disposal Workflows

The following diagrams illustrate the mandatory decision logic for disposing of (2R)-Eriodictyol.

Workflow 1: Waste Stream Decision Tree

DisposalTree Start Waste Identification: (2R)-Eriodictyol State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid SolidContainer Containerize in HDPE/Glass Label: 'Solid Organic Waste' Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, EtOH, MeOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Incineration FINAL DISPOSAL: High-Temp Incineration (with Scrubber) NonHalo->Incineration Organic Waste Stream A Halo->Incineration Organic Waste Stream B SolidContainer->Incineration Batch for Pickup

Figure 1: Logic flow for segregating (2R)-Eriodictyol waste streams to ensure proper incineration.

Experimental Protocol: Decontamination of Glassware

Simply rinsing glassware down the sink is a violation of the H410 aquatic toxicity standard. Use this "Triple Rinse & Collect" method.

Prerequisites:

  • Solvent: Methanol or Ethanol (High solubility for flavonoids).

  • PPE: Nitrile gloves, safety goggles.

Step-by-Step Procedure:

  • Primary Solubilization: Add a small volume (~10-20 mL) of methanol to the contaminated flask/vial. Swirl to dissolve residual solids.

  • Collection: Pour this rinsate into the Liquid Organic Waste container (Non-Halogenated).

  • Secondary Rinse: Repeat Step 1 and 2.

  • Aqueous Wash: Perform a final rinse with distilled water. Crucial: Collect this first water rinse into the chemical waste container as well.

  • Final Cleaning: The glassware is now chemically clean and can be washed with standard laboratory detergent in the sink.

Emergency Procedures: Spill Management

In the event of a powder spill, your primary goal is to prevent aerosolization (inhalation hazard) and environmental release.

Workflow 2: Spill Response Protocol

SpillResponse Assess 1. Assess Volume & Risk (Is it > 50g?) PPE 2. Don PPE (Nitrile Gloves, N95/Respirator) Assess->PPE Contain 3. Containment Cover with wet paper towels (Prevents Dust) PPE->Contain Clean 4. Cleanup Scoop into HazWaste Bag Contain->Clean Wipe 5. Solvent Wipe (Methanol on gauze) Clean->Wipe Dispose 6. Dispose as Hazardous Waste Wipe->Dispose

Figure 2: Step-by-step spill response to minimize inhalation risk and environmental contamination.[2][3]

Detailed Spill Steps:

  • Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water or a specific spill control agent.[4] This prevents the light powder from becoming airborne.

  • Scoop: Use a plastic scoop or dustpan to lift the damp material.

  • Decontaminate Surface: Wipe the area with a methanol-soaked gauze to remove the invisible organic film.

  • Disposal: Place all towels, scoops, and gloves used into a heavy-duty plastic hazardous waste bag.

Regulatory Compliance & Grounding

Adherence to these protocols ensures compliance with the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): While (2R)-Eriodictyol is not explicitly P-listed or U-listed, it falls under the "Characteristic of Toxicity" if leached, and general "Process Waste" rules. It must be manifested as chemical waste [1].

  • GHS (Globally Harmonized System): Compliance with H410 requires prevention of release to the environment (drains/waterways) [2].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Identification: RCRA Subtitle C. Available at: [Link]

Sources

Personal protective equipment for handling (2R)-Eriodictyol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (2R)-Eriodictyol

As a Senior Application Scientist, I designed this protocol to move beyond basic safety compliance. (2R)-Eriodictyol (CAS: 552-58-9) is a highly bioactive tetrahydroxyflavanone utilized extensively in drug development for its antioxidant and neuroprotective properties. Because it is a potent inducer of the Nrf2 signaling pathway and an inhibitor of influenza RNA-dependent RNA polymerase ()[1], unintended occupational exposure can trigger unwanted biological responses.

This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of (2R)-Eriodictyol, ensuring both researcher safety and assay integrity.

Mechanistic Context & Hazard Profile

Purified (2R)-Eriodictyol is classified under GHS as a Category 2 Skin and Eye Irritant, and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE) respiratory irritant ()[2].

The necessity for stringent PPE is driven by its physical state. At room temperature, it exists as a fine, crystalline powder with a high melting point (269–270 °C) and extremely low aqueous solubility (0.07 mg/mL) ()[3]. This fine morphology makes it highly prone to aerosolization during routine transfer. Furthermore, researchers typically dissolve Eriodictyol in highly penetrating organic solvents like anhydrous DMSO for in vitro assays ()[4]. In solution, the solvent acts as a transdermal carrier, exponentially increasing the risk of dermal absorption of this bioactive molecule.

Nrf2_Pathway Eriodictyol (2R)-Eriodictyol (Exposure) Keap1 Keap1-Nrf2 Complex (Cytosol) Eriodictyol->Keap1 Induces Dissociation Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (DNA Binding) Nrf2->ARE Activates GeneExpr Cytoprotective Genes (HO-1, NQO1) ARE->GeneExpr Upregulates

Fig 1. (2R)-Eriodictyol mechanism of action via the Nrf2/ARE signaling pathway.

Quantitative Hazard Data & PPE Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to.

Property / HazardValue / ClassificationRequired PPECausality & Rationale
Molecular Weight 288.25 g/mol [3]Standard Lab CoatSmall lipophilic molecule; readily penetrates compromised skin barriers.
Aqueous Solubility 0.07 mg/mL (20 °C)[3]Nitrile Gloves (EN 374)[5]Highly lipophilic. Requires organic solvents (DMSO/EtOH) for assays, which act as transdermal carriers[4]. Double-glove when handling solutions.
Melting Point 269–270 °C[3]N95 / P100 Respirator (EN 149)[2]Exists as a fine, dry powder at room temp. Highly susceptible to aerosolization and inhalation.
GHS Health Hazards Skin/Eye Irritant (Cat 2), STOT SE 3[2]Safety Goggles (OSHA 29 CFR 1910.133)[2]Direct contact causes mechanical and chemical irritation to the cornea and mucous membranes[2].

Step-by-Step Operational Protocol: Weighing & Solubilization

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation & Weighing

  • Environmental Setup : Ensure the laboratory environment is draft-free. Activate the localized exhaust ventilation (LEV) or fume hood.

    • Causality: Eriodictyol's fine particulate nature makes it highly susceptible to ambient air currents.

    • Validation: Hold a Kimwipe near the hood sash; a gentle, inward pull confirms adequate negative pressure without creating turbulent vortices that could scatter the powder.

  • PPE Donning : Don a fitted N95/P100 respirator, chemical-resistant safety goggles, a fastened lab coat, and EN 374-compliant nitrile gloves ()[5].

    • Causality: Protects against STOT SE 3 respiratory irritation and Category 2 eye/skin irritation ()[6].

    • Validation: Perform a positive/negative pressure seal check on the respirator; no air should leak around the edges.

  • Weighing Execution : Place an anti-static weigh boat on the analytical balance. Tare the balance.

    • Causality: Anti-static boats prevent electrostatic repulsion of the lipophilic powder.

    • Validation: The digital readout must hold at exactly 0.0000 g for 3 seconds. Any fluctuation indicates draft shield failure, risking aerosolization.

  • Transfer : Use a grounded, non-sparking micro-spatula to transfer the required mass of (2R)-Eriodictyol.

Phase 2: Solubilization (For In Vitro Assays)

  • Solvent Addition : In a sealed vial, add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 5 mg/mL) ()[4].

    • Causality: Moisture-contaminated DMSO will precipitate the compound due to its poor aqueous solubility ()[4].

    • Validation: The resulting solution must be completely transparent and homogeneous. Any turbidity indicates moisture contamination in the solvent or incomplete dissolution.

  • Secondary Containment : Wipe the exterior of the sealed vial with an ethanol-soaked wipe before removing it from the fume hood.

Spill Response & Waste Management Plan

In the event of a dry powder spill, immediate containment is required to prevent respiratory exposure.

Phase 1: Spill Containment

  • Immediate Isolation : Evacuate non-essential personnel from the immediate vicinity ()[7].

    • Validation: Ensure a 2-meter perimeter is clear of foot traffic to prevent tracking the powder.

  • Dust Suppression : Gently cover the spilled powder with a plastic sheet or tarp ()[8]. Do not sweep dry powder.

    • Causality: Sweeping generates airborne particulates, exacerbating inhalation risks.

    • Validation: Visual confirmation that no powder is exposed to ambient air currents.

  • Mechanical Collection : Use a damp, disposable towel or non-sparking scoop to collect the material ()[5].

    • Validation: The surface should appear visibly free of yellow/white crystalline residue.

Phase 2: Decontamination & Disposal

  • Surface Cleaning : Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe ()[7].

    • Causality: Soap removes the bulk of the lipophilic residue, while ethanol ensures complete solubilization and removal of trace flavanones.

  • Waste Segregation : Place all collected powder, plastic sheets, and contaminated PPE into a designated, sealable hazardous waste container ()[5].

    • Validation: The waste container must be securely sealed and labeled "Hazardous Solid Waste - Irritant (Eriodictyol)" before being transferred to an approved waste disposal plant ()[2].

Spill_Response Spill Powder Spill Detected PPE Upgrade PPE (N95/P100, Double Gloves) Spill->PPE Contain Cover with Plastic Sheet (Suppress Dust) PPE->Contain Collect Mechanical Collection (Non-Sparking Tools) Contain->Collect Waste Solid Hazardous Waste (Sealed Container) Collect->Waste Dispose Decon Surface Decontamination (Soap & Water / Ethanol) Collect->Decon Clean

Fig 2. Sequential workflow for (2R)-Eriodictyol powder spill containment and disposal.

References

  • Title : The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Source : PMC / National Institutes of Health. URL : [Link]

  • Title : (+)-Eriodictyol | CID 440735. Source : PubChem. URL : [Link]

  • Title : Safety Data Sheet: Eriodictyol ROTICHROM® HPLC. Source : Carl Roth. URL : [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.